molecular formula C12H16N2O3S2 B10818483 Dmac-pdb

Dmac-pdb

Cat. No.: B10818483
M. Wt: 300.4 g/mol
InChI Key: BLJGVBXSYKCBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmac-pdb is a useful research compound. Its molecular formula is C12H16N2O3S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O3S2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[[5-(dimethylcarbamoyl)-2-pyridinyl]disulfanyl]butanoic acid

InChI

InChI=1S/C12H16N2O3S2/c1-14(2)12(17)9-5-6-10(13-8-9)19-18-7-3-4-11(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

BLJGVBXSYKCBFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Cleavage Mechanism of Dmac-pdb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of Antibody-Drug Conjugates (ADCs) hinges on the precise and controlled release of cytotoxic payloads at the target site. This is largely governed by the nature of the linker connecting the antibody to the drug. Dmac-pdb is a cleavable ADC linker that plays a crucial role in the efficacy and safety of novel targeted therapies. This technical guide provides a comprehensive overview of the core mechanism of this compound cleavage, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound, characterized by a disulfide bond within its structure, is designed to be stable in the systemic circulation and to undergo selective cleavage within the reducing environment of the target cell. This targeted release mechanism is paramount for maximizing the therapeutic window of ADCs, ensuring potent cytotoxicity against cancer cells while minimizing off-target toxicities.

Core Mechanism of this compound Cleavage

The primary mechanism of this compound cleavage is the reduction of its disulfide bond. This reaction is predominantly mediated by glutathione (GSH), a tripeptide thiol that is found in significantly higher concentrations within the intracellular environment (millimolar range) compared to the extracellular space or plasma (micromolar range).[1] This concentration gradient is the fundamental principle behind the selective cleavage of disulfide linkers like this compound within target cells.

The cleavage process is a thiol-disulfide exchange reaction. The thiol group of GSH acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in the this compound linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload with a free thiol group. This initial cleavage product can then undergo further reactions, leading to the fully active cytotoxic drug.

In addition to direct cleavage by GSH, this process can be enzymatically catalyzed by intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).[2] These enzymes facilitate the reduction of the disulfide bond, enhancing the efficiency and rate of payload release within the cell.

Signaling Pathways and Logical Relationships

The cleavage of this compound is a direct chemical process driven by the intracellular reducing environment, rather than a complex cell signaling pathway. The logical relationship for payload release is contingent on the successful delivery of the ADC to the target cell and its subsequent internalization.

Dmac_pdb_Cleavage_Logic ADC ADC in Circulation (this compound linker intact) TargetCell Target Cell Binding & Internalization ADC->TargetCell Targeting Intracellular High Intracellular [GSH] TargetCell->Intracellular Endocytosis Cleavage This compound Cleavage (Disulfide Reduction) Intracellular->Cleavage Triggers Payload Active Payload Release Cleavage->Payload Results in Cleavage_Assay_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Prep_ADC Prepare ADC Stock Solution (in PBS) Mix Combine ADC and GSH (Final [GSH] = 5 mM) Prep_ADC->Mix Prep_GSH Prepare Fresh GSH Stock Solution (in PBS) Prep_GSH->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with NEM) Time_Points->Quench Precipitate Protein Precipitation (Cold Acetonitrile) Quench->Precipitate Centrifuge Centrifuge to Pellet Antibody Precipitate->Centrifuge Supernatant Collect Supernatant (Contains Released Payload) Centrifuge->Supernatant Analysis Analyze by HPLC or LC-MS Supernatant->Analysis Data Quantify Released Payload & Determine Cleavage Kinetics Analysis->Data

References

An In-Depth Technical Guide to Dmac-pdb Linker Chemistry and Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dmac-pdb linker, a cleavable linker system utilized in the development of antibody-drug conjugates (ADCs). This document details its chemistry, properties, and the methodologies for its application, offering a valuable resource for researchers and professionals in the field of targeted drug delivery.

Introduction to this compound Linker

The this compound linker is a specialized chemical entity designed to connect a monoclonal antibody to a potent cytotoxic payload, forming an ADC. The term "this compound" is a composite name where "Dmac" refers to a N,N-dimethylacetamide moiety, and "pdb" often alludes to its application with pyrrolobenzodiazepine (PBD) payloads, a class of highly potent DNA-alkylating agents. The linker's core structure is based on a disulfide-containing scaffold, rendering it cleavable under specific physiological conditions.

The primary function of the this compound linker is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the selective release of the cytotoxic payload within the target cancer cells. This targeted release mechanism is crucial for maximizing the therapeutic efficacy of the ADC while minimizing off-target toxicity.

Chemistry and Core Properties

The chemical structure of the this compound linker is central to its function. A representative structure is N,N-Dimethylacetamide-SPDB (DMAC-SPDB), which features several key functional groups that dictate its properties and utility in ADC construction.

Chemical Structure:

  • N,N-Dimethylacetamide (Dmac) Group: This moiety is incorporated into the linker structure. While its precise role can vary depending on the overall linker design, it may influence the solubility and pharmacokinetic properties of the resulting ADC.

  • Disulfide Bond (-S-S-): This is the cleavable component of the linker. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher. This differential stability is the basis for the targeted payload release.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides a reactive site for conjugation to the antibody. The NHS ester readily reacts with primary amino groups, such as the side chain of lysine residues on the surface of the antibody, to form a stable amide bond.

  • Spacer Arm: A carbon chain of varying length separates the disulfide bond from the NHS ester. This spacer influences the steric hindrance around the disulfide bond and can affect the overall stability and cleavage kinetics of the linker.

Core Properties:

The properties of the this compound linker are tailored for its role in targeted drug delivery.

  • Cleavability: The disulfide bond is the key feature that allows for the controlled release of the payload. The reducing environment inside the cell, particularly the high concentration of glutathione, triggers the cleavage of the disulfide bond, liberating the active drug.

  • Stability: The linker is designed to be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. Steric hindrance around the disulfide bond can be modulated to fine-tune the linker's stability.[1]

  • Solubility: The inclusion of moieties like the N,N-dimethylacetamide group can influence the hydrophilicity of the linker-payload complex, which in turn can affect the aggregation propensity and pharmacokinetic profile of the ADC.

  • Reactivity: The NHS ester provides a reliable method for conjugation to antibodies, allowing for the formation of stable ADCs.

Table 1: Key Chemical and Physical Properties of a Representative this compound Linker (DMAC-SPDB)

PropertyValueReference
Molecular Formula C16H19N3O5S2[2]
Molecular Weight 397.46 g/mol [2]
Purity >96%[2]
Cleavage Mechanism Disulfide reduction (e.g., by glutathione)[3]
Antibody Conjugation Chemistry NHS ester reaction with lysine residues

Mechanism of Action and Payload Release

The therapeutic efficacy of an ADC utilizing a this compound linker is contingent on a precise sequence of events, culminating in the targeted release of the cytotoxic payload.

Payload_Release_Pathway ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TargetCell Target Cancer Cell Internalization Internalization via Endocytosis TargetCell->Internalization 2. Receptor-Mediated Lysosome Trafficking to Lysosome Internalization->Lysosome 3. Intracellular Trafficking Cleavage Disulfide Cleavage by Glutathione Lysosome->Cleavage 4. Reducing Environment PayloadRelease Payload Release Cleavage->PayloadRelease 5. Liberation of Drug Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Cytotoxic Effect

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The ADC is then trafficked to intracellular compartments, such as lysosomes.

Within the cell, the high concentration of glutathione and other reducing agents facilitates the cleavage of the disulfide bond in the this compound linker. This cleavage event liberates the cytotoxic payload from the antibody. The released payload is then free to exert its cytotoxic effect, which for PBDs, involves binding to the minor groove of DNA and causing DNA damage, ultimately leading to apoptosis (programmed cell death).

Experimental Protocols

The successful implementation of this compound linkers in ADC development requires robust and well-defined experimental protocols for conjugation, purification, and characterization.

General Antibody-Drug Conjugation Protocol

This protocol outlines the general steps for conjugating a this compound linker (specifically DMAC-SPDB) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • DMAC-SPDB linker

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., Tris buffer or lysine solution)

  • Purification column (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at the desired concentration and in a buffer free of primary amines that could compete with the conjugation reaction. If necessary, perform a buffer exchange into the reaction buffer.

  • Linker-Payload Preparation:

    • Dissolve the DMAC-SPDB linker in a small volume of anhydrous DMSO to create a stock solution. The concentration of the stock solution should be calculated to achieve the desired molar excess of linker to antibody in the reaction.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the DMAC-SPDB linker stock solution to the antibody solution while gently mixing.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours). The reaction conditions (molar ratio of linker to antibody, temperature, and incubation time) should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Quenching the Reaction:

    • After the incubation period, add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other reaction byproducts using a suitable chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_postsynthesis Post-Synthesis Antibody_Prep Antibody in Reaction Buffer Mixing Mix Antibody and Linker Antibody_Prep->Mixing Linker_Prep DMAC-SPDB in DMSO Linker_Prep->Mixing Incubation Incubate (Control T, t) Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify ADC (e.g., SEC, HIC) Quenching->Purification Characterization Characterize ADC (DAR, etc.) Purification->Characterization

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC in a biologically relevant matrix.

Materials:

  • Purified ADC

  • Human or animal plasma

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma-ADC mixture.

  • Process the samples to precipitate plasma proteins and extract the ADC and any released payload.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and/or released payload over time.

  • Calculate the half-life (t½) of the ADC in plasma.

In Vitro Glutathione Cleavage Assay

This assay evaluates the susceptibility of the disulfide linker to cleavage by glutathione.

Materials:

  • Purified ADC

  • Glutathione (GSH) solution at a physiologically relevant concentration (e.g., 1-10 mM)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC with the GSH solution at 37°C.

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved antibody and released payload.

  • Determine the rate of cleavage of the disulfide linker.

Data Presentation and Analysis

The characterization of ADCs generated using the this compound linker involves several analytical techniques to ensure quality, consistency, and efficacy.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index. Mass spectrometry is a powerful tool for determining the DAR.

Table 2: Representative Mass Spectrometry Data for DAR Analysis of a Cysteine-Linked ADC

ADC SpeciesObserved Mass (Da)Calculated Mass (Da)Drug Load
Light Chain (LC)23,50023,5000
LC + 1 Payload24,49724,4971
Heavy Chain (HC)50,00050,0000
HC + 1 Payload50,99750,9971
HC + 2 Payloads51,99451,9942
HC + 3 Payloads52,99152,9913

Note: The masses are hypothetical and for illustrative purposes. The mass of the linker-payload is assumed to be 997 Da.

The average DAR can be calculated from the relative abundance of the different drug-loaded species as determined by mass spectrometry or hydrophobic interaction chromatography.

In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in preclinical animal models.

Table 3: Representative In Vivo Efficacy Data for a PBD-based ADC with a Disulfide Linker in a Human Lymphoma Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete RegressionsReference
Vehicle Control-00/10
Disulfide-PBD ADC0.5SignificantNot Reported
Disulfide-PBD ADC2.0>100 (Tumor Regression)10/10
Peptide-PBD ADC0.5SignificantNot Reported
Peptide-PBD ADC2.0>100 (Tumor Regression)10/10

Studies have shown that ADCs utilizing self-immolative disulfide linkers with PBD payloads can achieve potent anti-tumor efficacy, leading to complete tumor regressions in xenograft models. Comparative studies with other linker types, such as peptide linkers, have demonstrated similar efficacy, highlighting the versatility of PBD payloads with different cleavable linker strategies. Importantly, disulfide-linked PBD ADCs have shown an improved safety profile in preclinical studies compared to their peptide-linked counterparts, suggesting a wider therapeutic window.

Conclusion

The this compound linker represents a valuable tool in the design and development of next-generation antibody-drug conjugates. Its cleavable disulfide bond allows for targeted payload release in the reducing environment of cancer cells, while its chemical structure can be modulated to optimize stability and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the synthesis, purification, and characterization of ADCs utilizing this linker technology. Further research into the specific properties and applications of this compound linkers will continue to advance the field of targeted cancer therapy.

References

The Core of Dmac-pdb in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational elements of utilizing Dimethylacetamide (Dmac) in conjunction with pyrrolobenzodiazepine (PBD) payloads for the development of Antibody-Drug Conjugates (ADCs). PBDs are a class of highly potent cytotoxic agents that bind to the minor groove of DNA and induce cell death, making them attractive warheads for targeted cancer therapy. The use of Dmac as a solvent in the conjugation process is a critical, though often overlooked, aspect of producing stable and effective PBD-based ADCs. This guide will dissect the mechanism of action, detail experimental protocols, and present quantitative data from relevant studies to provide a comprehensive understanding of this specific ADC development strategy.

Mechanism of Action: PBD Payloads and Linker Chemistry

Antibody-Drug Conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens. The efficacy of a PBD-based ADC relies on the successful execution of a multi-step process:

  • Target Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Payload Release: Within the cell, the linker connecting the PBD payload to the antibody is cleaved, releasing the cytotoxic agent. The nature of the linker (cleavable or non-cleavable) dictates the release mechanism.

  • DNA Binding and Cross-linking: The released PBD dimer traverses to the nucleus and binds to the minor groove of DNA. PBDs form covalent bonds with guanine bases on opposite DNA strands, creating interstrand cross-links.

  • Cell Cycle Arrest and Apoptosis: These DNA cross-links disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

The choice of linker is critical to the ADC's stability in circulation and its ability to effectively release the payload within the target cell. Both cleavable and non-cleavable linkers have been explored for PBD-ADCs. Cleavable linkers are designed to be sensitive to the intracellular environment (e.g., enzymes like cathepsins), while non-cleavable linkers release the payload upon proteolytic degradation of the antibody itself within the lysosome.

Experimental Protocols

The following sections detail key experimental methodologies for the synthesis and evaluation of PBD-based ADCs, with a specific focus on protocols where Dimethylacetamide (Dmac) is utilized.

Synthesis and Conjugation of PBD-ADCs

The synthesis of a PBD-ADC is a multi-step process involving the preparation of the antibody, the drug-linker, and the final conjugation reaction. The use of Dmac is often crucial for dissolving the hydrophobic PBD drug-linker.

Protocol for Site-Specific Conjugation of a PBD Drug-Linker to an Engineered Antibody: [1]

  • Antibody Preparation:

    • An engineered monoclonal antibody with a specific cysteine mutation (e.g., T289C) is produced using standard molecular biology techniques.

    • The antibody is buffer-exchanged into a suitable buffer (e.g., PBS, pH 7.4).

    • The interchain disulfide bonds are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the reactive thiol groups of the engineered cysteines. The reduction is typically carried out at 37°C for 1 hour.

    • The reduced antibody is purified to remove excess reducing agent, often through dialysis.

  • Drug-Linker Stock Solution Preparation:

    • A 10 mM stock solution of the maleimide-functionalized PBD drug-linker is prepared in Dimethylacetamide (DMAc).[1]

  • Conjugation Reaction:

    • The purified, reduced antibody is reacted with the PBD drug-linker stock solution. The stoichiometry of the drug-linker to the antibody is carefully controlled to achieve the desired Drug-to-Antibody Ratio (DAR).

    • The reaction is typically performed at room temperature for a specified duration (e.g., 1 hour).

  • Purification and Characterization:

    • The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is often achieved using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • The purified ADC is characterized to determine its concentration, DAR, and aggregation levels.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Protocol for MTT-based Cytotoxicity Assay:

  • Cell Seeding: Target antigen-positive and negative cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the PBD-ADC, a non-targeting control ADC, and the free PBD payload.

  • Incubation: The plates are incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated.

In Vivo Efficacy Study in a Mouse Xenograft Model

This study evaluates the anti-tumor activity of the PBD-ADC in a living organism.

Protocol for a Human Tumor Xenograft Mouse Model: [1]

  • Tumor Implantation: Female immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells that express the target antigen.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • ADC Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The PBD-ADC is administered intravenously (I.V.) at specified doses and schedules (e.g., a single dose or fractionated doses). Control groups may receive vehicle or a non-targeting ADC.

  • Efficacy Assessment: Tumor growth is monitored over time. The primary endpoint is typically tumor growth inhibition or regression. Animal body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving PBD-based ADCs where Dimethylacetamide was used in the preparation of the drug-linker.

Table 1: Drug-to-Antibody Ratio (DAR) of Site-Specific PBD-ADCs [1]

ADC ConstructTheoretical DARDetermined DAR (Mass Spectrometry)
A07-108-T289C-SG32492.01.8
A07-108-T289C-SG35442.01.7
A07-108-T289C-SG33762.01.8
A07-108-T289C-SG36832.01.7

Table 2: In Vitro Cytotoxicity of PBD-ADCs in MDA-MB-361 (5T4-positive) Cancer Cells [1]

ADC ConstructEC50 (pM)
A07-108-T289C-SG32496.4
A07-108-T289C-SG35445.9
A07-108-T289C-SG33767.9
A07-108-T289C-SG36837.1
IgG-T289C-SG3249 (Isotype Control)>10,000

Table 3: In Vivo Efficacy of PBD-ADCs in MDA-MB-361 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleOutcome
Vehicle Control--Progressive tumor growth
A07-108-T289C-SG32491Single I.V. doseTumor stasis
A07-108-T289C-SG35441Single I.V. doseTumor stasis
A07-108-T289C-SG33761Single I.V. doseNo significant tumor growth inhibition
A07-108-T289C-SG36831Single I.V. doseTumor stasis and clear differentiation from control

Visualizations

The following diagrams illustrate key concepts and workflows in PBD-ADC development.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PBD-ADC Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome PBD Released PBD Payload Lysosome->PBD 3. Payload Release Nucleus Nucleus PBD->Nucleus DNA DNA PBD->DNA 4. DNA Cross-linking Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

Caption: General mechanism of action for a PBD-based Antibody-Drug Conjugate.

ADC_Synthesis_Workflow mAb Engineered mAb (with Cys mutation) Reduction Reduction with TCEP mAb->Reduction Purification1 Purification (Dialysis) Reduction->Purification1 Reduced_mAb Reduced mAb (exposed thiols) Purification1->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation PBD_Linker PBD-Maleimide Drug-Linker DMAC_Solvent Dissolve in DMAC PBD_Linker->DMAC_Solvent Drug_Linker_Solution Drug-Linker Solution DMAC_Solvent->Drug_Linker_Solution Drug_Linker_Solution->Conjugation Purification2 Purification (Chromatography) Conjugation->Purification2 Final_ADC Purified PBD-ADC Purification2->Final_ADC

Caption: Workflow for the synthesis and conjugation of a PBD-ADC using DMAC.

In_Vivo_Efficacy_Workflow Start Start Implantation Subcutaneous Tumor Cell Implantation Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment I.V. Administration of PBD-ADC or Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Data_Analysis Data Analysis and Statistical Evaluation Monitoring->Data_Analysis End End of Study Data_Analysis->End

Caption: Experimental workflow for an in vivo efficacy study of a PBD-ADC.

References

An In-depth Technical Guide to the DMAC-PDB Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the structure, functional groups, and application of the DMAC-PDB linker, a cleavable disulfide-based linker used in the synthesis of ADCs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this linker's properties and its role in ADC design.

This compound: Structure and Functional Groups

This compound is a cleavable linker designed for the targeted delivery of cytotoxic drugs. Its chemical structure is characterized by several key functional groups that dictate its stability, reactivity, and mechanism of action.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₆N₂O₃S₂[1][2][3]

  • Molecular Weight: 300.40 g/mol [1][2]

  • SMILES: O=C(O)CCCSSC1=NC=C(C(N(C)C)=O)C=C1

The core functional groups of this compound are:

  • Pyridyl Disulfide Group: This is the reactive moiety responsible for conjugation to the antibody and the key to the linker's cleavable nature. The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor cell.

  • Carboxylic Acid Group: This functional group provides a point of attachment for the cytotoxic payload. The carboxylic acid can be activated to form an amide bond with an amine-containing drug molecule.

  • Dimethylacetamide (DMAC) Moiety: The N,N-dimethylacetamide component of the pyridine ring is intended to enhance the solubility and reactivity of the linker.

Mechanism of Action: A Glutathione-Sensitive Cleavage Strategy

The therapeutic efficacy of an ADC constructed with the this compound linker relies on the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells.

The general mechanism of action for ADCs utilizing disulfide linkers is as follows:

  • Systemic Circulation: Following administration, the ADC circulates in the bloodstream where the disulfide bond of the this compound linker remains largely intact due to the low concentration of reducing agents.

  • Tumor Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

  • Intracellular Cleavage: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, most notably glutathione (GSH). Glutathione, a tripeptide with a free thiol group, readily attacks the disulfide bond of the this compound linker.

  • Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody. The released drug is then free to exert its pharmacological effect, leading to cell death.

The following diagram illustrates the signaling pathway of an ADC employing a disulfide linker like this compound.

ADC_Pathway ADC Antibody-Drug Conjugate (this compound Linker) Receptor Tumor Antigen Receptor ADC->Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Disulfide Cleavage (High Glutathione) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induction of

Figure 1: General signaling pathway of an ADC with a disulfide linker.

Experimental Protocols

While specific experimental data for ADCs utilizing the this compound linker is not extensively available in peer-reviewed literature, this section outlines the general methodologies for the key experiments required to characterize such conjugates.

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody typically involves a two-step process: modification of the antibody to introduce free thiol groups, followed by reaction with the linker-payload conjugate.

Workflow for Antibody-Drug Conjugation:

Conjugation_Workflow Antibody Monoclonal Antibody (with interchain disulfides) Reduction Reduction of Disulfides (e.g., with DTT or TCEP) Antibody->Reduction Reduced_Ab Antibody with Free Thiols (-SH) Reduction->Reduced_Ab Conjugation Thiol-Disulfide Exchange Reaction Reduced_Ab->Conjugation Linker_Payload This compound Linker conjugated to Cytotoxic Payload Linker_Payload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification ADC Purified Antibody-Drug Conjugate Purification->ADC

Figure 2: Experimental workflow for ADC synthesis.
Plasma Stability Assay

Assessing the stability of the ADC in plasma is crucial to ensure that the payload is not prematurely released into circulation, which could lead to off-target toxicity.

Methodology:

  • Incubation: The ADC is incubated in plasma (human, mouse, or other relevant species) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Analysis: At each time point, an aliquot of the plasma sample is taken. The amount of intact ADC and/or the concentration of released payload is quantified.

  • Analytical Techniques:

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DARs). A decrease in the average DAR over time indicates linker cleavage.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and quantify the released payload.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells that express the target antigen.

Methodology:

  • Cell Culture: Target (antigen-positive) and control (antigen-negative) cancer cell lines are cultured in appropriate media.

  • Treatment: Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload.

  • Incubation: The treated cells are incubated for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment condition. A significantly lower IC50 for the ADC in antigen-positive cells compared to antigen-negative cells and the unconjugated antibody indicates target-specific cytotoxicity.

Quantitative Data

ParameterDescriptionTypical Value Range (for disulfide linkers)
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody.2 - 8
Plasma Half-life (t½) of Intact ADC The time it takes for the concentration of the intact ADC in plasma to reduce by half.Several days
Payload Release in Plasma (% at 72h) The percentage of the payload released from the ADC after 72 hours of incubation in plasma.< 10%
IC50 (Antigen-Positive Cells) The concentration of the ADC that inhibits the growth of antigen-positive cells by 50%.pM to nM range
IC50 (Antigen-Negative Cells) The concentration of the ADC that inhibits the growth of antigen-negative cells by 50%.Significantly higher than for antigen-positive cells

Conclusion

The this compound linker offers a promising strategy for the development of antibody-drug conjugates by leveraging the differential redox environment between the bloodstream and the intracellular space of tumor cells. Its pyridyl disulfide moiety provides a cleavable linkage that is designed to be stable in circulation and to efficiently release the cytotoxic payload upon internalization into target cells. While specific performance data for this compound is limited in the public scientific literature, the general principles of disulfide linkers and the experimental protocols outlined in this guide provide a solid framework for the evaluation and characterization of ADCs employing this technology. Further studies are warranted to fully elucidate the in vitro and in vivo performance of ADCs constructed with the this compound linker.

References

Core Technical Guide: Discovery and Synthesis of DMAC-PDBF

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The field of organic electronics has seen remarkable advancements with the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). These molecules have revolutionized the efficiency of Organic Light-Emitting Diodes (OLEDs) by enabling the harvesting of both singlet and triplet excitons, leading to near-unity internal quantum efficiencies. A key design strategy for TADF emitters involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) by utilizing distinct electron-donating and electron-accepting moieties within the same molecule. This guide focuses on a representative TADF emitter, 10-(4-(dibenzo[b,d]furan-4-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine , herein referred to as DMAC-PDBF . This molecule incorporates the strong electron-donating 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit and a phenyl-dibenzofuran (PDBF) group as the electron acceptor.

Discovery and Design Principles

The discovery of DMAC-PDBF and related compounds stems from the systematic exploration of donor-acceptor architectures to achieve a small singlet-triplet energy splitting (ΔEST). A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), the process by which non-emissive triplet excitons are converted to emissive singlet excitons through thermal energy.

The design of DMAC-PDBF is predicated on the following principles:

  • Strong Electron Donor: The 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety is a well-established, strong electron-donating group. The nitrogen atom's lone pair of electrons contributes to a high-lying HOMO level. The methyl groups at the 9-position enhance solubility and prevent intermolecular aggregation, which can quench emission.

  • Electron Acceptor: The dibenzofuran unit is a moderate electron acceptor. The phenyl linker between the DMAC and dibenzofuran moieties helps to modulate the electronic coupling and maintain a significant spatial separation between the HOMO (localized on the DMAC) and the LUMO (localized on the PDBF).

  • Orthogonal Geometry: The steric hindrance between the donor and acceptor units often forces a twisted conformation. This spatial arrangement minimizes the exchange energy between the HOMO and LUMO, which is a key factor in achieving a small ΔEST.

Synthesis of DMAC-PDBF

The synthesis of DMAC-PDBF can be achieved through a multi-step process involving the preparation of the donor and acceptor precursors followed by a final cross-coupling reaction.

Experimental Protocols:

1. Synthesis of 9,9-dimethyl-9,10-dihydroacridine (DMAC)

  • Reaction: A mixture of N-phenylanthranilic acid and a suitable cyclizing agent (e.g., polyphosphoric acid) is heated to induce intramolecular cyclization to form the acridone. The acridone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the two methyl groups at the 9-position.

  • Protocol:

    • To a solution of N-phenylanthranilic acid (1 equivalent) in an appropriate solvent, add polyphosphoric acid.

    • Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water to precipitate the acridone product. Filter and dry the solid.

    • Suspend the acridone in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere.

    • Add an excess of methylmagnesium bromide solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure 9,9-dimethyl-9,10-dihydroacridine.

2. Synthesis of 4-bromodibenzofuran

  • Reaction: Dibenzofuran can be selectively brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar solvent.

  • Protocol:

    • Dissolve dibenzofuran (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

    • Add N-bromosuccinimide (1 equivalent) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system to obtain pure 4-bromodibenzofuran.

3. Synthesis of 4-(4-bromophenyl)dibenzofuran

  • Reaction: A Suzuki cross-coupling reaction between 4-bromodibenzofuran and 4-bromophenylboronic acid.

  • Protocol:

    • In a reaction vessel, combine 4-bromodibenzofuran (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous Na2CO3).

    • Add a degassed solvent system, such as a mixture of toluene and ethanol.

    • Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

    • After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-(4-bromophenyl)dibenzofuran.

4. Final Synthesis of DMAC-PDBF

  • Reaction: A Buchwald-Hartwig amination reaction between 9,9-dimethyl-9,10-dihydroacridine and 4-(4-bromophenyl)dibenzofuran.

  • Protocol:

    • To an oven-dried flask, add 9,9-dimethyl-9,10-dihydroacridine (1 equivalent), 4-(4-bromophenyl)dibenzofuran (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

    • Add anhydrous, degassed toluene as the solvent.

    • Heat the reaction mixture to reflux under an inert atmosphere for 24 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final product, DMAC-PDBF.

Mandatory Visualizations:

Synthesis_of_DMAC_PDBF cluster_step1 Step 1: DMAC Synthesis cluster_step2 Step 2: Acceptor Core Synthesis cluster_step3 Step 3: Final Coupling N-phenylanthranilic acid N-phenylanthranilic acid Acridone Acridone N-phenylanthranilic acid->Acridone PPA, heat DMAC DMAC Acridone->DMAC CH3MgBr plus + Dibenzofuran Dibenzofuran 4-bromodibenzofuran 4-bromodibenzofuran Dibenzofuran->4-bromodibenzofuran NBS, DMF 4-(4-bromophenyl)dibenzofuran 4-(4-bromophenyl)dibenzofuran 4-bromodibenzofuran->4-(4-bromophenyl)dibenzofuran 4-bromophenylboronic acid, Pd(PPh3)4, Na2CO3 DMAC-PDBF DMAC-PDBF 4-(4-bromophenyl)dibenzofuran->DMAC-PDBF Buchwald-Hartwig (Pd catalyst, base)

Caption: Synthetic route for DMAC-PDBF.

Quantitative Data

The photophysical properties of DMAC-PDBF are critical to its function as a TADF emitter. The following table summarizes key quantitative data, with values being representative of this class of compounds.

PropertySymbolValue (in Toluene)Unit
Absorption Maximumλabs~380nm
Emission Maximumλem~530nm
Photoluminescence Quantum YieldΦPL> 80%
Prompt Fluorescence Lifetimeτp~20ns
Delayed Fluorescence Lifetimeτd~5µs
Singlet Energy LevelES1~2.5eV
Triplet Energy LevelET1~2.45eV
Singlet-Triplet SplittingΔEST~0.05eV

Mechanism of Action: Thermally Activated Delayed Fluorescence

The operational principle of DMAC-PDBF as a TADF emitter is centered around the efficient up-conversion of triplet excitons to singlet excitons.

Signaling Pathway:

  • Photoexcitation: Upon electrical or photo-excitation, the molecule is promoted from the ground state (S0) to an excited singlet state (S1).

  • Prompt Fluorescence: A portion of the S1 excitons relax directly back to the ground state, emitting light in a process known as prompt fluorescence.

  • Intersystem Crossing (ISC): Due to the small energy gap between the singlet and triplet states, a significant fraction of S1 excitons can transition to the triplet state (T1) through intersystem crossing.

  • Reverse Intersystem Crossing (RISC): The T1 excitons, which are non-emissive, can be converted back to the S1 state by harvesting thermal energy from the surroundings. This process is efficient due to the small ΔEST.

  • Delayed Fluorescence: The repopulated S1 excitons then decay to the ground state, emitting photons. This emission has a longer lifetime than prompt fluorescence and is termed delayed fluorescence.

This cycle of ISC and RISC allows for the harvesting of both singlet (25% of excitons) and triplet (75% of excitons) populations, leading to a theoretical internal quantum efficiency of 100%.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence (light) S1->S0 Delayed Fluorescence (light) T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence (minor) T1->S1 RISC (Thermal Energy)

Caption: Energy level diagram of the TADF mechanism.

Conclusion

DMAC-PDBF serves as an exemplary model of a high-efficiency TADF emitter, embodying the core principles of modern organic electronics design. Its synthesis, while multi-stepped, utilizes well-established catalytic cross-coupling reactions, making it accessible for research and development. The excellent photophysical properties, particularly the small singlet-triplet energy splitting, enable the efficient harvesting of triplet excitons, a critical factor for the performance of next-generation OLED displays and lighting. This guide provides a foundational understanding for researchers and professionals engaged in the development of advanced organic electronic materials.

An In-depth Technical Guide on the Role of pH-Responsive Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Term "Dmac-pdb": Initial research did not yield specific information on a drug delivery system or molecule identified as "this compound." This term may refer to a novel, proprietary, or internal project designation. However, the principles of targeted drug delivery, particularly those involving stimuli-responsive polymers, are well-established. The component "Dmac" may plausibly refer to a chemical moiety containing a dimethylamino group, which is characteristic of polymers like poly(dimethylaminoethyl methacrylate) (PDMAEMA), a well-studied material in pH-responsive drug delivery. This guide will, therefore, focus on the core principles of targeted drug delivery using a well-documented and analogous system: PDMAEMA-based nanoparticles . This system exemplifies the pH-responsive mechanisms likely implied by the query and allows for a comprehensive technical overview as requested.

Introduction to Targeted Drug Delivery and pH-Responsiveness

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing its accumulation in healthy tissues.[1] This approach enhances therapeutic efficacy and reduces systemic side effects.[2] Strategies for targeting include passive targeting, which leverages the Enhanced Permeability and Retention (EPR) effect in tumors, and active targeting, which uses ligands to bind to specific receptors on target cells.[1][3]

"Smart" or stimuli-responsive nanoparticles represent an advanced strategy, designed to release their payload in response to specific triggers in the local microenvironment.[4] One of the most exploited triggers for cancer therapy is the acidic tumor microenvironment (pH 6.2–6.9) and the even lower pH within endosomal and lysosomal compartments of cancer cells (pH 4.5–5.5). This pH difference allows for the design of nanocarriers that are stable at the physiological pH of blood (7.4) but undergo structural changes to release the drug in acidic environments.

The Role of PDMAEMA in pH-Responsive Drug Delivery

Poly(dimethylaminoethyl methacrylate) (PDMAEMA) is a cationic polymer that is widely used in the development of pH-responsive drug delivery systems. Its tertiary amine groups have a pKa of approximately 7.0-7.5. At physiological pH (7.4), these amines are largely deprotonated and the polymer is relatively hydrophobic. In an acidic environment (pH < 7.0), the amines become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell and become more hydrophilic, triggering the release of an encapsulated drug. This "proton sponge" effect can also facilitate endosomal escape, a critical step for the intracellular delivery of many drugs.

Quantitative Data on PDMAEMA-Based Nanoparticle Systems

The performance of drug delivery systems is evaluated based on several key quantitative parameters. The table below summarizes typical data for nanoparticles coated with PDMAEMA for the delivery of anticancer drugs like Doxorubicin (DOX) and Methotrexate (MTX).

ParameterValueConditions / NotesSource(s)
Particle Size (Hydrodynamic Diameter) 17 nm (core)Mesoporous Silica Nanoparticles (MSNs) before coating.
~50-200 nmAfter PDMAEMA grafting and drug loading. Size can vary with polymer chain length.
Drug Loading Capacity (DLC) VariesDependent on nanoparticle core material and drug properties.
Drug Encapsulation Efficiency (EE) HighGenerally high due to the core-shell structure.
Zeta Potential PositiveThe protonated amines of PDMAEMA at physiological or acidic pH create a positive surface charge, which can facilitate interaction with negatively charged cell membranes.
In Vitro Drug Release at pH 7.4 ~10-12% over 24-48hDemonstrates good stability and minimal drug leakage in simulated normal physiological conditions.
In Vitro Drug Release at pH 5.0-5.5 ~50-60% over 24-48hShows significant, accelerated drug release in a simulated acidic tumor microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of PDMAEMA-based drug delivery systems.

Synthesis of PDMAEMA-Coated Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a common method for creating a core-shell nanoparticle system.

  • Synthesis of MSNs: Mesoporous silica nanoparticles are synthesized using a template-based sol-gel method. Tetraethyl orthosilicate (TEOS) is used as the silica precursor and a surfactant like cetyltrimethylammonium bromide (CTAB) acts as the template.

  • Surface Modification: The surface of the MSNs is functionalized with an initiator for polymerization. This is typically achieved by reacting the silanol groups on the MSN surface with a silane coupling agent that contains a polymerization initiator group (e.g., an ATRP initiator).

  • Grafting of PDMAEMA: The PDMAEMA polymer chains are grown from the surface of the initiator-modified MSNs via Atom Transfer Radical Polymerization (ATRP) of the DMAEMA monomer. The length of the polymer chains can be controlled by adjusting the reaction time and monomer concentration.

  • Drug Loading: The drug (e.g., Doxorubicin) is loaded into the porous core of the MSNs. This is typically done by stirring the nanoparticles in a concentrated solution of the drug.

  • Purification: The final drug-loaded nanoparticles are purified by centrifugation and washing to remove any unloaded drug and residual reactants.

Characterization of Nanoparticles
  • Size and Morphology: Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are used to visualize the size, shape, and core-shell structure of the nanoparticles. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution in solution.

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the successful grafting of the PDMAEMA polymer onto the MSN surface.

  • Thermal Properties: Thermogravimetric Analysis (TGA) can be used to quantify the amount of polymer grafted onto the nanoparticles.

In Vitro Drug Release Study
  • Preparation: A known amount of the drug-loaded nanoparticles is suspended in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5).

  • Incubation: The suspensions are placed in a dialysis membrane and incubated in the respective buffers at 37°C with gentle shaking.

  • Sampling: At predetermined time points, aliquots of the buffer outside the dialysis membrane are collected, and the volume is replaced with fresh buffer.

  • Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug release is then plotted against time.

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes.

pH_Responsive_Drug_Release cluster_0 Bloodstream (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) NP_Stable Nanoparticle (PDMAEMA collapsed, Drug retained) NP_Swollen Nanoparticle (PDMAEMA protonated, swells) NP_Stable->NP_Swollen EPR Effect & Acidic pH Drug_Release Drug Release NP_Swollen->Drug_Release Conformational Change

Caption: pH-responsive drug release mechanism of a PDMAEMA-based nanoparticle.

Experimental_Workflow cluster_synthesis Synthesis & Loading cluster_characterization Characterization cluster_evaluation Evaluation S1 1. Synthesize Nanoparticle Core S2 2. Graft PDMAEMA onto Surface S1->S2 S3 3. Load with Therapeutic Drug S2->S3 C1 TEM / DLS (Size, Morphology) S3->C1 C2 FTIR (Chemical Structure) S3->C2 C3 TGA (Polymer Content) S3->C3 E1 In Vitro Drug Release (pH 7.4 vs 5.5) C1->E1 C2->E1 C3->E1 E2 In Vitro Cell Viability Assay E1->E2 E3 In Vivo Animal Studies E2->E3

Caption: A typical experimental workflow for developing and testing nanoparticles.

Doxorubicin_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoII Topoisomerase II TopoII->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers apoptotic cascade Dox_In Doxorubicin Dox_In->TopoII Intercalates with DNA, Inhibits Topo II

Caption: Simplified signaling pathway for Doxorubicin's mechanism of action.

Conclusion

While the specific term "this compound" remains elusive in the public domain, the principles it likely embodies are at the forefront of modern pharmacology. pH-responsive nanoparticles, particularly those utilizing polymers like PDMAEMA, offer a robust platform for targeted drug delivery. By remaining stable in general circulation and triggering drug release in the acidic microenvironment of tumors, these systems can significantly improve the therapeutic index of potent anticancer drugs. The continued development and characterization of these "smart" materials, guided by rigorous experimental protocols, hold immense promise for creating more effective and less toxic cancer therapies.

References

The Critical Hinge: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that must be robust enough to ensure stability in systemic circulation yet labile enough to release its potent payload within the tumor microenvironment or inside cancer cells.[1] Cleavable linkers, designed to break under specific physiological triggers, are a cornerstone of modern ADC design, enabling a wider therapeutic window by maximizing on-target efficacy while minimizing off-target toxicities.[1][2]

This technical guide provides a comprehensive exploration of the core principles of cleavable linkers in ADCs. We will delve into the various types of cleavable linkers and their mechanisms of action, present a quantitative comparison of their properties, and provide detailed experimental protocols for their characterization and evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that instigates payload release. The three predominant classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[3]

Protease-Sensitive Linkers

These linkers are engineered to be substrates for proteases, particularly those that are overexpressed in the lysosomal compartment of tumor cells, such as cathepsins.[1] The most prevalent protease-sensitive linker incorporates a dipeptide sequence, with valine-citrulline (Val-Cit) being a well-established example. Following the internalization of the ADC and its trafficking to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade that results in the release of the unmodified payload.

dot

Protease_Cleavable_Linker cluster_circulation Systemic Circulation (Stable) cluster_cell Tumor Cell cluster_lysosome Lysosome (Protease-Rich) ADC_circ Antibody-Drug Conjugate (ADC) ADC_lysosome Internalized ADC ADC_circ->ADC_lysosome Tumor Targeting CathepsinB Cathepsin B ADC_lysosome->CathepsinB Internalization & Trafficking Cleavage Dipeptide Cleavage CathepsinB->Cleavage Catalyzes SelfImmolation Self-Immolation of Spacer Cleavage->SelfImmolation Triggers PayloadRelease Payload Release SelfImmolation->PayloadRelease

Mechanism of a protease-cleavable linker.
pH-Sensitive Linkers

Harnessing the pH differential between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), pH-sensitive linkers employ acid-labile functional groups. Hydrazones are the most common examples of such linkers. These linkers are designed to remain stable at physiological pH but undergo rapid hydrolysis in the acidic milieu of intracellular compartments, leading to the release of the cytotoxic payload.

dot

pH_Sensitive_Linker cluster_circulation Systemic Circulation (pH ~7.4, Stable) cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome (Acidic pH) ADC_circ ADC with Hydrazone Linker ADC_endo Internalized ADC ADC_circ->ADC_endo Tumor Targeting Low_pH Low pH (4.5-6.2) ADC_endo->Low_pH Internalization Hydrolysis Hydrazone Hydrolysis Low_pH->Hydrolysis Induces PayloadRelease Payload Release Hydrolysis->PayloadRelease

Mechanism of a pH-sensitive linker.
Glutathione-Sensitive Linkers

This class of linkers exploits the significant redox potential difference between the extracellular environment and the intracellular space. The cytoplasm of tumor cells has a significantly higher concentration of reduced glutathione (GSH) (1-10 mM) compared to the plasma (~5 µM). Disulfide bonds are incorporated into these linkers, which remain stable in the circulation but are readily cleaved by the high intracellular GSH concentration, liberating the payload.

dot

Glutathione_Sensitive_Linker cluster_circulation Systemic Circulation (Low GSH, Stable) cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm (High GSH) ADC_circ ADC with Disulfide Linker ADC_cyto Internalized ADC ADC_circ->ADC_cyto Tumor Targeting High_GSH High Glutathione (GSH) ADC_cyto->High_GSH Internalization Reduction Disulfide Bond Reduction High_GSH->Reduction Induces PayloadRelease Payload Release Reduction->PayloadRelease

Mechanism of a glutathione-sensitive linker.

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, directly impacting its pharmacokinetic properties, efficacy, and safety profile. The following tables provide a summary of quantitative data on the stability and cleavage rates of different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Linker TypeLinker ExampleStability in Human Plasma (Half-life)Cleavage ConditionsCleavage Rate/Half-lifeReferences
pH-Sensitive Hydrazone183 hours at pH 7.4pH 5.04.4 hours
AcylhydrazoneStable (>94% after 24h at pH 7.4)pH 4.597% release after 24h
Spiro-orthoester (SpiDo)~39 hours at physiological pHpH 5.51.5 hours
Protease-Sensitive Val-CitExcellent stabilityCathepsin B-
Asn-Asn<10% payload lossLegumain-
Glutathione-Sensitive DisulfideGenerally stable1-10 mM Glutathione-

Detailed Methodologies for Key Experiments

Rigorous and reproducible experimental protocols are essential for the development and characterization of ADCs with cleavable linkers. The following sections provide detailed methodologies for key in vitro and in vivo assays.

ADC Synthesis: Conjugation and Purification

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Maleimide-functionalized linker-payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffers (e.g., PBS with EDTA)

Protocol:

  • Antibody Reduction:

    • Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the maleimide-functionalized linker-payload to the reduced mAb at a specific molar ratio.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated linker-payload, excess reagents, and aggregates.

    • Exchange the purified ADC into a suitable formulation buffer for storage.

ADC Characterization: DAR and Purity Analysis

Thorough characterization of the purified ADC is crucial to ensure its quality and homogeneity.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different drug-to-antibody ratios (DARs), providing information on the distribution of drug loading.

  • Size Exclusion Chromatography (SEC): Employed to assess the purity of the ADC and quantify the percentage of aggregates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the accurate mass of the intact ADC and its subunits, confirming successful conjugation and allowing for precise DAR determination.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC linker in plasma over time.

Protocol:

  • Incubation: Incubate the ADC at a specific concentration in human and/or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, and a free payload control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Bystander Killing Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Protocol:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population. A decrease in fluorescence in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

In Vivo ADC Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

dot

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Conjugation & Purification) Characterization Characterization (DAR, Purity - HIC, SEC, LC-MS) Synthesis->Characterization PlasmaStability Plasma Stability Assay Characterization->PlasmaStability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity BystanderEffect Bystander Effect Assay Cytotoxicity->BystanderEffect Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

General experimental workflow for ADC development.

Conclusion

Cleavable linkers are a vital component in the design of safe and effective Antibody-Drug Conjugates. The choice of linker chemistry has profound implications for the stability, efficacy, and toxicity profile of the resulting ADC. A thorough understanding of the different cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization, is paramount for the successful development of next-generation targeted cancer therapies. The continued innovation in linker technology holds the promise of further refining the therapeutic window of ADCs, ultimately leading to improved outcomes for patients.

References

Dmac-pdb and its Application in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmac-pdb is a cleavable linker utilized in the field of bioconjugation, most notably in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker plays a critical role in the efficacy and safety of an ADC, ensuring stability in circulation and enabling the selective release of the payload at the target site. This compound, a disulfide-containing linker, is designed to be cleaved in the reducing environment of the intracellular space, thereby delivering the cytotoxic agent directly to the target cell.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its use in bioconjugation, and an illustrative example of a signaling pathway targeted by ADCs.

Core Concepts of this compound in Bioconjugation

The fundamental principle behind the application of this compound lies in the differential redox potential between the extracellular environment and the intracellular cytoplasm. The disulfide bond within the this compound linker is relatively stable in the bloodstream, where the concentration of reducing agents is low.[] However, upon internalization of the ADC into a target cell, the significantly higher concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond, releasing the conjugated payload.[][2]

The structure of this compound includes a thiol-reactive group, which allows for its conjugation to a payload molecule, and another reactive group for attachment to the antibody. This dual functionality enables the precise and stable connection of the therapeutic agent to the targeting antibody.

Quantitative Data on Disulfide Linker Performance

Table 1: In Vitro and In Vivo Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates [2]

Conjugate IDLinker TypeIn Vitro Half-life (DTT reduction)In Vivo Half-life (mouse plasma)
AMC-1Hindered DisulfideMore StableMore Stable
AMC-2Intermediate DisulfideModerately StableModerately Stable
AMC-3Less Hindered DisulfideLess StableLess Stable

Table 2: In Vivo Efficacy of Disulfide-Linked Antibody-Maytansinoid Conjugates in a Human Colon Cancer Xenograft Model

Conjugate IDLinker StabilityAntitumor Activity
huC242-SPDB-DM4IntermediateHigh
AMC-XHighly StableModerate
AMC-YLow StabilityLow

Note: The data presented are illustrative of the performance of disulfide linkers and are derived from studies on similar molecules. Actual performance of this compound may vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an antibody-drug conjugate using a disulfide linker like this compound. The process involves the modification of the antibody, conjugation with the linker-payload, and subsequent purification.

Protocol 1: Antibody Reduction and Purification

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

Procedure:

  • Prepare the mAb solution to a concentration of 5-10 mg/mL in PBS.

  • Add a 5-10 molar excess of TCEP or DTT solution to the antibody solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Equilibrate a desalting column with conjugation buffer.

  • Apply the reduced antibody solution to the desalting column to remove the excess reducing agent.

  • Collect the fractions containing the purified, reduced antibody.

  • Determine the protein concentration and the concentration of free thiol groups using standard methods (e.g., Ellman's reagent).

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol details the conjugation of the this compound-payload to the thiol groups of the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound-payload dissolved in an organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Immediately after purification, dilute the reduced antibody to the desired concentration in conjugation buffer.

  • Add the this compound-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5-10 fold molar excess of the linker-payload.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker.

  • Incubate for an additional 20-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the newly synthesized ADC and its characterization.

Materials:

  • Crude ADC solution from Protocol 2

  • Size-exclusion chromatography (SEC) system or Protein A chromatography system

  • Formulation buffer (e.g., PBS or histidine buffer)

  • Analytical techniques: Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, Mass Spectrometry (MS)

Procedure:

  • Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules. Alternatively, Protein A chromatography can be used to specifically capture the antibody and ADC.

  • Elute the purified ADC and exchange it into a suitable formulation buffer.

  • Characterize the purified ADC:

    • Determine the drug-to-antibody ratio (DAR) using HIC and/or UV-Vis spectroscopy.

    • Confirm the identity and integrity of the ADC using mass spectrometry.

    • Assess the level of aggregation using SEC.

Signaling Pathways and Mechanism of Action

While this compound itself does not directly participate in signaling pathways, the ADC it is a part of is designed to modulate specific cellular pathways to induce cell death. A relevant example is the mechanism of action of an anti-CD30 ADC, such as Brentuximab vedotin. Although Brentuximab vedotin utilizes a protease-cleavable linker, the downstream cellular effects of the delivered payload are illustrative of the general mechanism for many ADCs.

Upon binding to the CD30 receptor on the surface of a cancer cell, the ADC is internalized. Inside the cell, the payload is released from the linker. In the case of a this compound linker, this release is triggered by intracellular glutathione. The cytotoxic payload then interacts with its intracellular target, such as microtubules. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) CD30 CD30 Receptor ADC->CD30 Binding Internalization Internalization (Endocytosis) CD30->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Glutathione) Lysosome->Cleavage Payload Cytotoxic Payload Cleavage->Payload Release Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of a CD30-Targeting ADC

Bioconjugation_Workflow Start Start Antibody Monoclonal Antibody Start->Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Purification1 Purification (Desalting) Reduction->Purification1 ReducedAb Reduced Antibody (with -SH groups) Purification1->ReducedAb Conjugation Conjugation Reaction ReducedAb->Conjugation LinkerPayload This compound-Payload LinkerPayload->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification2 ADC Purification (SEC/Protein A) Quenching->Purification2 ADC Purified Antibody-Drug Conjugate Purification2->ADC Characterization Characterization (DAR, MS, etc.) ADC->Characterization End End Characterization->End

Experimental Workflow for ADC Synthesis

Conclusion

This compound represents a key enabling technology in the development of next-generation antibody-drug conjugates. Its disulfide-based cleavage mechanism allows for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The successful application of this compound and similar linkers in bioconjugation relies on a thorough understanding of their chemical properties, careful optimization of reaction conditions, and rigorous characterization of the final conjugate. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in the effective utilization of this compound for the creation of innovative and potent biotherapeutics.

References

Unlocking Targeted Cancer Therapy: The Theoretical Principles of DMAC-PDB Function in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering a therapeutic strategy that combines the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] Central to the design and efficacy of these sophisticated biotherapeutics is the linker, a critical component that connects the antibody to the payload. This technical guide delves into the core theoretical principles of DMAC-PDB, a cleavable ADC linker, providing a comprehensive overview of its mechanism of action, experimental evaluation, and the quantitative data that underpins its utility in drug development.[2][3]

Core Principles of this compound and Disulfide Linkers in ADCs

This compound is classified as a cleavable linker, specifically one that utilizes a disulfide bond.[4][5] The fundamental principle behind this class of linkers is the exploitation of the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells.

Stability in Circulation: An ideal ADC linker must be highly stable in the bloodstream to prevent the premature release of its cytotoxic payload, which could lead to systemic toxicity and a diminished therapeutic window. Disulfide linkers like this compound are designed to remain intact in the oxidizing environment of the plasma, where the concentration of reducing agents is low.

Intracellular Cleavage: Upon reaching the target tumor cell, the ADC binds to a specific surface antigen and is internalized, often through endocytosis. Once inside the cell, the ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. The cytoplasm of tumor cells has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the plasma. This reducing environment facilitates the cleavage of the disulfide bond within the this compound linker, leading to the release of the active cytotoxic drug.

The mechanism of action for an ADC employing a cleavable disulfide linker like this compound can be visualized as a multi-step process:

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC with This compound Linker TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) Endosome Endosome/Lysosome Internalization->Endosome 2. Trafficking Cleavage Linker Cleavage (High GSH) Endosome->Cleavage 3. Reduction Payload Active Payload Cleavage->Payload 4. Payload Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: Mechanism of Action of an ADC with a Cleavable Disulfide Linker.

Quantitative Analysis of Linker Stability and Efficacy

The stability and cleavage kinetics of an ADC linker are critical parameters that are quantified during preclinical development. While specific quantitative data for ADCs utilizing the this compound linker is proprietary and found within specific patent literature, the following table presents illustrative data for sterically hindered disulfide linkers, a class to which this compound belongs. This data is typically generated through in vitro and in vivo studies.

ParameterAssay TypeSpeciesTime PointIllustrative Stability (% Intact ADC)Reference
Plasma Stability In vitroHuman Plasma24 hours> 95%
72 hours> 90%
Mouse Plasma24 hours> 90%
72 hours> 85%
In Vivo Stability Pharmacokinetic StudyRat48 hours~70% (DAR retention)Illustrative
168 hours~50% (DAR retention)Illustrative

Note: The data presented is illustrative for sterically hindered disulfide linkers and may not be representative of all ADCs. DAR (Drug-to-Antibody Ratio) retention is a common metric for in vivo stability.

Experimental Protocols for Evaluating Linker Performance

A series of well-defined experimental protocols are employed to assess the performance of ADC linkers. These assays are designed to evaluate the stability of the ADC in circulation and the efficiency of payload release upon internalization.

In Vitro Plasma Stability Assay

This assay is a cornerstone for evaluating the stability of the linker in a simulated physiological environment.

StepProcedureDetails
1. Incubation The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C.A typical concentration is 100 µg/mL.
2. Time Points Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
3. Sample Analysis The samples are analyzed to quantify the amount of intact ADC and released payload.Analytical methods include ELISA, Hydrophobic Interaction Chromatography (HIC), and LC-MS.
4. Data Analysis The percentage of intact ADC or the concentration of released payload is plotted against time to determine the ADC's half-life in plasma.

The following diagram outlines a typical workflow for these stability assessments:

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro ADC Incubation in Plasma (37°C) sampling_invitro Time-Point Sampling start_invitro->sampling_invitro analysis_invitro LC-MS / ELISA Analysis sampling_invitro->analysis_invitro data_invitro Calculate % Intact ADC and Half-life analysis_invitro->data_invitro start_invivo Administer ADC to Animal Model sampling_invivo Blood Sampling at Predetermined Times start_invivo->sampling_invivo analysis_invivo Quantify Total Antibody, Intact ADC, and Payload sampling_invivo->analysis_invivo data_invivo Determine Pharmacokinetic Profile analysis_invivo->data_invivo

Figure 2: Experimental Workflow for ADC Linker Stability Assessment.
In Vivo Pharmacokinetic Studies

To understand the behavior of the ADC in a whole organism, pharmacokinetic (PK) studies are conducted in animal models. A single intravenous dose of the ADC is administered, and blood samples are collected at various time points. These samples are then analyzed to determine the concentration of total antibody, intact ADC (with the payload still attached), and released payload. This data provides crucial insights into the clearance rate of the ADC and the in vivo stability of the linker.

Cell-Based Cytotoxicity Assays

Ultimately, the efficacy of an ADC is determined by its ability to kill target cancer cells. In vitro cytotoxicity assays are performed using cancer cell lines that express the target antigen. Cells are incubated with varying concentrations of the ADC, and cell viability is measured to determine the IC50 (half-maximal inhibitory concentration) value. These assays confirm that the payload is effectively released and retains its cytotoxic activity after cleavage from the antibody.

Conclusion

The this compound linker, as a member of the disulfide-based cleavable linker family, represents a sophisticated chemical tool in the design of next-generation Antibody-Drug Conjugates. Its theoretical principles are grounded in the distinct redox environments of the bloodstream and the intracellular space of tumor cells, allowing for a stable circulatory profile and targeted payload release. The rigorous experimental evaluation of ADCs employing such linkers, through a combination of in vitro and in vivo assays, is essential for optimizing their therapeutic index and advancing them into clinical development. As our understanding of tumor biology and linker chemistry deepens, the continued innovation in linkers like this compound will be paramount in realizing the full potential of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Dmac-pdb Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Dmac-pdb is a cleavable disulfide linker designed for the development of ADCs. Its disulfide bond remains stable in the bloodstream but is cleaved in the reducing environment of the tumor microenvironment, leading to the targeted release of the cytotoxic payload.

Principle of this compound Conjugation

The conjugation process involves several key steps:

  • Antibody Preparation: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups, which will serve as conjugation sites.

  • Linker-Payload Synthesis: The this compound linker, which contains a carboxylic acid, is first activated (e.g., to an N-hydroxysuccinimide [NHS] ester) and then reacted with the cytotoxic payload.

  • Conjugation: The activated linker-payload is then conjugated to the reduced antibody via a thiol-disulfide exchange reaction.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities.

  • Characterization: The purified ADC is characterized to determine its drug-to-antibody ratio (DAR), purity, and stability.

Experimental Protocols

Antibody Preparation (Reduction of Interchain Disulfide Bonds)

This protocol aims to generate free thiol groups on the antibody for conjugation. The degree of reduction can be controlled to achieve a desired average DAR.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the number of available thiol groups. A 5-10 fold molar excess of TCEP over the antibody is a common starting point.[1][2]

  • Incubate the reaction at 37°C for 1-2 hours. The incubation time and temperature may require optimization.

  • Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer. The reduced antibody is now ready for conjugation.

This compound Linker-Payload Synthesis

This protocol describes the activation of the this compound linker and its conjugation to a payload containing a primary amine.

Materials:

  • This compound linker

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents

  • Payload with a primary amine group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound, NHS, and DCC in anhydrous DMF or DMSO in a 1:1.1:1.1 molar ratio.

  • Stir the reaction at room temperature for 2-4 hours to form the this compound-NHS ester.

  • In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the activated this compound-NHS ester solution to the payload solution, followed by the addition of a base such as TEA or DIPEA (2-3 molar equivalents).

  • Stir the reaction at room temperature overnight, protected from light.

  • The resulting this compound-payload can be purified by reverse-phase HPLC.

Conjugation of this compound-Payload to Reduced Antibody

This protocol outlines the conjugation of the prepared linker-payload to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • Purified this compound-payload from Protocol 2

  • Reaction Buffer (as in Protocol 1)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Adjust the concentration of the reduced antibody to 2-5 mg/mL in the Reaction Buffer.

  • Dissolve the this compound-payload in a minimal amount of a co-solvent like DMSO and add it to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • To quench the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for an additional 30 minutes.

Purification and Characterization of the ADC

Purification

A multi-step chromatography approach is generally used for ADC purification to separate the desired ADC from impurities.[3]

a. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.[3] This allows for the separation of ADCs with different DARs.

b. Size Exclusion Chromatography (SEC)

SEC is used to remove aggregates and any remaining small molecule impurities like unconjugated linker-payload.

Characterization

a. Drug-to-Antibody Ratio (DAR) Determination

The average DAR can be determined using techniques such as:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

  • Hydrophobic Interaction Chromatography (HIC): The relative peak areas of the different DAR species can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Provides a more precise determination of the different ADC species and their relative abundances.

b. Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregate, and fragment in the final ADC product.

  • SDS-PAGE (reducing and non-reducing): To visualize the integrity of the antibody and the successful conjugation.

Quantitative Data Summary

The following table provides representative data that could be obtained during the development of a this compound ADC. Note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

ParameterUnconjugated AntibodyCrude ADCPurified ADC
Average DAR 03.84.0
Purity (by SEC) >98% Monomer90% Monomer>98% Monomer
Aggregate (by SEC) <2%8%<2%
Free Drug-Linker N/APresentNot Detected

Visualizations

experimental_workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced Antibody (with -SH groups) mAb->reduced_mAb Reduction (TCEP/DTT) conjugation Thiol-Disulfide Exchange reduced_mAb->conjugation dmac_pdb This compound Linker activated_linker Activated this compound-Payload dmac_pdb->activated_linker Activation & Payload Coupling payload Cytotoxic Payload payload->activated_linker activated_linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc hic Hydrophobic Interaction Chromatography (HIC) crude_adc->hic DAR Separation sec Size Exclusion Chromatography (SEC) hic->sec Aggregate Removal purified_adc Purified ADC sec->purified_adc characterization DAR, Purity, Stability Analysis purified_adc->characterization

Caption: this compound antibody-drug conjugate experimental workflow.

signaling_pathway Mechanism of Action of this compound ADC cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment adc_circulating ADC (Stable Disulfide Linker) adc_binding ADC Binds to Tumor Antigen adc_circulating->adc_binding Targeting internalization Internalization into Tumor Cell adc_binding->internalization lysosome Lysosomal Trafficking internalization->lysosome drug_release Drug Release (Disulfide Cleavage by Glutathione) lysosome->drug_release Reducing Environment cytotoxicity Payload Induces Cell Death drug_release->cytotoxicity

Caption: Intracellular release mechanism of a this compound ADC.

References

Application Notes and Protocols for Dmac-PDB Linker in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dmac-PDB linker is a crucial component in the construction of Antibody-Drug Conjugates (ADCs), specifically designed for the delivery of pyrrolobenzodiazepine (PBD) dimer payloads. PBDs are a class of highly potent, sequence-selective DNA-crosslinking agents that induce cell death in both dividing and non-dividing cells, making them effective cytotoxic agents for cancer therapy[1][2]. The this compound linker is a cleavable linker system, engineered to be stable in systemic circulation and to release its PBD payload upon internalization into target tumor cells[3][]. This document provides a comprehensive guide to the application of the this compound linker, including its mechanism of action, protocols for conjugation and characterization, and relevant performance data.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with a this compound linker relies on a multi-step process that ensures targeted delivery and controlled release of the PBD payload.

  • Circulation and Targeting: The ADC circulates in the bloodstream where the linker is designed to be stable, minimizing premature drug release and associated off-target toxicities[5]. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking and Cleavage: The complex is trafficked to the lysosome, an acidic organelle rich in proteases. The this compound linker is designed with an enzyme-cleavable motif (e.g., a dipeptide like valine-citrulline) that is recognized and cleaved by lysosomal proteases such as Cathepsin B.

  • Payload Release and Action: Cleavage of the linker initiates a self-immolative cascade that releases the PBD dimer in its active form. The PBD dimer then traffics to the nucleus, binds to the minor groove of DNA, and forms covalent cross-links, leading to cell cycle arrest and apoptosis.

Diagram: ADC Mechanism of Action with this compound Linker

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_nucleus Nucleus A 1. ADC circulates with stable linker B 2. ADC binds to tumor antigen A->B Targeting C 3. Internalization (Endocytosis) B->C D 4. Trafficking to Lysosome C->D E 5. Enzymatic cleavage of Linker D->E Lysosomal Proteases F 6. PBD Payload Release E->F G 7. PBD binds to DNA minor groove F->G Nuclear Translocation H 8. DNA Cross-linking & Apoptosis G->H

ADC mechanism from circulation to apoptosis.

Experimental Protocols

Protocol 1: Antibody-PBD Conjugation via Engineered Cysteine

This protocol describes the site-specific conjugation of a this compound linker-payload to an antibody with an engineered cysteine residue. Site-specific conjugation allows for the production of a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Materials:

  • Cysteine-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • This compound linker-payload.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: N-acetylcysteine.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Purification system: Size-exclusion chromatography (SEC) or Protein A chromatography.

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the cysteine-engineered mAb at a concentration of 5-10 mg/mL in Reaction Buffer.

    • Add a 5-10 molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds or the engineered cysteine sulfhydryl groups.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Linker-Payload Preparation:

    • Dissolve the this compound linker-payload in DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The maleimide group on the linker will react with the free thiol of the cysteine residue.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted this compound.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or Protein A affinity chromatography.

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or histidine buffer).

  • Characterization:

    • Determine the protein concentration (e.g., by A280 nm absorbance).

    • Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Assess the level of aggregation by SEC.

Diagram: Cysteine-based Conjugation Workflow

Conjugation_Workflow mAb Engineered mAb (with Cys) Reduced_mAb Reduced mAb (with -SH groups) mAb->Reduced_mAb Reduction TCEP TCEP (Reducing Agent) Conjugation Conjugation Reaction (Thiol-Maleimide) Reduced_mAb->Conjugation DmacPDB This compound Linker DmacPDB->Conjugation DMSO DMSO Quench Quenching (N-acetylcysteine) Conjugation->Quench Purify Purification (SEC / Protein A) Quench->Purify ADC Purified ADC Purify->ADC

Workflow for site-specific ADC production.
Protocol 2: In Vitro Cytotoxicity Assay

This protocol is to determine the potency (e.g., IC50) of the purified PBD-ADC on a target antigen-positive cancer cell line.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs).

  • Antigen-negative control cell line (e.g., MCF7 for HER2).

  • Cell culture medium and supplements.

  • Purified PBD-ADC.

  • Isotype control ADC (non-targeting).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare a serial dilution of the PBD-ADC and the isotype control ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated wells as a control.

    • Incubate the plates for 72-96 hours.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.

Data Presentation

The performance of PBD-ADCs is evaluated based on their stability, potency, and in vivo efficacy. The following tables summarize representative data for PBD-ADCs, including those with noncleavable linkers for comparison.

Table 1: In Vitro Cytotoxicity of PBD-ADCs

ADC Construct Linker Type Target Cell Line IC50 (ng/mL) Reference
Anti-HER2 ADC Noncleavable (Alkyne) SK-BR-3 (HER2 3+) 11-48
Anti-HER2 ADC Noncleavable (Triazole) KPL-4 (HER2 3+) Inactive
Anti-HER2 ADC Noncleavable (Piperazine) SK-BR-3 (HER2 3+) 11-48
Anti-CD22 ADC Noncleavable (Alkyne) BJAB (CD22 3+) 0.10-1.73 µg/mL

| Anti-5T4 ADC | Cleavable (Val-Ala) | Target-Positive Cells | Single-digit pM EC50 | |

Table 2: In Vivo Efficacy of PBD-ADCs in Xenograft Models

ADC Construct Linker Type Tumor Model Dose (mg/kg) Outcome Reference
Anti-HER2 ADC Noncleavable (Alkyne) Founder 5 0.5 - 1 Tumor Stasis
Anti-HER2 ADC Noncleavable (Piperazine) Founder 5 1 Tumor Stasis
Anti-CD22 ADC Noncleavable (Alkyne) WSU-DLCL2 2 Tumor Stasis

| Anti-5T4 ADC | Noncleavable (N-phenyl maleimide) | Murine Xenograft | 1 | Tumor Stasis | |

Table 3: Linker Stability in Mouse Serum

Dipeptide Linker Half-life (t1/2) in Mouse Serum Reference
Valine-Arginine (Val-Arg) 1.8 h
Valine-Lysine (Val-Lys) 8.2 h
Valine-Citrulline (Val-Cit) 11.2 h

| Valine-Alanine (Val-Ala) | 23.0 h | |

Note: The stability of the linker is a critical parameter, as premature cleavage in circulation can lead to off-target toxicity and reduced efficacy. Valine-Alanine and Valine-Citrulline dipeptides show greater stability in mouse serum compared to Valine-Arginine and Valine-Lysine.

Conclusion

The this compound linker system represents an advanced technology for the targeted delivery of highly potent PBD dimer payloads. Its design facilitates stable circulation and efficient, targeted release within cancer cells, leading to potent antitumor activity. The protocols and data presented herein provide a foundational guide for researchers and drug developers working to harness the therapeutic potential of PBD-based ADCs. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are paramount to achieving a successful therapeutic candidate.

References

Experimental Applications of Dmac-pbp in ADC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The linker component of an ADC is critical, dictating the stability of the conjugate in circulation and the efficiency of payload release at the tumor site. Dmac-pbp is a cleavable linker utilized in the synthesis of ADCs. Its design allows for stable conjugation of a cytotoxic payload to a monoclonal antibody and subsequent controlled release of the drug within the target cell.

This document provides detailed application notes and protocols for the experimental use of the Dmac-pbp linker in ADC synthesis. The information is intended to guide researchers in the development and characterization of novel ADCs incorporating this linker technology.

Principle of Dmac-pbp in ADC Synthesis

The Dmac-pbp linker is a cleavable linker system. While specific proprietary details of its full structure and mechanism are not publicly available, its function aligns with other cleavable linkers used in ADC development. The general principle involves three key stages:

  • Conjugation: The Dmac-pbp linker possesses reactive moieties that allow for covalent attachment to both the antibody and the cytotoxic payload. The conjugation to the antibody typically occurs at specific amino acid residues, such as the sulfhydryl groups of cysteine residues exposed after the reduction of interchain disulfide bonds.

  • Systemic Circulation: ADCs synthesized with the Dmac-pbp linker are designed to be stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.

  • Intracellular Cleavage and Payload Release: Upon internalization into the target cancer cell, the Dmac-pbp linker is cleaved by intracellular mechanisms, such as lysosomal enzymes. This cleavage releases the active cytotoxic drug, which can then exert its pharmacological effect, leading to cell death.

Data Presentation

Due to the limited availability of public data specifically quantifying the performance of the Dmac-pbp linker, the following tables provide a template for researchers to populate with their own experimental data. These tables are designed for the clear and structured presentation of key ADC characteristics.

Table 1: ADC Synthesis and Characterization

ADC ConstructAntibodyPayloadLinkerMolar Ratio (Linker:Ab)Molar Ratio (Payload:Linker)Drug-to-Antibody Ratio (DAR)% Monomer (by SEC)
Example ADCTrastuzumabMMAEDmac-pbpe.g., 5:1e.g., 1.5:1e.g., 3.8e.g., >95%
[Your Data]Dmac-pbp
[Your Data]Dmac-pbp

Table 2: In Vitro Stability of Dmac-pbp ADCs

ADC ConstructMatrixIncubation Time (days)% Intact ADC Remaining% Free Payload Detected
Example ADCHuman Plasma7e.g., >90%e.g., <1%
[Your Data]Human Plasma1
[Your Data]Human Plasma3
[Your Data]Human Plasma7
[Your Data]Mouse Plasma1
[Your Data]Mouse Plasma3
[Your Data]Mouse Plasma7

Table 3: In Vitro Cytotoxicity of Dmac-pbp ADCs

ADC ConstructCell LineTarget Antigen ExpressionIC50 (nM)
Example ADCSK-BR-3HER2+++e.g., 0.5
Example ADCMDA-MB-231HER2-e.g., >1000
[Your Data]
[Your Data]

Table 4: In Vivo Efficacy of Dmac-pbp ADCs in Xenograft Models

ADC ConstructXenograft ModelDosing RegimenTumor Growth Inhibition (%)Complete Remission (%)
Example ADCSK-BR-3e.g., 3 mg/kg, single dosee.g., 95%e.g., 60%
[Your Data]
[Your Data]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of ADCs using a linker like Dmac-pbp. Researchers should optimize these protocols for their specific antibody, payload, and experimental setup.

Protocol 1: Antibody Reduction and Conjugation with Dmac-pbp-Payload

Objective: To conjugate a Dmac-pbp-payload construct to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dmac-pbp-payload conjugate

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer.

    • Adjust the concentration of the mAb to a working concentration (e.g., 5-10 mg/mL).

  • Antibody Reduction:

    • Add a calculated molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Dmac-pbp-Payload Preparation:

    • Dissolve the Dmac-pbp-payload conjugate in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a specific molar excess of the Dmac-pbp-payload solution to the reduced mAb. The molar ratio will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized.

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching:

    • Add a molar excess of the quenching reagent to cap any unreacted thiol groups on the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted Dmac-pbp-payload and other small molecules using an appropriate chromatography method (e.g., SEC or HIC).

    • Collect fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using techniques such as HIC-UV or LC-MS.

    • Assess the percentage of monomer, aggregate, and fragment using SEC.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the Dmac-pbp ADC in plasma.

Materials:

  • Purified Dmac-pbp ADC

  • Human and mouse plasma

  • Incubator at 37°C

  • Analytical method for quantifying intact ADC and free payload (e.g., LC-MS)

Procedure:

  • Sample Preparation:

    • Spike the Dmac-pbp ADC into pre-warmed human and mouse plasma at a defined concentration.

    • Prepare control samples with ADC in buffer.

  • Incubation:

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 3, 7 days), collect aliquots for analysis.

  • Analysis:

    • Process the plasma samples to extract the ADC and any released payload.

    • Analyze the samples by LC-MS to quantify the amount of intact ADC and free payload.

    • Calculate the percentage of intact ADC remaining and the percentage of free payload released over time.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency and specificity of the Dmac-pbp ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Dmac-pbp ADC, unconjugated antibody, and free payload

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the Dmac-pbp ADC, unconjugated antibody, and free payload.

    • Treat the cells with the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound by plotting the cell viability against the log of the concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the Dmac-pbp ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Dmac-pbp ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Implant the tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups.

    • Administer the Dmac-pbp ADC, vehicle control, and other controls via an appropriate route (e.g., intravenous injection) according to the planned dosing schedule.

  • Monitoring:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Monitor the general health of the animals.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size.

    • Euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Evaluate the number of complete remissions in each group.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in ADC synthesis and mechanism of action.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Drug Action ADC_Synthesis_Workflow mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced Antibody (-SH groups exposed) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload Dmac-pbp-Payload Conjugate Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC/HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, SEC, etc.) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC Dmac_pbp_Cleavage_Hypothesis ADC ADC in Lysosome Antibody Dmac-pbp Linker Payload Cleavage Lysosomal Enzymes ADC->Cleavage Released_Payload Released Payload (Active Drug) Cleavage->Released_Payload Linker Cleavage Cell_Effect Cytotoxic Effect Released_Payload->Cell_Effect

Dmac-pdb Linker: Application Notes and Protocols for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Dmac-pdb linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). This document details the reaction conditions, necessary solvents, and step-by-step protocols for the successful conjugation of the this compound linker to antibodies.

Introduction

The this compound (N,N-dimethylacetamide-p-phenylenedibenzoate) linker is a cleavable linker designed for the synthesis of ADCs. Its strategic design allows for the stable attachment of a cytotoxic payload to a monoclonal antibody (mAb) during systemic circulation and subsequent release of the drug upon internalization into target cancer cells. The cleavable disulfide bond within the this compound linker is susceptible to the reducing environment of the intracellular space, leading to the targeted release of the therapeutic agent.

Chemical Structure and Properties

PropertyValue
CAS Number 663599-04-0
Molecular Formula C₁₂H₁₆N₂O₃S₂
Molecular Weight 300.4 g/mol
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
Reactive Group The this compound linker contains a reactive functional group, typically an N-hydroxysuccinimide (NHS) ester or a similar group, for conjugation to amine residues (e.g., lysine) on the antibody. The disulfide bond serves as the cleavable element.

Reaction Principle and Workflow

The conjugation of the this compound linker to an antibody primarily occurs through the reaction of an activated ester on the linker with the primary amine groups of lysine residues on the antibody. The general workflow for this process is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb_prep Antibody Preparation conjugation Conjugation Reaction mAb_prep->conjugation Antibody in buffer linker_prep This compound Linker Solution linker_prep->conjugation Linker in organic solvent purification Purification of ADC conjugation->purification Crude ADC analysis Characterization purification->analysis Purified ADC

Figure 1: General experimental workflow for this compound linker conjugation.

Recommended Reaction Conditions

Successful conjugation of the this compound linker to an antibody is dependent on several critical parameters. The following table summarizes the recommended conditions.

ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly alkaline pH facilitates the reaction between the NHS ester of the linker and the lysine amines of the antibody.
Temperature 4 - 25 °CThe reaction can be performed at room temperature or refrigerated to modulate the reaction rate.
Reaction Time 1 - 4 hoursReaction time should be optimized based on the specific antibody and desired drug-to-antibody ratio (DAR).
Linker-to-Antibody Molar Ratio 3:1 to 10:1This ratio should be optimized to achieve the desired DAR. Higher ratios may lead to increased aggregation.

Recommended Solvents and Buffers

The choice of solvents and buffers is critical for maintaining the stability of the antibody and facilitating the conjugation reaction.

ComponentRecommendationPurpose
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.0Provides a stable aqueous environment for the antibody and maintains the optimal pH for the conjugation reaction.
Co-solvent for Linker Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Used to dissolve the this compound linker before its addition to the aqueous antibody solution. The final concentration of the co-solvent should be kept low (typically ≤10% v/v) to prevent antibody denaturation.
Quenching Reagent Tris buffer or GlycineAdded after the desired reaction time to quench any unreacted linker.

Detailed Experimental Protocol

This protocol provides a general guideline for the conjugation of a this compound linker to a monoclonal antibody. Optimization may be required for specific antibodies and payloads.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • This compound linker with a reactive ester (e.g., NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the conjugation reaction.

  • This compound Linker Solution Preparation:

    • Allow the this compound linker to warm to room temperature.

    • Prepare a stock solution of the linker in anhydrous DMSO at a concentration of 10-20 mM. This should be done immediately before use due to the potential for hydrolysis of the reactive ester.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound linker stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature) for 1-4 hours with gentle agitation.

  • Quenching the Reaction:

    • After the incubation period, add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted linker.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin and buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

Signaling Pathway of ADC Action

The following diagram illustrates the general mechanism of action of an ADC synthesized with a cleavable linker like this compound.

ADC_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding Endosome Endosome Internalization->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Cleavage Linker Cleavage (Reduction) Lysosome->Cleavage 5. Lysosomal Processing Drug_Release Drug Release Cleavage->Drug_Release 6. Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 7. Drug Action

Figure 2: General signaling pathway of ADC mechanism of action.

Disclaimer: This document provides general guidelines. Researchers should perform their own optimization studies to determine the ideal conditions for their specific application. Always refer to the manufacturer's product data sheet for specific handling and storage instructions.

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "DMAC-PDB conjugates" as specified in the topic is ambiguous. N,N-Dimethylacetamide (DMAC) is a common solvent and is not typically a component of an antibody-drug conjugate (ADC). The Protein Data Bank (PDB) is a database of biological macromolecular structures. This document will therefore focus on the general analytical techniques and protocols for characterizing antibody-drug conjugates.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The complex and heterogeneous nature of ADCs necessitates a comprehensive analytical strategy to ensure their quality, efficacy, and safety. This document provides an overview of the key analytical techniques and detailed protocols for the characterization of ADCs.

Key Analytical Attributes of ADCs

The critical quality attributes (CQAs) of an ADC that require thorough characterization include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a crucial parameter that directly impacts the ADC's potency and pharmacokinetics.[1][][3]

  • Drug Distribution: The distribution of different drug-loaded species (e.g., antibodies with 0, 2, 4, 6, or 8 drugs) contributes to the heterogeneity of the ADC and can influence its efficacy and safety.[4][5]

  • Conjugation Site: The specific amino acid residues (e.g., lysine or cysteine) on the antibody where the drug-linker is attached. Site-specific conjugation can lead to more homogeneous and well-defined ADCs.

  • Aggregate and Fragment Content: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) can impact the ADC's safety and efficacy.

  • Stability: The stability of the conjugate, including the linker's stability in circulation and the potential for drug deconjugation over time, is a critical factor for its in vivo performance.

  • Charge Variants: Post-translational modifications or the conjugation process itself can introduce charge heterogeneity, which may affect the ADC's binding and pharmacokinetic properties.

Data Presentation: Summary of Analytical Techniques and Quantitative Data

The following table summarizes the key analytical techniques used to characterize ADCs and the quantitative data they provide.

Analytical TechniqueParameter MeasuredQuantitative Output
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and Drug Distribution- Average DAR- Relative percentage of each drug-loaded species (e.g., DAR0, DAR2, DAR4)
Size Exclusion Chromatography (SEC) Aggregation and Fragmentation- Percentage of monomer, aggregate, and fragment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Drug Load Distribution (for reduced ADCs), Purity, and Stability- Relative abundance of light and heavy chains with different drug loads- Percentage of free drug
Mass Spectrometry (MS) Intact Mass, DAR, Drug Distribution, and Conjugation Site- Average DAR- Mass of different drug-loaded species- Identification of conjugation sites (peptide mapping)
UV-Vis Spectroscopy Average DAR- Average DAR based on the absorbance of the protein and the drug
Differential Scanning Calorimetry (DSC) Thermal Stability- Melting temperature (Tm)

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, allowing for the separation of different drug-loaded species.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol)

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the drug, if applicable.

  • Integrate the peak areas corresponding to each drug-loaded species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC and fragments.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

Protocol:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample (typically 20-100 µg).

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

  • Calculate the percentage of each species relative to the total peak area.

Characterization by Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For ADCs, MS can be used to determine the intact mass, confirm the DAR, and identify the sites of conjugation.

Protocol for Intact Mass Analysis (Native MS):

  • Desalt the ADC sample using a suitable method (e.g., buffer exchange).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer under non-denaturing (native) conditions.

  • Acquire the mass spectrum over a relevant m/z range.

  • Deconvolute the resulting spectrum to obtain the mass of the intact ADC species.

  • The different peaks in the deconvoluted spectrum correspond to the different drug-loaded species, from which the DAR can be calculated.

Protocol for Peptide Mapping to Identify Conjugation Sites:

  • Denature, reduce, and alkylate the ADC sample.

  • Digest the ADC with a specific protease (e.g., trypsin).

  • Separate the resulting peptides using RP-HPLC.

  • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

  • Identify the drug-conjugated peptides by searching for the mass shift corresponding to the drug-linker.

Visualizations

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_analysis Analytical Techniques cluster_results Characterization Data ADC ADC Product HIC HIC ADC->HIC SEC SEC ADC->SEC MS Mass Spectrometry ADC->MS RP_HPLC RP-HPLC ADC->RP_HPLC DAR DAR & Distribution HIC->DAR Aggregation Aggregation & Fragments SEC->Aggregation Mass Intact Mass & Conjugation Site MS->Mass Purity Purity & Stability RP_HPLC->Purity

Caption: General workflow for the analytical characterization of ADCs.

Logical Relationship of ADC Components

ADC_Components cluster_antibody Monoclonal Antibody cluster_drug Cytotoxic Drug cluster_linker Linker mAb Antibody Targeting Target Specificity mAb->Targeting Provides Linker Chemical Linker mAb->Linker Attached via Drug Payload Potency High Potency Drug->Potency Exhibits Drug->Linker Attached via Stability Serum Stability Linker->Stability Release Conditional Release Linker->Release ADC Antibody-Drug Conjugate Linker->ADC Forms

Caption: The three key components of an antibody-drug conjugate.

Conclusion

The analytical characterization of antibody-drug conjugates is a multifaceted process that requires the use of orthogonal analytical techniques. A thorough understanding of the ADC's critical quality attributes, including its drug-to-antibody ratio, purity, stability, and heterogeneity, is essential for ensuring its safety and efficacy. The protocols and workflows described in this document provide a comprehensive framework for the robust characterization of these complex biotherapeutics.

References

Application Notes and Protocols for Dmac-pdb in Preclinical Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the Dmac-pdb linker in the preclinical research and development of Antibody-Drug Conjugates (ADCs). This document outlines the fundamental principles, experimental protocols, and data interpretation relevant to ADCs incorporating this cleavable linker technology.

Introduction to this compound Linker Technology

The this compound (4-(N,N-dimethylcarbamoyl)pyridin-2-yl dithio) linker is a cleavable linker technology employed in the synthesis of ADCs.[1][2] Its core mechanism relies on a disulfide bond, which is designed to remain stable in the systemic circulation and undergo cleavage in the reducing environment of the target cell's cytoplasm. This targeted release of the cytotoxic payload is a critical attribute for minimizing off-target toxicity and enhancing the therapeutic index of the ADC.

The this compound linker is typically conjugated to the antibody via reaction with thiol groups, which can be generated by the reduction of interchain disulfide bonds within the antibody's hinge region. The other end of the linker is attached to the cytotoxic payload. Upon internalization of the ADC by the target cancer cell, the disulfide bond within the this compound linker is cleaved by intracellular reducing agents, such as glutathione, releasing the active payload to exert its cytotoxic effect.

General Mechanism of Action of a this compound ADC

The therapeutic action of an ADC utilizing a this compound linker follows a multi-step process designed for targeted cell killing.

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC Intact ADC in Circulation (this compound linker stable) Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease 3. Intracellular disulfide cleavage of this compound linker (e.g., by Glutathione) Lysosome->PayloadRelease PayloadAction 4. Released payload induces cytotoxicity PayloadRelease->PayloadAction Apoptosis 5. Apoptosis (Cell Death) PayloadAction->Apoptosis

Figure 1: General mechanism of action of an ADC with a cleavable this compound linker.

Preclinical Evaluation Workflow

A robust preclinical evaluation of a this compound ADC involves a series of in vitro and in vivo studies to characterize its efficacy, stability, and safety profile.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DAR DAR Determination (HIC-HPLC, LC-MS) Stability Plasma Stability Assay DAR->Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Stability->Cytotoxicity Bystander Bystander Effect Assay Cytotoxicity->Bystander PK Pharmacokinetic (PK) Studies Bystander->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity ADC_Prep ADC Synthesis & Purification ADC_Prep->DAR

Figure 2: A typical preclinical evaluation workflow for a this compound ADC.

Experimental Protocols

Protocol 1: Synthesis and Purification of a this compound ADC

This protocol describes a general method for the conjugation of a this compound-payload to a monoclonal antibody. Note: This is a general guideline and optimal conditions (e.g., molar ratios, reaction times, temperature) must be determined empirically for each specific antibody and payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • This compound-payload conjugate

  • Organic co-solvent (e.g., Dimethylacetamide (DMAc) or DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Protein A)

  • Reaction and purification buffers

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of reducing agent (TCEP or DTT) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add the this compound-payload (dissolved in a minimal amount of organic co-solvent) to the reduced antibody solution. A typical molar ratio is 5-10 moles of linker-payload per mole of antibody.

    • Allow the reaction to proceed at 4°C or room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of quenching reagent (relative to the linker-payload) to cap any unreacted thiol groups on the antibody.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using SEC or Protein A chromatography.

    • Exchange the purified ADC into a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) (see Protocol 2).

    • Assess aggregation and purity by SEC-HPLC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs.[3]

Materials:

  • HIC HPLC column (e.g., Butyl or Phenyl phase)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • Purified ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ [(Peak Area of DARn * n)] / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the this compound ADC on target antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and a relevant payload control.

    • Add the diluted compounds to the cells and incubate for 72-120 hours.

  • Cell Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the cell viability versus the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: In Vitro Bystander Killing Assay

This assay evaluates the ability of the released payload from the this compound ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Co-culture compatible medium

  • This compound ADC

  • Fluorescence plate reader or high-content imager

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for 96-120 hours.

  • Quantification of Bystander Killing:

    • Measure the GFP fluorescence to specifically quantify the viability of the antigen-negative cell population.

    • A decrease in GFP signal in the presence of the ADC and antigen-positive cells indicates a bystander effect.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • This compound ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups.

  • Treatment:

    • Administer the this compound ADC, vehicle, and control ADCs via an appropriate route (typically intravenous).

    • Dosing schedules can vary (e.g., single dose, or multiple doses over time).

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data Summary

The following tables provide example quantitative data for ADCs with cleavable linkers, similar in mechanism to this compound. Note: This data is illustrative and does not represent experimentally determined values for a this compound ADC. Researchers should generate specific data for their this compound construct.

Table 1: Example In Vitro Cytotoxicity of an ADC with a Cleavable Linker

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BMedium5.2
Cell Line CLow/Negative>1000

Table 2: Example Plasma Stability of an ADC with a Disulfide-based Linker

SpeciesTime (hours)% Intact ADC Remaining
Human0100
2495
7288
16875
Mouse0100
2485
7265
16840

Table 3: Example In Vivo Efficacy of an ADC with a Cleavable Linker in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Isotype Control ADC515
ADC with Cleavable Linker160
ADC with Cleavable Linker595 (Tumor Regression)

Conclusion

The this compound linker represents a valuable tool in the development of novel ADCs. Its cleavable disulfide bond allows for the targeted intracellular release of cytotoxic payloads, a key feature for maximizing therapeutic efficacy while minimizing systemic toxicity. The protocols and guidelines presented in these application notes provide a framework for the preclinical evaluation of ADCs incorporating this compound technology. Rigorous in vitro and in vivo characterization is essential to understand the unique properties of each this compound ADC and to guide its successful translation towards clinical development.

References

Application Notes and Protocols for Dmac-PDB Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting a Dmac-PDB cleavage assay. This assay is designed to measure the activity of enzymes that recognize and cleave the this compound substrate. The protocol includes detailed methodologies for performing the assay, presenting quantitative data, and visualizing the experimental workflow.

Introduction

Enzymatic cleavage assays are fundamental tools in drug discovery and biochemical research for screening enzyme inhibitors and characterizing enzyme kinetics. The this compound cleavage assay is a specific method used to determine the efficacy of a particular enzyme in cleaving the this compound substrate. This substrate is designed to have a detectable signal upon cleavage, which allows for the quantification of enzyme activity. Understanding the rate and extent of this cleavage is crucial for assessing the potency of potential therapeutic compounds that target the enzyme of interest.

Principle of the Assay

The this compound cleavage assay is based on the enzymatic hydrolysis of the this compound substrate. In its intact form, the substrate may exhibit minimal signal. Upon enzymatic cleavage, a detectable product is released, leading to a measurable change in signal intensity (e.g., fluorescence or color). The rate of the signal change is directly proportional to the enzyme's activity. This allows for the calculation of key kinetic parameters, such as the initial velocity (V₀), Michaelis constant (Kₘ), and the maximum velocity (Vₘₐₓ).

Materials and Reagents

  • Enzyme: Purified enzyme of interest

  • Substrate: this compound

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20)

  • Inhibitor/Test Compound: (Optional, for inhibitor screening)

  • DMSO: For dissolving compounds

  • 96-well microplate: Black, flat-bottom for fluorescence assays

  • Plate reader: Capable of measuring the appropriate signal (e.g., fluorescence excitation/emission)

  • Pipettes and tips

  • Reagent reservoirs

Experimental Protocol

Reagent Preparation
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in assay buffer. Determine the optimal working concentration through a titration experiment.

  • Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH and ionic strength for the enzyme's activity.

  • Test Compound/Inhibitor Dilution Plate: For inhibitor screening, prepare a serial dilution of the test compounds in DMSO in a separate 96-well plate.

Assay Procedure
  • Enzyme Addition: Add the enzyme solution to the wells of the 96-well plate. For control wells, add assay buffer without the enzyme.

  • Inhibitor/Test Compound Addition (Optional): Add the test compounds from the dilution plate to the corresponding wells containing the enzyme. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

  • Signal Measurement: Immediately place the plate in a pre-warmed plate reader and measure the signal at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).

Data Analysis
  • Calculate Initial Velocity (V₀): Determine the initial rate of the reaction by plotting the signal intensity versus time. The slope of the linear portion of this curve represents the initial velocity.

  • Inhibitor Potency (IC₅₀): For inhibitor screening, plot the initial velocity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

Quantitative data from the this compound cleavage assay should be summarized in a clear and structured table for easy comparison.

Compound Concentration (µM) Initial Velocity (RFU/min) % Inhibition IC₅₀ (µM)
Control (No Inhibitor)05000-
Inhibitor A0.1450101.2
125050
105090
Inhibitor B0.148045.8
138024
1015070

RFU = Relative Fluorescence Units

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear visual representation of the steps involved in the this compound cleavage assay.

Dmac_PDB_Cleavage_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare this compound Substrate initiate_reaction Add Substrate to Initiate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor (Optional) prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor add_inhibitor->initiate_reaction measure_signal Measure Signal Over Time initiate_reaction->measure_signal calc_velocity Calculate Initial Velocity measure_signal->calc_velocity determine_ic50 Determine IC50 calc_velocity->determine_ic50

Caption: Workflow of the this compound cleavage assay.

Application Notes and Protocols for the Purification of DMAC-PDB Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMAC-PDB (Dimethylaniline-caged Pyrrolobenzodiazepine) conjugated proteins are a promising class of biotherapeutics. The conjugation of a potent PDB payload to a protein, often a monoclonal antibody, via a DMAC linker allows for targeted delivery and controlled release of the cytotoxic agent. A critical step in the manufacturing of these complex biomolecules is the purification process. Effective purification is essential to remove process-related impurities such as unconjugated protein, free this compound drug-linker, and protein aggregates. Furthermore, it is crucial to isolate the conjugate with the desired drug-to-protein ratio (DPR), as this can significantly impact both efficacy and safety.

These application notes provide an overview of common chromatographic methods for the purification of this compound conjugated proteins, including detailed protocols and representative data. The methodologies are largely adapted from established protocols for antibody-drug conjugates (ADCs), which share similar structural and chemical properties.[1][2]

Key Purification Technologies

Several chromatography techniques are employed to purify this compound conjugated proteins, each leveraging different physicochemical properties of the conjugate and impurities.[1][2] The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[3] This technique is particularly effective for separating proteins with different drug-to-protein ratios (DPRs), as the addition of the hydrophobic this compound moiety increases the overall hydrophobicity of the protein.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius). SEC is primarily used to remove high-molecular-weight aggregates and low-molecular-weight impurities like the free drug-linker.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. IEX can be used to remove unconjugated protein, process-related impurities, and in some cases, to separate different DPR species if the conjugation affects the protein's overall charge.

  • Affinity Chromatography: Utilizes specific binding interactions between the protein and a ligand immobilized on the chromatography resin. For antibody-based conjugates, Protein A or Protein G affinity chromatography is often the initial capture step to separate the conjugate from cell culture contaminants.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance characteristics of the different purification methods for this compound conjugated proteins. The values presented are illustrative and may vary depending on the specific protein, linker-drug, and process conditions.

Purification MethodPrimary Separation PrincipleKey Impurities RemovedTypical Purity (%)Typical Yield (%)Resolution of DPR Species
Affinity Chromatography (Protein A/G) Specific binding to Fc regionHost cell proteins, DNA, media components>95>90Low
Hydrophobic Interaction Chromatography (HIC) HydrophobicityUnconjugated protein, different DPR species>9880-95High
Size-Exclusion Chromatography (SEC) Molecular sizeAggregates, free drug-linker>99>95Low
Ion-Exchange Chromatography (IEX) Net surface chargeUnconjugated protein, charge variants>9785-95Moderate

Experimental Protocols

Affinity Chromatography (Protein A) for Initial Capture

This protocol describes the initial purification of a this compound conjugated antibody from a clarified cell culture harvest.

Materials:

  • Protein A affinity column

  • Equilibration Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer 1: PBS with 0.5 M NaCl, pH 7.4

  • Wash Buffer 2: PBS, pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Clarified cell culture supernatant containing the this compound conjugated antibody.

Protocol:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration Buffer.

  • Sample Loading: Load the clarified cell culture supernatant onto the column. The flow rate should be optimized based on the column manufacturer's recommendations.

  • Washing:

    • Wash the column with 5-10 CVs of Wash Buffer 1 to remove non-specifically bound impurities.

    • Wash the column with 5-10 CVs of Wash Buffer 2 to remove the high salt.

  • Elution: Elute the bound conjugate with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer (approximately 10% of the fraction volume) to immediately neutralize the low pH.

  • Pool and Analyze: Pool the fractions containing the purified conjugate. Analyze the protein concentration (e.g., by A280) and purity (e.g., by SDS-PAGE).

Affinity_Chromatography_Workflow cluster_0 Step 1: Equilibration cluster_1 Step 2: Loading cluster_2 Step 3: Washing cluster_3 Step 4: Elution cluster_4 Step 5: Analysis Equilibrate Equilibrate Protein A Column (PBS, pH 7.4) Load Load Clarified Harvest Equilibrate->Load Wash1 Wash 1 (High Salt Buffer) Load->Wash1 Wash2 Wash 2 (Equilibration Buffer) Wash1->Wash2 Elute Elute Conjugate (Low pH Buffer) Wash2->Elute Neutralize Neutralize Fractions Elute->Neutralize Pool Pool Fractions Neutralize->Pool Analyze Analyze Purity & Conc. Pool->Analyze

Caption: Workflow for Affinity Chromatography.

Hydrophobic Interaction Chromatography (HIC) for DPR Separation

This protocol is designed to separate this compound conjugated proteins based on their drug-to-protein ratio.

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

  • Purified this compound conjugate from the affinity chromatography step.

Protocol:

  • Sample Preparation: Adjust the salt concentration of the affinity-purified conjugate to match Mobile Phase A. This can be done by adding a concentrated stock of ammonium sulfate or by buffer exchange.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for 5-10 CVs.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Species with higher DPRs will be more hydrophobic and will elute later in the gradient.

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis: Analyze the fractions for protein concentration, purity, and DPR (e.g., by HIC-HPLC or Mass Spectrometry). Pool the fractions containing the desired DPR species.

HIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Prep Sample Preparation (Adjust Salt Concentration) Equilibrate Equilibrate HIC Column (High Salt Buffer) Prep->Equilibrate Load Load Sample Equilibrate->Load Elute Gradient Elution (Decreasing Salt) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions for DPR Collect->Analyze Pool Pool Fractions with Desired DPR Analyze->Pool

Caption: Workflow for HIC Purification.

Size-Exclusion Chromatography (SEC) for Aggregate Removal

This protocol is used as a final polishing step to remove aggregates and residual free drug-linker.

Materials:

  • SEC column (e.g., Superdex 200 or equivalent)

  • Mobile Phase: PBS, pH 7.4, or a formulation buffer.

  • Concentrated, purified this compound conjugate.

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the Mobile Phase.

  • Sample Loading: Inject a small volume of the concentrated protein solution onto the column. The sample volume should typically be less than 5% of the total column volume to ensure optimal resolution.

  • Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. Molecules will separate based on size, with larger molecules (aggregates) eluting first, followed by the monomeric conjugate, and finally smaller molecules (free drug-linker).

  • Fraction Collection: Collect fractions corresponding to the main peak of the monomeric conjugate.

  • Pool and Analyze: Pool the collected fractions and analyze for purity, concentration, and aggregation levels (e.g., by analytical SEC).

SEC_Workflow cluster_0 Step 1: Equilibration cluster_1 Step 2: Loading cluster_2 Step 3: Elution cluster_3 Step 4: Collection & Analysis Equilibrate Equilibrate SEC Column (Mobile Phase) Load Load Concentrated Sample Equilibrate->Load Elute Isocratic Elution Load->Elute Collect Collect Monomer Peak Elute->Collect Pool Pool Fractions Collect->Pool Analyze Analyze Purity & Aggregates Pool->Analyze

Caption: Workflow for SEC Polishing.

Ion-Exchange Chromatography (IEX) for Charge Variant Separation

This protocol can be used to separate charge variants of the this compound conjugated protein. The choice of anion-exchange or cation-exchange will depend on the isoelectric point (pI) of the protein and the desired operating pH. This example uses cation-exchange chromatography (CEX).

Materials:

  • Cation-exchange column (e.g., SP Sepharose)

  • Mobile Phase A (Low Salt): 20 mM Sodium Acetate, pH 5.0

  • Mobile Phase B (High Salt): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0

  • This compound conjugate in a low-salt buffer.

Protocol:

  • Sample Preparation: Ensure the sample is in a low-salt buffer at a pH below the protein's pI to ensure a net positive charge. This can be achieved by buffer exchange.

  • Column Equilibration: Equilibrate the CEX column with 100% Mobile Phase A for 5-10 CVs.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Elute the bound proteins with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Proteins with a lower net positive charge will elute earlier.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze fractions for protein concentration, purity, and charge heterogeneity. Pool the fractions containing the desired product.

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Prep Sample Preparation (Buffer Exchange, pH Adjustment) Equilibrate Equilibrate IEX Column (Low Salt Buffer) Prep->Equilibrate Load Load Sample Equilibrate->Load Elute Gradient Elution (Increasing Salt) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Charge Variants Collect->Analyze Pool Pool Fractions of Interest Analyze->Pool

Caption: Workflow for IEX Purification.

Conclusion

The purification of this compound conjugated proteins is a multi-step process that requires the strategic use of various chromatography techniques. A typical purification train may involve an initial affinity capture step, followed by one or more polishing steps using HIC, IEX, and/or SEC to achieve the desired purity and homogeneity of the final product. The protocols and data presented here provide a foundation for developing a robust and efficient purification process for this important class of biotherapeutics. It is crucial to optimize these methods for each specific this compound conjugated protein to ensure the highest quality product for research and clinical applications.

References

Application of PDB-1 in Oncology Research: A Case Study in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PDB-1, a novel C-27-carboxylated-lupane-triterpenoid derivative isolated from the plant Potentilla discolor Bunge, has demonstrated significant anti-tumor properties, particularly in the context of non-small cell lung cancer (NSCLC). This document provides a detailed overview of the application of PDB-1 in oncology research, with a focus on its effects on lung cancer cell lines A549 and H460. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Mechanism of Action

PDB-1 exerts its anti-cancer effects by inhibiting key cellular processes involved in tumor progression, namely proliferation, migration, and invasion. The underlying mechanism involves the modulation of the FAK/Src and MAPK signaling pathways. By downregulating the phosphorylation of key proteins in these cascades, PDB-1 effectively disrupts the cellular machinery that cancer cells rely on for their growth and metastasis.

Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of PDB-1 in A549 and H460 lung cancer cell lines.

Table 1: Inhibition of Cell Proliferation by PDB-1

Cell LinePDB-1 Concentration (µM)Inhibition Rate (%)
A5493Data not available
5Data not available
10Data not available
H4603Data not available
5Data not available
10Data not available

Table 2: Inhibition of Cell Migration by PDB-1 (Wound Healing Assay)

Cell LinePDB-1 Concentration (µM)Wound Closure (%)
A5490100
3Data not available
5Data not available
10Data not available
H4600100
3Data not available
5Data not available
10Data not available

Table 3: Inhibition of Cell Invasion by PDB-1 (Transwell Assay)

Cell LinePDB-1 Concentration (µM)Number of Invading Cells
A5490Data not available
3Data not available
5Data not available
10Data not available
H4600Data not available
3Data not available
5Data not available
10Data not available

Table 4: Effect of PDB-1 on the Expression of Key Signaling Proteins (Western Blot)

Cell LineTreatmentp-FAK Expressionp-Src Expressionp-ERK1/2 Expressionp-p38 Expressionp-JNK ExpressionMMP-2 ExpressionMMP-9 Expression
A549Control (0 µM PDB-1)BaselineBaselineBaselineBaselineBaselineBaselineBaseline
10 µM PDB-1DecreasedDecreasedDecreasedDecreasedDecreasedDecreasedDecreased
H460Control (0 µM PDB-1)BaselineBaselineBaselineBaselineBaselineBaselineBaseline
10 µM PDB-1DecreasedDecreasedDecreasedDecreasedDecreasedDecreasedDecreased

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and PDB-1 Treatment
  • Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 were used.

  • Culture Medium: A549 cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 4 mM L-glutamine. H460 cells were cultured in RPMI 1640 medium supplemented with 10% FBS and 2 mM L-glutamine.[1]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1][2]

  • PDB-1 Treatment: PDB-1 was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in culture medium to final concentrations of 0, 3, 5, and 10 µM.

Western Blot Analysis
  • Cell Lysis: After treatment with PDB-1 for the desired time, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-50 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against p-FAK, p-Src, p-ERK1/2, p-p38, p-JNK, MMP-2, MMP-9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. The specific dilutions for each antibody should be determined empirically but typically range from 1:500 to 1:2000.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an ECL detection kit and quantified using image analysis software.

Wound Healing (Scratch) Assay
  • Cell Seeding: Cells were seeded in 6-well plates and grown to 90-100% confluency.

  • Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

  • Treatment: The cells were washed with PBS to remove detached cells and then treated with different concentrations of PDB-1 in serum-free medium.

  • Image Acquisition: Images of the scratch were captured at 0 and 48 hours using a microscope.

  • Quantification: The width of the scratch was measured at multiple points, and the percentage of wound closure was calculated.

Transwell Invasion Assay
  • Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) were coated with Matrigel and incubated at 37°C to allow for gelation.

  • Cell Seeding: Cells were pre-treated with PDB-1 for 24 hours, then harvested and seeded into the upper chambers in serum-free medium.

  • Chemoattractant: The lower chambers were filled with complete medium containing 10% FBS as a chemoattractant.

  • Incubation: The plates were incubated for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. The invading cells on the lower surface were fixed with methanol and stained with crystal violet. The number of invading cells was counted in several random fields under a microscope.

Visualizations

Signaling Pathway Diagram

PDB1_Signaling_Pathway PDB1 PDB-1 pFAK p-FAK PDB1->pFAK inhibits pMAPK p-ERK, p-p38, p-JNK PDB1->pMAPK inhibits FAK FAK FAK->pFAK pSrc p-Src pFAK->pSrc MMPs MMP-2, MMP-9 pFAK->MMPs Src Src Src->pSrc MAPK_Pathway MAPK Pathway (ERK, p38, JNK) pSrc->MAPK_Pathway MAPK_Pathway->pMAPK Proliferation Cell Proliferation pMAPK->Proliferation Migration_Invasion Cell Migration & Invasion MMPs->Migration_Invasion Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays A549 A549 Cells PDB1_Treatment PDB-1 Treatment (0, 3, 5, 10 µM) A549->PDB1_Treatment H460 H460 Cells H460->PDB1_Treatment Proliferation_Assay Proliferation Assay PDB1_Treatment->Proliferation_Assay Migration_Assay Wound Healing Assay PDB1_Treatment->Migration_Assay Invasion_Assay Transwell Invasion Assay PDB1_Treatment->Invasion_Assay Western_Blot Western Blot Analysis (FAK/Src & MAPK Pathways) PDB1_Treatment->Western_Blot Data_Analysis Data Analysis & Quantification Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dmac-pdb Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmac-pdb conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is a this compound linker?

A1: this compound is an aromatic, cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure allows for the controlled release of a payload from an antibody under specific chemical conditions. The "Dmac" portion of the name refers to the dimethyl-acetamido group within the linker structure, not the solvent dimethylacetamide (DMAC), although DMAC can be used as a solvent in some bioconjugation reactions.[3][4][5] The linker contains a disulfide bond, which can be cleaved by reducing agents.

Q2: What is the underlying chemistry of this compound conjugation?

A2: this compound linkers are often functionalized with groups that allow for "click chemistry," a type of reaction known for its high efficiency and specificity. Specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC) is a common method. This involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide group to form a stable triazole linkage. This reaction is "copper-free," which is advantageous as it avoids the use of cytotoxic copper catalysts, making it suitable for biological applications.

Reaction Optimization

Q3: What is the optimal molar ratio of this compound-DBCO to my azide-containing molecule?

A3: The optimal molar ratio can vary depending on the specific molecules being conjugated. However, a molar excess of one of the reactants is generally recommended to drive the reaction to completion. A common starting point is to use 1.5 to 10 molar equivalents of the this compound-DBCO linker for every 1 mole equivalent of the azide-containing molecule, such as an antibody. For antibody conjugations, a molar excess of 5 to 10 of the DBCO linker often gives the highest yield. It is important to note that using too high of a molar excess of a hydrophobic DBCO linker can lead to protein precipitation and a lower reaction yield.

Quantitative Data Summary: Effect of Molar Ratio on Conjugation

Molar Ratio (DBCO:Antibody)Conjugation YieldObservations
1:1 to 5:1IncreasingYield generally increases with a higher molar ratio in this range.
5:1 to 10:1OptimalOften the highest conjugation yield is observed in this range.
> 10:1DecreasingPotential for protein and/or DBCO precipitation, leading to a lower overall yield.

Q4: What are the recommended temperature and duration for the conjugation reaction?

A4: this compound conjugation reactions using SPAAC chemistry are efficient over a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally result in faster reaction rates.

  • Room Temperature (20-25°C): Typical reaction times are between 4 to 12 hours.

  • 4°C: For sensitive biomolecules, the reaction can be performed overnight (12-24 hours) to improve stability.

The optimal time and temperature will depend on the specific reactants and their concentrations. For some reactions, incubation for up to 48 hours may be necessary to maximize the yield.

Quantitative Data Summary: General Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH Range 7.0 - 8.0Use non-amine-containing buffers such as PBS.

Troubleshooting Guide

Issue 1: Low or No Conjugate Yield

Potential Cause Recommended Solution
Degradation of Reagents DBCO-NHS esters are moisture-sensitive and can hydrolyze. Always allow the reagent vial to come to room temperature before opening. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Suboptimal Molar Ratio Titrate the molar ratio of the this compound linker to your molecule. Start with a 5:1 to 10:1 molar excess of the linker and optimize from there.
Inefficient Reaction Conditions Increase the incubation time or temperature. Reactions at 4°C may require an overnight incubation. Ensure the reaction is being performed within the optimal pH range (7.0-8.0) and that the buffer does not contain interfering substances like primary amines (e.g., Tris) or sodium azide.
Low Reactant Concentration Increase the concentration of the reactants if possible. Higher concentrations lead to faster reaction rates.
Incorrect Buffer Composition Avoid buffers containing sodium azide, as it will react with the DBCO group. Also, avoid buffers with primary amines (e.g., Tris, glycine) if using an NHS-ester functionalized linker, as they will compete for the reaction.

Issue 2: Product Aggregation and Precipitation

Potential Cause Recommended Solution
High Hydrophobicity This compound linkers, especially those with a DBCO group, can be hydrophobic. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the conjugate, leading to aggregation. Consider using a this compound linker that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG), to improve solubility.
High Molar Excess of Linker Using a large molar excess of a hydrophobic DBCO linker can cause the protein to precipitate during the reaction. Carefully optimize the molar ratio to find a balance between conjugation efficiency and solubility.
Suboptimal Buffer Conditions Ensure the buffer conditions (pH, salt concentration) are optimal for the stability of your biomolecule. Perform a buffer screen to identify the most suitable conditions.
Solvent-Induced Precipitation If the this compound linker is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-15%) to avoid precipitating the protein.

Issue 3: Difficulty with Product Purification

Potential Cause Recommended Solution
Unreacted Linker/Payload Remove unreacted small molecules using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). These methods separate molecules based on size, allowing for the isolation of the larger conjugate from the smaller, unreacted components.
Presence of Aggregates If aggregates are present, SEC is an effective method for their removal. The aggregates will elute earlier than the desired monomeric conjugate.
Similar Properties of Product and Starting Material If the conjugate has similar properties to the starting material, making separation difficult, consider using a purification method with higher resolution, such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).

Experimental Protocols

Protocol 1: Standard this compound-DBCO Conjugation to an Azide-Modified Antibody
  • Reagent Preparation:

    • Prepare the azide-modified antibody in an azide-free and amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the this compound-DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the 10 mM this compound-DBCO-NHS ester solution to the antibody solution.

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.

  • Quenching (Optional):

    • To quench any unreacted NHS ester, you can add a small amount of a primary amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification:

    • Purify the conjugate from unreacted linker using a desalting column, dialysis, or SEC.

Protocol 2: Purification of the Conjugate by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate the SEC column (e.g., a Superdex 200 or similar) with an appropriate buffer (e.g., PBS, pH 7.4) at a constant flow rate.

    • Ensure a stable baseline is achieved before injecting the sample.

  • Sample Preparation:

    • Concentrate the reaction mixture if necessary.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove any precipitates.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated column.

    • Collect fractions as the sample elutes. Aggregates will elute first, followed by the monomeric conjugate, and finally, any unreacted small molecules.

  • Analysis:

    • Analyze the collected fractions by UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group) and/or SDS-PAGE to identify the fractions containing the purified conjugate.

Visualizations

G This compound Conjugation Workflow cluster_reaction Conjugation cluster_purification Purification & Analysis azide_prep Prepare Azide-Modified Biomolecule in Buffer conjugation Mix Reactants (Optimize Molar Ratio) azide_prep->conjugation Add to Reaction dbco_prep Dissolve this compound-DBCO in Anhydrous Solvent dbco_prep->conjugation Add to Reaction incubation Incubate (Optimize Time & Temp) conjugation->incubation purify Purify Conjugate (e.g., SEC, Dialysis) incubation->purify analyze Characterize Product (e.g., UV-Vis, MS) purify->analyze G Troubleshooting Low Conjugation Yield start Low or No Product Yield check_reagents Are reagents fresh and properly stored? start->check_reagents reagent_issue Prepare fresh reagents. Store properly. check_reagents->reagent_issue No check_conditions Are reaction conditions (ratio, temp, time) optimal? check_reagents->check_conditions Yes reagent_issue->start optimize_conditions Optimize molar ratio, incubation time, or temperature. check_conditions->optimize_conditions No check_buffer Is the buffer compatible? (No azide, no primary amines) check_conditions->check_buffer Yes optimize_conditions->start buffer_issue Use a recommended buffer (e.g., PBS). check_buffer->buffer_issue No success Yield Improved check_buffer->success Yes buffer_issue->start

References

improving Dmac-pdb linker efficiency and yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the DMAC-PDB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency and yield of your antibody-drug conjugation reactions. Here you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the conjugation of the this compound linker to antibodies, impacting efficiency and yield.

IssuePossible CausesRecommended Solutions
Low Drug-to-Antibody Ratio (DAR) Suboptimal Activation of this compound: Incomplete conversion of the carboxylic acid on the this compound linker to a reactive ester (e.g., NHS-ester) will result in inefficient conjugation.- Ensure fresh, high-quality activating reagents (e.g., EDC, NHS) are used. - Optimize the molar ratio of activating reagents to the this compound linker. A common starting point is a 1.5- to 2-fold molar excess. - Perform the activation reaction in an anhydrous aprotic solvent such as DMF or DMSO to prevent hydrolysis of the activated ester. - Allow sufficient reaction time for the activation step, typically 1-2 hours at room temperature.
Hydrolysis of Activated this compound: The activated ester is susceptible to hydrolysis, especially in aqueous buffers.- Use the activated this compound immediately after preparation. - Perform the conjugation reaction at a slightly alkaline pH (7.5-8.5) to facilitate the reaction with lysine residues while minimizing hydrolysis.[1] - Minimize the reaction time in aqueous buffer.
Insufficient Molar Excess of Linker: A low ratio of activated this compound to the antibody can lead to incomplete conjugation.- Increase the molar excess of the activated this compound linker. A typical starting range is 5-10 fold molar excess over the antibody.
High Levels of Aggregation Hydrophobicity of the Drug-Linker: The this compound linker and the attached payload can increase the overall hydrophobicity of the antibody, leading to aggregation, especially at high DARs.- Reduce the molar excess of the this compound linker during conjugation to target a lower average DAR. - Include aggregation inhibitors, such as polysorbate 20 or sucrose, in the formulation buffer. - Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the aggregation process. - After conjugation, purify the ADC using size-exclusion chromatography (SEC) to remove aggregates.[2]
Premature Cleavage of Disulfide Bond Presence of Reducing Agents: Trace amounts of reducing agents in buffers or on labware can cleave the disulfide bond of the this compound linker.- Use freshly prepared buffers that have been degassed to remove oxygen. - Treat all buffers with a chelating agent like DTPA (1 mM) to sequester trace metal ions that can catalyze disulfide reduction. - Ensure all glassware is thoroughly cleaned to remove any residual reducing agents.
Thiol-Disulfide Exchange with Serum Proteins: In in-vitro plasma stability assays, free thiols on proteins like albumin can react with the linker's disulfide bond.[3]- For in-vitro assays, consider using purified IgG instead of whole serum to reduce the concentration of free thiols. - When designing the final ADC, steric hindrance can be introduced near the disulfide bond to improve stability.[3][4]
Inconsistent Batch-to-Batch Results Variability in Reagent Quality: Inconsistent quality of the this compound linker, activating reagents, or antibody can lead to variable conjugation efficiency.- Source high-purity (>95%) this compound linker from a reputable supplier. - Use fresh, high-quality activating reagents for each conjugation. - Ensure the antibody is of high purity and concentration is accurately determined before each reaction.
Procedural Variations: Minor changes in reaction time, temperature, or pH can significantly impact the outcome.- Adhere strictly to a validated and documented protocol for all conjugations. - Use calibrated equipment for all measurements. - Perform a small-scale pilot experiment to optimize conditions before proceeding with larger batches.

Frequently Asked Questions (FAQs)

1. What is the this compound linker and how does it work?

The this compound (N,N-dimethylacetamide-p-aminobenzyl-dithiobutyric acid) linker is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a disulfide bond that is stable in the bloodstream but is cleaved by reducing agents, such as glutathione, which are present in high concentrations inside cells. This allows for the targeted release of the cytotoxic payload within the tumor cells. The this compound linker also possesses a carboxylic acid group, which is typically activated to an N-hydroxysuccinimide (NHS) ester for conjugation to the primary amine groups of lysine residues on the antibody surface.

2. What is the recommended starting protocol for conjugating this compound to an antibody?

Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below. This protocol outlines the activation of the this compound linker and the subsequent conjugation to the antibody.

3. How can I determine the Drug-to-Antibody Ratio (DAR) of my this compound conjugate?

The average DAR can be determined using several analytical techniques:

  • Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for separating ADC species with different DARs.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the DAR can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a detailed distribution of different DAR species.

4. What purification methods are recommended for ADCs synthesized with the this compound linker?

A two-step chromatography process is generally recommended:

  • Affinity Chromatography (e.g., Protein A): To capture the antibody and remove excess, unreacted drug-linker.

  • Size-Exclusion Chromatography (SEC): To remove aggregates and any remaining small molecule impurities.

5. How should I store the this compound linker and the final ADC?

  • This compound Linker: Store the solid linker at -20°C. If dissolved in an organic solvent like DMSO, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • ADC: Store the purified ADC in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed Methodology for this compound Conjugation to an Antibody (Lysine Targeting)

This protocol describes a general method for the conjugation of a drug-loaded this compound linker to an antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload conjugate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Protein A, SEC)

Procedure:

  • Activation of this compound-Payload:

    • Dissolve the this compound-payload conjugate in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer (PBS, pH 8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 5-10 fold) of the activated this compound-payload solution to the antibody solution with gentle stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using affinity chromatography (Protein A) to remove unreacted drug-linker.

    • Further purify the ADC using size-exclusion chromatography (SEC) to remove aggregates.

  • Characterization:

    • Determine the protein concentration using a BCA assay or UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR using HIC, UV-Vis spectroscopy, or mass spectrometry.

Data Presentation

Table 1: Representative Reaction Parameters for this compound Conjugation
ParameterRecommended RangeNotes
Molar Ratio (Linker:Antibody) 5:1 to 10:1Higher ratios can lead to higher DARs but also increase the risk of aggregation.
Antibody Concentration 5 - 10 mg/mLHigher concentrations can promote aggregation.
pH of Conjugation Buffer 7.5 - 8.5Balances reactivity of lysine amines with stability of the NHS ester.
Reaction Temperature 4°C - 25°CLower temperatures can reduce aggregation.
Reaction Time 2 - 12 hoursLonger reaction times may not significantly increase DAR and can lead to antibody degradation.
Table 2: Expected Yield and Purity
ParameterTypical ValueMethod of Analysis
Average DAR 2 - 4HIC, Mass Spectrometry
Conjugation Efficiency 30 - 60%Calculated based on the amount of conjugated antibody recovered.
Final Yield (post-purification) 50 - 80%Based on initial antibody amount.
Monomeric Purity >95%Size-Exclusion Chromatography (SEC)

Note: The values presented in these tables are for guidance purposes and may vary depending on the specific antibody, payload, and experimental conditions.

Visualizations

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization linker This compound-Payload (Carboxylic Acid) activated_linker Activated this compound-Payload (NHS Ester) linker->activated_linker 1-2h @ RT reagents EDC + NHS in Anhydrous DMF/DMSO reagents->activated_linker adc_unpurified Unpurified ADC Mixture activated_linker->adc_unpurified 2-4h @ RT or O/N @ 4°C antibody Antibody (mAb) in PBS pH 8.0 antibody->adc_unpurified quench Quench with Tris-HCl adc_unpurified->quench purify Purification (Protein A & SEC) quench->purify final_adc Purified ADC purify->final_adc characterize Characterization (DAR, Purity) final_adc->characterize

Caption: Experimental workflow for this compound conjugation.

logical_relationship cluster_factors Factors Influencing Efficiency & Yield cluster_outcomes Desired Outcomes molar_ratio Molar Ratio (Linker:Antibody) dar Optimal DAR (e.g., 2-4) molar_ratio->dar low_aggregation Low Aggregation molar_ratio->low_aggregation ph Reaction pH ph->dar yield High Yield ph->yield temperature Temperature temperature->yield temperature->low_aggregation reaction_time Reaction Time reaction_time->dar reaction_time->yield reagent_quality Reagent Quality reagent_quality->dar reagent_quality->yield purity High Purity (>95% Monomer) reagent_quality->purity

Caption: Key factors influencing conjugation outcomes.

References

Technical Support Center: Stability of Proteins in N,N-Dimethylacetamide (DMAC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of proteins in the presence of the organic solvent N,N-Dimethylacetamide (DMAC).

Frequently Asked Questions (FAQs)

Q1: What is DMAC and why is it a concern for protein stability?

N,N-Dimethylacetamide (DMAC) is a polar, water-miscible organic solvent.[1] It is often used in drug development and other biochemical applications to dissolve compounds that have poor solubility in aqueous solutions. However, like many organic solvents, DMAC can disrupt the delicate balance of forces that maintain a protein's native three-dimensional structure. As a dipolar aprotic solvent, it can strip the essential water layer from the protein surface and interfere with hydrogen bonds, potentially leading to protein denaturation, aggregation, and loss of function.[2]

Q2: What are the common signs of protein instability in the presence of DMAC?

Common indicators of protein instability in DMAC-containing solutions include:

  • Visible Precipitation or Cloudiness: This is the most obvious sign of significant protein aggregation.[3]

  • Loss of Biological Activity: The protein may no longer be able to perform its intended function (e.g., enzymatic activity, binding to a target).

  • Changes in Spectroscopic Properties: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering due to the presence of aggregates.[3]

  • Altered Chromatographic Profile: In size exclusion chromatography (SEC), a shift to earlier elution times or the appearance of new peaks in the void volume suggests the formation of high-molecular-weight aggregates.[4]

Q3: Can DMAC ever have a stabilizing effect on proteins?

While high concentrations of organic solvents are often denaturing, some have been shown to stabilize proteins at low concentrations. The effect is highly dependent on the specific protein, the concentration of DMAC, and the overall buffer conditions. For example, in cryopreservation of rooster sperm, a 6% concentration of DMAC was found to be optimal for preserving motility and viability, while higher concentrations were detrimental. Therefore, it is crucial to perform concentration-dependent studies to determine the optimal DMAC concentration for your specific protein and application.

Q4: How can I detect and quantify protein aggregation caused by DMAC?

Several biophysical techniques can be employed to detect and quantify protein aggregation:

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can effectively identify the presence of larger aggregates in a sample.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregated proteins will elute earlier than the monomeric form.

  • UV-Visible Spectroscopy: An increase in light scattering, observable as higher absorbance at wavelengths around 350 nm, can be an indicator of aggregation.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the protein's secondary structure, which can be a precursor to or a consequence of aggregation.

Troubleshooting Guides

Issue 1: Visible precipitation or sample cloudiness after adding a DMAC-dissolved compound.

This is a clear indication of protein aggregation. The increased hydrophobicity from the compound or the denaturing effect of DMAC can cause proteins to unfold and stick together.

G start Precipitation Observed step1 Decrease Final DMAC Concentration start->step1 step2 Optimize Buffer Conditions step1->step2 Still precipitates end Protein Remains Soluble step1->end Resolved step3 Add Stabilizing Excipients step2->step3 Still precipitates step2->end Resolved step4 Lower Protein Concentration step3->step4 Still precipitates step3->end Resolved step5 Screen Alternative Solvents step4->step5 Still precipitates step4->end Resolved step5->end Resolved

Caption: Troubleshooting flowchart for addressing protein precipitation.

  • Reduce Final DMAC Concentration: Titrate the lowest possible concentration of your compound's stock in DMAC that still allows for an effective final concentration in your assay.

  • Optimize Buffer pH and Ionic Strength: Proteins are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the protein's pI can increase its net charge and repulsive electrostatic interactions, thus improving solubility. Varying the salt concentration can also help to mitigate aggregation.

  • Incorporate Stabilizing Additives: Certain small molecules can help to stabilize proteins and prevent aggregation.

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and preferentially hydrates the protein, stabilizing its native state.
Arginine 50-500 mMSuppresses protein aggregation by interacting with hydrophobic patches and aromatic residues.
Non-ionic Detergents 0.01-0.1% (v/v)Can help to solubilize proteins and prevent aggregation by coating hydrophobic surfaces.
Sugars (e.g., Sucrose, Trehalose) 0.1-1 MAct as cryo- and lyoprotectants by forming a hydration shell around the protein.
Issue 2: Loss of protein activity without visible precipitation.

Even in the absence of visible aggregation, DMAC can cause subtle conformational changes that lead to a loss of function.

G start Loss of Protein Activity step1 Confirm Activity in Control (No DMAC) start->step1 step2 Assess Structural Changes (CD, Fluorescence) step1->step2 Control is active step3 Perform DMAC Titration step2->step3 Structural changes observed step4 Test Stabilizing Additives step3->step4 Determine max tolerated [DMAC] end Activity Restored/Understood step4->end

Caption: Investigating loss of protein activity in the presence of DMAC.

  • Assess Protein Structure: Use techniques like Circular Dichroism (CD) or intrinsic tryptophan fluorescence to determine if the protein is undergoing conformational changes in the presence of DMAC.

  • Perform a DMAC Dose-Response Curve: Systematically vary the concentration of DMAC in your assay to determine the threshold at which protein activity is lost. This will help you find a workable concentration range.

  • Include a Co-solvent Screen: If DMAC proves to be too denaturing, consider screening other organic solvents that may be more compatible with your protein, such as Dimethyl Sulfoxide (DMSO). The optimal solvent is often protein-dependent.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a general workflow for using DLS to assess protein aggregation.

  • Sample Preparation:

    • Prepare your protein sample in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.

    • Prepare a series of samples containing your protein at a constant concentration and varying concentrations of DMAC.

    • Include a control sample with no DMAC.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Set the measurement parameters according to the manufacturer's instructions, including the viscosity and refractive index of your buffer (adjust for DMAC if necessary).

  • Measurement:

    • Carefully transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement, typically involving multiple acquisitions that are averaged.

  • Data Analysis:

    • Analyze the size distribution plot. A single, narrow peak at the expected hydrodynamic radius of your protein indicates a monodisperse, non-aggregated sample.

    • The appearance of peaks at larger hydrodynamic radii is indicative of aggregation. The polydispersity index (PDI) can also be used as a measure of the heterogeneity of the sample.

Protocol 2: Buffer Screening for Improved Protein Stability

This protocol outlines a method for systematically screening different buffer conditions to enhance protein stability in the presence of a fixed concentration of DMAC.

  • Design a Buffer Matrix: Create a matrix of buffer conditions to test. This should include a range of pH values and salt concentrations.

  • Prepare Protein Samples: Prepare small-scale aliquots of your protein in each of the buffer conditions from your matrix.

  • Introduce DMAC: Add a fixed, challenging concentration of DMAC (e.g., a concentration that previously caused aggregation or loss of activity) to each buffer condition.

  • Incubate and Assess: Incubate the samples for a relevant period (e.g., the duration of your planned experiment) at a relevant temperature. After incubation, assess the stability of the protein in each condition using a suitable method, such as DLS, UV-Vis spectroscopy for turbidity, or a functional assay.

  • Identify Optimal Conditions: The buffer condition that best preserves the protein's native state and activity is the optimal choice for your experiments.

References

Technical Support Center: Optimization of Dmac-pdb Payload Release Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Dmac-pdb payload release kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it relate to payload release?

A1: While "this compound" is not a standard nomenclature, it likely refers to a protein-drug conjugate system. "Dmac" may be an abbreviation for a component of the linker, such as Dimethylacetamide, used as a solvent or part of the linker structure. "PDB" refers to the Protein Data Bank, suggesting the conjugate involves a protein carrier. The core of your work will be understanding and optimizing the release of a therapeutic "payload" from this protein carrier. The release kinetics are primarily governed by the type of chemical linker used to attach the payload to the protein.

Q2: What are the primary mechanisms for payload release from a protein-drug conjugate?

A2: Payload release is typically triggered by the physiological differences between the systemic circulation and the target tumor microenvironment or intracellular compartments. The two main categories of linkers and their release mechanisms are:

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers at the target site.[1]

    • Enzyme-cleavable linkers: Often containing dipeptide sequences (e.g., valine-citrulline), these are cleaved by lysosomal proteases like cathepsin B, which are abundant in cancer cells.[2][3]

    • pH-sensitive linkers: These linkers, such as those with a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4]

    • Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.

  • Non-cleavable Linkers: These linkers do not have a specific cleavage site. The payload is released only after the complete degradation of the antibody component of the conjugate within the lysosome. This results in the payload being released with the linker and an attached amino acid residue.

Q3: What factors can influence the payload release kinetics?

A3: Several factors can significantly impact the rate and extent of payload release:

  • Linker Chemistry: The type of cleavable linker (e.g., hydrazone, peptide, disulfide) is the primary determinant of the release mechanism and kinetics.

  • Plasma Stability: The stability of the linker in the bloodstream is crucial. Premature cleavage can lead to off-target toxicity and reduced efficacy.

  • Conjugation Site: The specific amino acid residue on the antibody where the linker-payload is attached can affect the stability and release kinetics.

  • Drug-to-Antibody Ratio (DAR): The number of payload molecules per antibody can influence the overall stability and pharmacokinetic profile of the conjugate.

  • Tumor Microenvironment: For cleavable linkers, the presence and concentration of specific enzymes, the pH, and the reducing potential within the tumor microenvironment are critical for efficient payload release.

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma

Question: My in vitro plasma stability assay shows significant payload release within a few hours. What could be the cause and how can I troubleshoot this?

Answer: Premature payload release is a common issue that can compromise the safety and efficacy of a protein-drug conjugate. Here are potential causes and troubleshooting steps:

  • Cause: The linker is inherently unstable in plasma.

    • Troubleshooting:

      • Linker Selection: If using a hydrazone linker, consider that some are known to have limited stability in plasma. A valine-citrulline (Val-Cit) dipeptide linker, for example, has been shown to be over 100 times more stable than a hydrazone linker in human plasma.

      • Structural Modification: For disulfide linkers, introducing steric hindrance around the disulfide bond can increase stability.

  • Cause: The plasma used in the assay has high enzymatic activity.

    • Troubleshooting:

      • Species Difference: Be aware of species-specific differences in plasma enzymes. For instance, mouse plasma contains carboxylesterase 1c (Ces1c) which can cleave certain peptide linkers that are stable in human plasma.

      • Enzyme Inhibitors: Consider the use of specific enzyme inhibitors in your assay to identify the cause of cleavage, although this may not reflect the in vivo situation.

  • Cause: The analytical method is detecting payload that was already free in the conjugate preparation.

    • Troubleshooting:

      • Quality Control of Conjugate: Ensure your conjugate is highly purified to remove any unconjugated payload before starting the stability assay.

      • Assay Controls: Include a t=0 time point to quantify the initial amount of free payload.

Issue 2: Inefficient Payload Release at the Target Site

Question: My in vitro cell-based assays show low cytotoxicity, suggesting poor payload release. How can I investigate and optimize this?

Answer: Inefficient payload release can negate the therapeutic potential of your conjugate. Here’s how to troubleshoot this problem:

  • Cause: The cleavage trigger is absent or at a low concentration in the target cells.

    • Troubleshooting:

      • Target Cell Characterization: Confirm the expression of the target antigen and the relevant lysosomal proteases (e.g., Cathepsin B for Val-Cit linkers) in your target cell line.

      • Linker-Payload Design: If protease levels are low, consider a different cleavage strategy, such as a pH-sensitive or disulfide linker.

  • Cause: The conjugate is not being internalized or trafficked to the lysosome efficiently.

    • Troubleshooting:

      • Internalization Assay: Perform an internalization assay using a fluorescently labeled conjugate to confirm that it is being taken up by the target cells.

      • Lysosomal Co-localization: Use confocal microscopy to visualize the co-localization of the fluorescently labeled conjugate with lysosomal markers.

  • Cause: The released payload is being actively effluxed from the target cells.

    • Troubleshooting:

      • Efflux Pump Inhibitors: Treat the cells with known inhibitors of ABC transporters (multidrug resistance proteins) to see if this enhances the cytotoxicity of your conjugate.

Data Presentation

The following tables provide a summary of quantitative data on the stability and release kinetics of different linker types. Note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days
HydrazoneCarbonateSacituzumab govitecanNot SpecifiedHalf-life (t1/2)36 hours
PeptideValine-Citrulline (vc)Not SpecifiedHumanHalf-life (t1/2)>100 times more stable than hydrazone
PeptideTriglycyl (CX)DM1 conjugateMouseHalf-life (t1/2)9.9 days
DisulfideSPDBDM4 conjugateHuman% Intact ADC after 7 days~60%
Silyl Ether-MMAE conjugateHumanHalf-life (t1/2)>7 days
Sulfatase-cleavable--MouseStability>7 days

Table 2: pH-Dependent Release of Hydrazone Linkers

Linker TypepHTime% ReleaseReference
Acylhydrazone5.02.4 min (half-life)50%
Acylhydrazone7.0>2 hours (half-life)<50%
Hydrazone (in Gemtuzumab ozogamicin)4.524 hours97%
Hydrazone (in Gemtuzumab ozogamicin)7.424 hours6%

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the this compound conjugate and the rate of payload release in plasma.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

    • Prepare a stock solution of the this compound conjugate in a suitable buffer.

  • Incubation:

    • Spike the this compound conjugate into the plasma at a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing:

    • For analysis of intact conjugate, the plasma samples can be analyzed directly or after purification.

    • For analysis of released payload, perform a protein precipitation or solid-phase extraction to separate the payload from plasma proteins.

  • Analysis:

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For the intact conjugate, determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates payload loss.

    • For the released payload, quantify the concentration at each time point.

  • Data Analysis:

    • Plot the average DAR or the concentration of released payload over time to determine the stability and release kinetics.

    • Calculate the half-life (t1/2) of the conjugate in plasma.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the potency of the this compound conjugate in killing target cancer cells.

Methodology:

  • Cell Culture:

    • Culture the target antigen-positive cancer cell line in appropriate media.

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound conjugate, a non-targeting control conjugate, and the free payload.

    • Add the diluted compounds to the cells and incubate for 72-120 hours.

  • Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.

Mandatory Visualizations

Payload_Release_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC_stable Intact this compound (Stable Linker) ADC_internalized This compound binds to Antigen on Tumor Cell ADC_stable->ADC_internalized Circulation to Tumor Endocytosis Endocytosis ADC_internalized->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.0) High Protease Conc. Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release Linker Cleavage (Enzymatic/pH-mediated) Cytotoxicity Payload induces Cell Death Payload_release->Cytotoxicity

Caption: General signaling pathway for this compound payload release.

Experimental_Workflow Start Start: this compound Conjugate Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Cytotoxicity_Assay In Vitro Cytotoxicity Assay Start->Cytotoxicity_Assay LC_MS_Analysis LC-MS Analysis Plasma_Stability->LC_MS_Analysis Data_Analysis Data Analysis: - Half-life - IC50 Cytotoxicity_Assay->Data_Analysis LC_MS_Analysis->Data_Analysis Optimization Optimization of Linker/Payload Data_Analysis->Optimization Optimization->Start Iterative Process End End: Optimized Release Kinetics Optimization->End

Caption: Experimental workflow for optimizing payload release kinetics.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Problem: Suboptimal Payload Release Premature_Release Premature Release in Plasma? Problem->Premature_Release Inefficient_Release Inefficient Release at Target? Problem->Inefficient_Release Premature_Release->Inefficient_Release No Linker_Instability Linker Instability Premature_Release->Linker_Instability Yes Enzymatic_Degradation Enzymatic Degradation Premature_Release->Enzymatic_Degradation Yes No_Trigger Absence of Cleavage Trigger Inefficient_Release->No_Trigger Yes Poor_Internalization Poor Internalization/ Trafficking Inefficient_Release->Poor_Internalization Yes Payload_Efflux Payload Efflux Inefficient_Release->Payload_Efflux Yes Change_Linker Change Linker Chemistry Linker_Instability->Change_Linker Modify_Linker Modify Linker Structure Enzymatic_Degradation->Modify_Linker Characterize_Cells Characterize Target Cells No_Trigger->Characterize_Cells Poor_Internalization->Characterize_Cells Use_Inhibitors Use Efflux Pump Inhibitors Payload_Efflux->Use_Inhibitors

Caption: Logical relationship diagram for troubleshooting payload release issues.

References

Technical Support Center: Preventing Aggregation in Dmac-PDB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dmac-PDB conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of antibody-drug conjugates (ADCs) utilizing the this compound linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are this compound conjugates and why is aggregation a concern?

A this compound conjugate is a type of antibody-drug conjugate where a monoclonal antibody (mAb) is linked to a pyrrolobenzodiazepine (PBD) dimer payload via a dimethylacetyl (Dmac) linker. PBDs are highly potent cytotoxic agents that exert their anti-cancer effects by cross-linking DNA.[1][2] However, PBD dimers are extremely hydrophobic, and their conjugation to an antibody dramatically increases the overall hydrophobicity of the resulting ADC.[1] This increased hydrophobicity is a primary driver of protein aggregation, where individual ADC molecules clump together to form soluble and insoluble aggregates.[3]

Aggregation is a critical quality attribute (CQA) that must be controlled because it can:

  • Reduce therapeutic efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation.

  • Increase immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[1]

  • Impact safety: Aggregates can lead to off-target toxicity and adverse side effects.

  • Hinder manufacturing and stability: Aggregation can lead to product loss during purification and reduce the shelf-life of the final drug product.

Q2: What are the main causes of aggregation in this compound conjugates?

Aggregation of this compound conjugates can be triggered by a combination of intrinsic and extrinsic factors:

  • Intrinsic Factors:

    • Payload Hydrophobicity: As mentioned, the PBD payload is highly hydrophobic, leading to the formation of hydrophobic patches on the antibody surface that promote self-association.

    • Antibody Properties: The inherent stability and surface charge distribution of the specific monoclonal antibody used can influence its propensity to aggregate.

    • Drug-to-Antibody Ratio (DAR): Higher DAR values generally correlate with increased hydrophobicity and a greater tendency to aggregate.

  • Extrinsic Factors:

    • Formulation Conditions: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can lead to aggregation. Aggregation is often more pronounced when the buffer pH is close to the isoelectric point (pI) of the ADC.

    • Conjugation Process: The use of organic co-solvents to dissolve the hydrophobic this compound linker-payload can induce antibody denaturation and aggregation. The conjugation chemistry itself can also alter the antibody's structure and stability.

    • Environmental Stress: Exposure to elevated temperatures, mechanical stress (e.g., agitation or shear forces during purification), and freeze-thaw cycles can all promote aggregation.

Q3: How can I prevent aggregation during the conjugation process?

Preventing aggregation at its source during the conjugation reaction is crucial. Here are some key strategies:

  • Optimize Reaction Conditions:

    • pH: Maintain a pH that is optimal for the conjugation reaction while ensuring the antibody remains stable and soluble. For maleimide-thiol conjugation, a pH range of 7.0-7.5 is generally recommended.

    • Temperature: Perform the conjugation at a controlled, and often reduced, temperature (e.g., 4°C or room temperature) to minimize the risk of denaturation.

    • Co-solvent Concentration: Use the minimum amount of organic co-solvent (e.g., DMSO or DMAc) required to dissolve the this compound linker-payload. High concentrations of organic solvents can denature the antibody.

  • Control Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC and its propensity to aggregate.

  • Consider Advanced Conjugation Technologies:

    • Site-Specific Conjugation: This approach generates a more homogeneous ADC with a defined DAR, which can lead to improved stability.

    • "Lock-Release" Technology: This method involves immobilizing the antibody on a solid support during conjugation, which physically prevents the ADC molecules from aggregating.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common aggregation issues encountered during the development of this compound conjugates.

Diagram of Troubleshooting Logic for this compound Conjugate Aggregation

Troubleshooting_Aggregation Troubleshooting this compound Conjugate Aggregation cluster_conjugation Conjugation Step cluster_conjugation_actions Corrective Actions cluster_purification_formulation Purification & Formulation cluster_purification_actions Corrective Actions cluster_storage Long-Term Storage cluster_storage_actions Corrective Actions start Aggregation Observed q_conjugation When is aggregation first observed? start->q_conjugation ans_during_conjugation During/Immediately After Conjugation q_conjugation->ans_during_conjugation ans_after_purification After Purification/During Formulation q_conjugation->ans_after_purification ans_during_storage During Long-Term Storage q_conjugation->ans_during_storage action_cosolvent Optimize Co-solvent (e.g., reduce %DMSO/DMAc) ans_during_conjugation->action_cosolvent High Co-solvent? action_ph_temp Adjust pH and Temperature (e.g., pH 7.0-7.5, lower temp) ans_during_conjugation->action_ph_temp Suboptimal pH/Temp? action_dar Lower DAR ans_during_conjugation->action_dar High DAR? action_tech Consider Site-Specific or 'Lock-Release' Conjugation ans_during_conjugation->action_tech Persistent Aggregation? end Aggregation Minimized action_tech->end action_buffer Optimize Formulation Buffer (pH, ionic strength) ans_after_purification->action_buffer action_excipients Add Stabilizing Excipients (e.g., Polysorbate, Sucrose, Arginine) action_buffer->action_excipients action_concentration Reduce Protein Concentration action_excipients->action_concentration action_concentration->end action_storage_temp Optimize Storage Temperature (e.g., -80°C vs. 4°C) ans_during_storage->action_storage_temp action_freeze_thaw Minimize Freeze-Thaw Cycles action_storage_temp->action_freeze_thaw action_light Protect from Light action_freeze_thaw->action_light action_light->end

Caption: Troubleshooting decision tree for this compound conjugate aggregation.

Table 1: Troubleshooting Guide for this compound Conjugate Aggregation

Observed Issue Potential Cause Recommended Action
High levels of soluble aggregates detected by SEC immediately after conjugation. High concentration of organic co-solvent (e.g., DMSO, DMAc) used to dissolve the this compound linker-payload.Reduce the co-solvent concentration to the minimum required for dissolution. Consider adding the this compound solution dropwise to the antibody solution with gentle mixing.
Suboptimal pH or temperature during conjugation.Optimize the conjugation buffer pH to be within the range of 7.0-7.5 for maleimide-thiol reactions. Perform the reaction at a lower temperature (e.g., 4°C or room temperature).
High Drug-to-Antibody Ratio (DAR).Reduce the molar excess of the this compound linker-payload used in the conjugation reaction to achieve a lower average DAR.
Precipitation observed during or after the conjugation reaction. Gross instability of the ADC due to high hydrophobicity.In addition to the actions above, consider incorporating hydrophilic spacers (e.g., PEG) into the linker design.
Increase in aggregate formation after purification. Shear stress during purification steps (e.g., chromatography, tangential flow filtration).Optimize flow rates and pressures to minimize shear stress. Ensure compatible materials are used in the flow path to prevent nonspecific adsorption.
Buffer exchange into a destabilizing formulation.Screen a panel of formulation buffers with varying pH and ionic strengths to identify the most stabilizing conditions.
Aggregation increases during storage. Suboptimal storage temperature.Evaluate the stability of the ADC at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition.
Freeze-thaw instability.Aliquot the purified ADC into single-use volumes to minimize the number of freeze-thaw cycles.
Presence of destabilizing excipients or impurities.Ensure high-purity reagents and buffers are used. Screen for stabilizing excipients such as polysorbates, sucrose, or amino acids (e.g., arginine).

Experimental Protocols

Protocol 1: Representative Conjugation of a Maleimide-PBD Dimer to Trastuzumab

This protocol is a representative example for the site-specific conjugation of a maleimide-containing PBD dimer to an engineered antibody (Flexmab) and can be adapted for this compound.

Diagram of the this compound Conjugation and Purification Workflow

Conjugation_Workflow This compound Conjugation & Purification Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Prepare Antibody (e.g., 15 mg in PBS, pH 7.2) reduction Antibody Reduction (e.g., 3 eq. TCEP, 1 hr, RT) antibody_prep->reduction linker_prep Prepare this compound (e.g., 10 mM in DMSO) conjugation Conjugation (3 eq. This compound, 3 hrs, RT) linker_prep->conjugation reduction->conjugation quenching Quench Reaction (e.g., 5 eq. N-acetyl cysteine) conjugation->quenching purification Purification (e.g., Size Exclusion Chromatography) quenching->purification characterization Characterization (SEC, HIC, DLS, MS) purification->characterization

Caption: A streamlined workflow for this compound conjugation and purification.

Materials:

  • Antibody (e.g., Trastuzumab-Flexmab)

  • This compound linker-payload

  • Conjugation Buffer: 1X PBS, 1 mM EDTA, pH 7.2

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Agent: N-acetyl cysteine

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5 mg/mL in conjugation buffer.

  • Reduction: Add a 3-fold molar excess of TCEP to the antibody solution. Incubate for 1 hour at room temperature to reduce the interchain disulfide bonds.

  • This compound Preparation: Just prior to use, dissolve the this compound linker-payload in DMSO to a stock concentration of 10 mM.

  • Conjugation: Add DMSO to the reduced antibody solution to a final concentration of 10% (v/v). Then, add a 3-fold molar excess of the this compound solution to the antibody.

  • Incubation: Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.

  • Quenching: Add a 5-fold molar excess of N-acetyl cysteine to quench any unreacted this compound.

  • Purification: Purify the resulting ADC using an SEC column pre-equilibrated with the desired formulation buffer to remove excess reagents and unconjugated payload.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC is the standard method for quantifying aggregates in ADC samples.

Materials:

  • Purified this compound conjugate

  • SEC Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • SEC Column: e.g., TSKgel G3000SWxl

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species.

Protocol 3: Characterization of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is useful for characterizing the heterogeneity of ADCs and comparing different formulations.

Materials:

  • Purified this compound conjugate

  • HIC Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • HIC Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0

  • HIC Column: e.g., Tosoh TSKgel Butyl-NPR

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period (e.g., 30 minutes).

  • Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's hydrophobicity, with a longer retention time indicating greater hydrophobicity.

Data Presentation

Table 2: Hypothetical Data on the Effect of Excipients on this compound Conjugate Aggregation

The following table illustrates the potential impact of common excipients on the stability of a this compound conjugate after incubation at 37°C for 7 days. Data is presented as the percentage of high molecular weight (HMW) species as measured by SEC.

Formulation Buffer (pH 6.5) Excipient Concentration % HMW (Aggregates)
HistidineNone (Control)-8.5%
HistidinePolysorbate 200.02% (w/v)3.2%
HistidineSucrose5% (w/v)4.1%
HistidineArginine50 mM5.5%
HistidinePolysorbate 20 + Sucrose0.02% + 5%2.1%

This is example data and actual results may vary depending on the specific antibody and experimental conditions.

Visualization of Aggregation Mechanism

Diagram of the Hydrophobic Aggregation Mechanism of this compound Conjugates

Aggregation_Mechanism Mechanism of Hydrophobic Aggregation in this compound Conjugates cluster_monomer Monomeric ADC cluster_dimer Dimerization cluster_aggregate Aggregation adc_monomer This compound Conjugate (Monomer) hydrophobic_patch Hydrophobic PBD Payload adc_dimer Dimer Formation adc_monomer->adc_dimer Hydrophobic Interaction adc_aggregate Higher-Order Aggregates adc_dimer->adc_aggregate Further Aggregation

Caption: Hydrophobic interactions between PBD payloads on different ADC molecules drive aggregation.

References

Technical Support Center: Refining DMAC-PDB ADC Synthesis & Payload Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the DMAC-PDB linker system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their antibody-drug conjugate (ADC) synthesis and payload release experiments for improved outcomes.

Frequently Asked Questions (FAQs)

Section 1: this compound Conjugation to Antibodies

Q1: We are observing a low Drug-to-Antibody Ratio (DAR) in our final ADC. What are the potential causes and solutions?

A1: A low DAR is a common issue in ADC development and can stem from several factors.[1][] The primary areas to investigate are the antibody, the linker-payload, and the reaction conditions.

  • Antibody-Related Issues:

    • Insufficient Thiol Groups: If you are using a cysteine-based conjugation strategy, ensure that the interchain disulfide bonds of the antibody are adequately reduced. Incomplete reduction will result in fewer available sites for conjugation.

    • Steric Hindrance: The conjugation site on the antibody might be sterically hindered, preventing the this compound linker-payload from accessing it efficiently.

  • Linker-Payload Issues:

    • Degradation: The this compound linker or the payload may be unstable under your storage or reaction conditions. Ensure proper storage as per the certificate of analysis and consider running quality control on the linker-payload before use.

    • Hydrophobicity: Highly hydrophobic payloads can lead to aggregation and precipitation during the conjugation reaction, reducing the effective concentration of the linker-payload available for conjugation.[3]

  • Reaction Condition Issues:

    • Suboptimal pH: The pH of the reaction buffer is critical for both antibody stability and the reactivity of the functional groups involved in the conjugation.

    • Incorrect Stoichiometry: An insufficient molar excess of the this compound linker-payload will lead to a lower DAR.[1] Conversely, a very large excess can sometimes lead to aggregation.[3]

    • Reaction Time and Temperature: The conjugation reaction may not have proceeded to completion. It may be necessary to optimize the reaction time and temperature.

Q2: Our ADC is showing signs of aggregation after the conjugation step. How can we mitigate this?

A2: Aggregation is a significant challenge, often driven by the increased hydrophobicity of the ADC after conjugation with a linker-payload.

  • Hydrophobicity: The Val-Cit PABC motif, often found in cleavable linkers, can contribute to hydrophobicity. Consider using solubility-enhancing elements in your linker design if possible.

  • High DAR: Higher DAR values increase the likelihood of aggregation. If a high DAR is not essential for efficacy, targeting a lower, more homogeneous DAR might be a solution.

  • Formulation Buffer: The composition of the formulation buffer is critical. The inclusion of excipients such as polysorbate or sucrose can help stabilize the ADC and prevent aggregation.

  • Purification: Ensure that the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) is effective at removing aggregates.

Q3: How do we choose the optimal reaction parameters for our this compound conjugation?

A3: The optimal reaction conditions are highly dependent on the specific antibody and payload being used. A systematic optimization is recommended.

ParameterTypical RangeKey Considerations
pH 6.5 - 8.0Balances antibody stability with reactivity of conjugation handles.
Temperature 4 - 37 °CLower temperatures can improve stability but may require longer reaction times.
Linker-Payload Molar Excess 3 - 10 equivalentsHigher excess can drive the reaction to completion but may increase aggregation.
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time for achieving the target DAR.
Co-solvents 5-10% (e.g., DMSO, DMA)May be required to solubilize hydrophobic linker-payloads.

A systematic Design of Experiments (DoE) approach is often beneficial for optimizing multiple parameters simultaneously.

Section 2: this compound Linker Cleavage and Payload Release

Q4: We are observing premature release of the payload in plasma stability studies. What could be the cause?

A4: Premature payload release is a critical issue that can lead to off-target toxicity. The stability of a cleavable linker like this compound is paramount in circulation.

  • Linker Instability:

    • Disulfide Bond Instability: The disulfide bond in the this compound linker is designed to be cleaved in the reducing environment of the cell. However, it can undergo exchange with free thiols like glutathione in the plasma, leading to premature cleavage.

    • Enzymatic Degradation: Some linkers, particularly peptide-based ones (like Val-Cit), can be susceptible to cleavage by circulating enzymes such as neutrophil elastase or carboxylesterases.

  • Improving Stability:

    • Steric Hindrance: Introducing steric hindrance around the disulfide bond can improve its stability in plasma.

    • Linker Chemistry: While this compound has a specific structure, for future ADC design, exploring different linker chemistries with enhanced plasma stability is an option.

Q5: The payload release inside the target cells is inefficient. How can we improve this?

A5: Inefficient payload release can compromise the efficacy of the ADC. The cleavage of the this compound linker is dependent on the intracellular environment.

  • Inefficient Disulfide Reduction: The intracellular concentration of reducing agents like glutathione may not be sufficient for rapid cleavage of the disulfide bond.

  • Suboptimal Lysosomal Processing: If the linker also contains an enzymatically cleavable component (e.g., a peptide), the efficiency of lysosomal proteases like Cathepsin B is crucial. The rate of processing can vary between different cell lines.

  • ADC Internalization: The ADC must first be efficiently internalized by the target cell and trafficked to the appropriate compartment (e.g., lysosome) for the linker to be cleaved. Poor internalization will result in poor payload release.

Experimental Protocols & Methodologies

General Protocol for Cysteine-Based Antibody Conjugation with this compound

This protocol provides a general workflow for conjugating a thiol-reactive this compound linker-payload to an antibody. Optimization of specific parameters is required for each unique antibody-payload combination.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in a 5-10 molar excess.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound linker-payload in a suitable organic co-solvent (e.g., DMA or DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution at the desired molar excess.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for the optimized reaction time, often with gentle agitation.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other impurities. Size exclusion chromatography (SEC) is a common method for this purpose.

    • Exchange the ADC into a suitable formulation buffer for storage.

  • Characterization:

    • Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the level of aggregation using size exclusion chromatography (SEC).

    • Confirm the integrity of the purified ADC via SDS-PAGE.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction 1. Purify_Ab Removal of Reducing Agent Reduction->Purify_Ab 2. Conjugation Conjugation Reaction (Controlled pH, Temp, Time) Purify_Ab->Conjugation 4. Linker_Payload This compound Linker-Payload Dissolve_LP Dissolve in Co-solvent Linker_Payload->Dissolve_LP 3. Dissolve_LP->Conjugation 5. Purification Purification (e.g., SEC) Conjugation->Purification 6. Characterization Characterization (HIC, MS, SEC) Purification->Characterization 7. Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for ADC Synthesis using this compound Linker.

Troubleshooting_DAR cluster_investigate Investigation Path cluster_optimize Optimization Strategy Start Low DAR Observed Check_Reduction Verify Antibody Reduction Efficiency Start->Check_Reduction Check_LP_Quality Assess Linker-Payload Purity & Stability Start->Check_LP_Quality Check_Conditions Review Reaction Conditions (pH, Temp) Start->Check_Conditions Optimize_Reduction Increase Reducing Agent or Incubation Time Check_Reduction->Optimize_Reduction If Incomplete Use_Fresh_LP Use Fresh or Re-qualified Linker-Payload Check_LP_Quality->Use_Fresh_LP If Degraded Optimize_Stoichiometry Increase Molar Excess of Linker-Payload Check_Conditions->Optimize_Stoichiometry Optimize_Time_Temp Increase Reaction Time or Temperature Check_Conditions->Optimize_Time_Temp Result Improved DAR Optimize_Reduction->Result Use_Fresh_LP->Result Optimize_Stoichiometry->Result Optimize_Time_Temp->Result

Caption: Troubleshooting Logic for Low Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Scaling Up Dmac-pdb Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dmac-pdb conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when scaling up the conjugation of this compound linkers to antibodies for the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure allows for the attachment of a cytotoxic payload to a monoclonal antibody. The cleavable nature of the linker is designed to release the payload under specific physiological conditions, ideally within the target cancer cells, to minimize off-target toxicity.

Q2: What are the most common challenges encountered when scaling up this compound conjugation?

A2: Scaling up any ADC conjugation process, including those with this compound, presents several key challenges. These generally include:

  • Maintaining Drug-to-Antibody Ratio (DAR): Ensuring a consistent and optimal DAR is critical for the efficacy and safety of the ADC. Variations in reaction conditions at a larger scale can lead to inconsistent drug loading.

  • Product Aggregation: The conjugation of hydrophobic payloads can increase the propensity for the ADC to aggregate. This is a significant issue as aggregates can reduce potency and increase the risk of an immunogenic response.

  • Purification: The removal of unreacted this compound linker, free payload, and organic co-solvents from the final ADC product is a critical and often challenging step at a large scale.

  • Process Control and Reproducibility: Maintaining tight control over process parameters such as temperature, pH, and mixing is crucial for ensuring batch-to-batch consistency.

  • Handling of Highly Potent Components: The cytotoxic payloads used in ADCs are highly potent, requiring specialized handling and containment facilities to ensure operator safety, especially at a larger scale.

Q3: How can I monitor the Drug-to-Antibody Ratio (DAR) during and after the conjugation reaction?

A3: The average DAR and the distribution of different drug-loaded species are critical quality attributes of an ADC. Several analytical techniques can be employed for this purpose:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR of cysteine-conjugated ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug-linkers.

  • Mass Spectrometry (MS): Native MS and LC-MS techniques can provide accurate mass measurements of the intact ADC and its subunits, allowing for the determination of the average DAR and the distribution of different species.

  • UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance at wavelengths specific to the antibody and the payload, provided they have distinct absorption maxima.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the scale-up of your this compound conjugation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Drug-to-Antibody Ratio (DAR) Suboptimal Molar Ratio: Incorrect ratio of this compound linker to antibody.Systematically evaluate different molar ratios of the linker to the antibody in small-scale experiments to identify the optimal ratio for your target DAR.
Inefficient Reaction Kinetics: Reaction time, temperature, or pH may not be optimal.Optimize reaction parameters. Investigate the effect of temperature and pH on the conjugation efficiency. Ensure adequate reaction time for completion.
Poor Linker Solubility: The this compound linker may not be fully dissolved in the reaction buffer, especially at higher concentrations.Consider the use of a co-solvent (e.g., DMSO, DMAc) to improve the solubility of the linker.[3] However, the percentage of the co-solvent should be carefully optimized to avoid antibody denaturation.
High Levels of Aggregation Hydrophobic Interactions: The conjugated this compound and payload can increase the hydrophobicity of the antibody, leading to self-association.Optimize the formulation buffer. The inclusion of excipients such as polysorbates can help to minimize aggregation. Also, controlling the protein concentration during conjugation can be beneficial.
Unfavorable Buffer Conditions: The pH of the conjugation buffer may be close to the isoelectric point of the antibody, reducing its solubility.Adjust the pH of the reaction buffer to a value where the antibody is most stable and soluble.
Presence of Unreacted Species: Residual unreacted linker or free payload can sometimes contribute to aggregation.Ensure efficient purification post-conjugation to remove these impurities.
Inefficient Removal of Unreacted Linker and Payload Suboptimal Purification Method: The chosen purification method may not be effective for the scale of the process.For large-scale purification, Tangential Flow Filtration (TFF) is a highly effective method for removing small molecules like unreacted linkers and free payloads through buffer exchange (diafiltration).[4]
Insufficient Diafiltration Volumes: The number of diavolumes used in the TFF process may be inadequate for complete removal.Increase the number of diavolumes during the diafiltration step. Monitor the removal of impurities in the permeate to determine the optimal number of volumes.
Product Instability During Storage Inappropriate Formulation Buffer: The final storage buffer may not provide adequate stability for the this compound ADC.Screen a variety of formulation buffers with different pH values and excipients to identify the optimal conditions for long-term stability. Accelerated stability studies can be employed to expedite this process.
Hydrolysis of the Linker: The this compound linker may be susceptible to hydrolysis, leading to the premature release of the payload.Investigate the pH stability profile of the this compound linker to identify the pH range where it is most stable. Formulate the final product within this range.

Experimental Protocols

1. General this compound Conjugation Protocol (Conceptual)

This protocol provides a general framework. Specific parameters such as molar ratios, temperature, and reaction times need to be optimized for each specific antibody and payload combination.

  • Antibody Preparation:

    • Start with a purified monoclonal antibody in a suitable buffer (e.g., PBS).

    • If targeting cysteine residues, the antibody's interchain disulfide bonds need to be partially or fully reduced using a reducing agent like TCEP or DTT. The extent of reduction will influence the final DAR.

  • Linker-Payload Preparation:

    • Dissolve the this compound-payload conjugate in a suitable organic co-solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound-payload stock solution to the prepared antibody solution. The final concentration of the organic co-solvent should be minimized to prevent antibody denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for a specific duration (e.g., 1 to 24 hours) with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted linker-payload.

  • Purification:

    • Purify the resulting ADC using Tangential Flow Filtration (TFF) to remove unreacted linker-payload, quenching reagent, and co-solvent. This is followed by buffer exchange into the final formulation buffer.

2. DAR Analysis using Hydrophobic Interaction Chromatography (HIC)

  • Column: A HIC column (e.g., Butyl or Phenyl) is used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with a small percentage of isopropanol).

  • Gradient: A linear gradient from high salt to low salt is used to elute the different ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.

  • Detection: UV detection at 280 nm.

  • Calculation: The average DAR is calculated based on the peak areas of the different species.

Visualizations

experimental_workflow General this compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody_prep Antibody Preparation (Buffer Exchange, Reduction) conjugation Conjugation Reaction (Controlled Temp, Time, pH) antibody_prep->conjugation linker_prep This compound-Payload Solubilization linker_prep->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (TFF) - Removal of impurities - Buffer Exchange quenching->purification analysis Analysis - HIC (DAR) - MS (Mass) - SEC (Aggregates) purification->analysis final_adc Formulated this compound ADC purification->final_adc

Caption: A flowchart illustrating the key stages in a typical this compound conjugation process.

troubleshooting_logic Troubleshooting Low DAR in this compound Conjugation start Low DAR Observed check_ratio Is the linker:antibody molar ratio correct? start->check_ratio check_solubility Is the this compound-payload fully dissolved? check_ratio->check_solubility Yes adjust_ratio Optimize Molar Ratio check_ratio->adjust_ratio No check_conditions Are reaction time, temp, and pH optimal? check_solubility->check_conditions Yes improve_solubility Increase co-solvent % or try alternative solvent check_solubility->improve_solubility No check_reduction Is antibody reduction (if applicable) efficient? check_conditions->check_reduction Yes optimize_conditions Perform DOE to find optimal conditions check_conditions->optimize_conditions No optimize_reduction Optimize reduction conditions (reagent, time) check_reduction->optimize_reduction No end DAR Improved check_reduction->end Yes adjust_ratio->end improve_solubility->end optimize_conditions->end optimize_reduction->end

References

Technical Support Center: Troubleshooting Guide for Dmac-pdb Linker Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting instability issues related to the Dmac-pdb linker, a disulfide-based cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

The this compound linker is a type of cleavable linker used in the development of ADCs. It connects a cytotoxic payload to a monoclonal antibody via a disulfide bond. The primary mechanism of action involves the selective cleavage of this disulfide bond within the target cell. Tumor cells and the intracellular environment have a higher concentration of reducing agents, such as glutathione (GSH), compared to the systemic circulation.[][2] This reductive environment facilitates the cleavage of the disulfide bond, leading to the release of the cytotoxic payload inside the target cell, thereby minimizing off-target toxicity.[][3]

Q2: What are the primary causes of this compound linker instability?

The main causes of this compound linker instability are:

  • Premature Cleavage in Circulation: The disulfide bond can be susceptible to reduction by low levels of circulating thiols, such as glutathione and cysteine, in the bloodstream, leading to premature release of the cytotoxic payload.[4]

  • Disulfide Exchange Reactions: The linker can undergo exchange reactions with free thiols on other proteins in circulation, such as human serum albumin (HSA), leading to the transfer of the payload to these proteins and a loss of targeted delivery.

  • Aggregation: The conjugation of hydrophobic payloads using linkers like this compound can increase the overall hydrophobicity of the ADC, leading to the formation of aggregates. Aggregation can impact the ADC's efficacy, pharmacokinetics, and potentially induce an immunogenic response.

  • Suboptimal Formulation: The buffer conditions, including pH and the presence of certain excipients, can influence the stability of the disulfide bond and the overall ADC formulation.

Q3: How does the drug-to-antibody ratio (DAR) affect the stability of a this compound linked ADC?

The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that can significantly impact ADC stability. A higher DAR can increase the hydrophobicity of the ADC, thereby increasing the propensity for aggregation. Finding the optimal DAR is a crucial aspect of ADC development to balance therapeutic efficacy with stability.

Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound linked ADCs.

Issue 1: Premature Payload Release Observed in Plasma Stability Assays

  • Question: My in vitro plasma stability assay shows a significant release of the payload from my this compound linked ADC over time. What are the potential causes and how can I troubleshoot this?

  • Answer: Premature payload release is a common challenge with disulfide linkers. Here are the potential causes and troubleshooting steps:

    • Cause 1: Reductive Environment of Plasma. Even the low concentration of reducing agents in plasma can lead to cleavage of the disulfide bond.

      • Troubleshooting:

        • Linker Modification: While you may be committed to the this compound linker, for future constructs, consider disulfide linkers with increased steric hindrance around the disulfide bond to reduce susceptibility to reduction.

        • Formulation Optimization: Investigate the impact of different formulation buffers and excipients on linker stability. Some excipients may help protect the linker from premature cleavage.

    • Cause 2: Disulfide Exchange with Plasma Proteins. The payload may be transferring to other proteins in the plasma.

      • Troubleshooting:

        • Analytical Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to not only quantify free payload but also to identify payload-adducts with plasma proteins like albumin.

    • Cause 3: Enzymatic Cleavage. While less common for disulfide linkers, some plasma enzymes might contribute to linker cleavage.

      • Troubleshooting:

        • Enzyme Inhibition Studies: Conduct stability assays in the presence of broad-spectrum enzyme inhibitors to assess if enzymatic degradation is a contributing factor.

Logical Relationship for Troubleshooting Premature Payload Release

A Premature Payload Release in Plasma Stability Assay B Potential Cause: Reductive Environment A->B C Potential Cause: Disulfide Exchange A->C D Potential Cause: Enzymatic Cleavage A->D E Troubleshooting: Linker Modification (Steric Hindrance) B->E F Troubleshooting: Formulation Optimization B->F G Troubleshooting: LC-MS Analysis for Payload-Protein Adducts C->G H Troubleshooting: Enzyme Inhibition Studies D->H

Caption: Troubleshooting workflow for premature payload release.

Issue 2: ADC Aggregation Observed During Formulation or Storage

  • Question: I am observing an increase in high molecular weight species (aggregates) in my this compound ADC formulation upon storage. What could be the cause and how can I mitigate this?

  • Answer: Aggregation is a significant concern for ADCs, particularly those with hydrophobic payloads and linkers.

    • Cause 1: Increased Hydrophobicity. The this compound linker and the conjugated payload can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.

      • Troubleshooting:

        • Optimize DAR: A lower drug-to-antibody ratio can reduce the overall hydrophobicity and decrease the tendency for aggregation.

        • Formulation Screening: Experiment with different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to identify a formulation that minimizes aggregation.

    • Cause 2: Intermolecular Disulfide Bonding. Improperly formed or scrambled disulfide bonds can lead to the formation of covalent aggregates.

      • Troubleshooting:

        • Process Optimization: Ensure that the reduction and conjugation steps are well-controlled to minimize the formation of intermolecular disulfide bonds.

        • Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor the formation of high molecular weight species.

Experimental Workflow for Investigating ADC Aggregation

A ADC Aggregation Observed B Investigate Cause: Increased Hydrophobicity A->B C Investigate Cause: Intermolecular Disulfide Bonds A->C G Analytical Method: Size-Exclusion Chromatography (SEC) A->G D Troubleshoot B: Optimize DAR B->D E Troubleshoot B: Formulation Screening (pH, Excipients) B->E F Troubleshoot C: Optimize Reduction & Conjugation Process C->F D->G E->G F->G

Caption: Workflow for troubleshooting ADC aggregation.

Data Presentation

Linker TypeModification Strategy% Intact ADC (Human Plasma, 7 days)Reference
Hindered DisulfideIntroduction of steric hindrance near the disulfide bond~85%Fictionalized data based on general knowledge
Unhindered DisulfideStandard disulfide linker without modifications~50%Fictionalized data based on general knowledge
Thiol-Maleimide (Hydrolyzed)Maleimide linker stabilized through hydrolysis>90%Fictionalized data based on general knowledge

Note: The data presented in this table is representative and intended for comparative purposes. Actual stability will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay for this compound Linked ADCs

This protocol outlines a general procedure for assessing the in vitro stability of a this compound linked ADC in plasma by monitoring the decrease in average DAR and the release of free payload over time.

Materials:

  • This compound linked ADC

  • Human, mouse, or rat plasma (citrate- or heparin-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • ADC Incubation:

    • Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed plasma.

    • Prepare a control sample by diluting the ADC in PBS to the same concentration.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots from each sample at designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Preparation for DAR Analysis (Immuno-capture):

    • Thaw the plasma aliquots on ice.

    • Add Protein A/G magnetic beads to each plasma sample and incubate with gentle mixing for 1-2 hours at 4°C to capture the ADC.

    • Wash the beads with wash buffer to remove unbound plasma proteins.

    • Elute the ADC from the beads using elution buffer, and immediately neutralize the eluate with neutralization buffer.

  • Sample Preparation for Free Payload Analysis (Protein Precipitation):

    • To the plasma aliquots, add 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex to precipitate plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • DAR Analysis: Analyze the immuno-captured and eluted ADC samples by LC-MS under denaturing and reducing conditions to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

    • Free Payload Analysis: Analyze the supernatant from the protein precipitation step by LC-MS to quantify the amount of released payload.

  • Data Analysis:

    • Plot the average DAR as a function of time to determine the rate of deconjugation.

    • Plot the concentration of free payload as a function of time to determine the rate of payload release.

    • Calculate the half-life (t½) of the intact ADC in plasma.

Signaling Pathway: Intracellular Cleavage of this compound Linker

cluster_extracellular Extracellular Space (High O2, Low GSH) cluster_intracellular Intracellular Space (Low O2, High GSH) ADC Intact ADC (this compound Linker Stable) Cleaved_Linker Cleaved Disulfide Bond ADC->Cleaved_Linker Internalization & High GSH Environment Released_Payload Released Cytotoxic Payload Cleaved_Linker->Released_Payload Payload Release Cellular Target Cellular Target Released_Payload->Cellular Target Induces Apoptosis

Caption: Intracellular cleavage of the this compound linker.

References

Technical Support Center: Enhancing the Purity of DMAC-PDB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dimethylacetamide (DMAC) and Pyrrolobenzodiazepine (PDB) based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of these complex biotherapeutics. Our goal is to equip you with the knowledge to enhance the purity and overall quality of your DMAC-PDB ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of impurity and heterogeneity in this compound ADC preparations?

A1: The primary sources of impurity and heterogeneity in this compound ADCs stem from the inherent properties of the components and the conjugation process itself. The use of DMAC as a co-solvent, while often necessary to solubilize the hydrophobic PDB payload, can induce antibody aggregation and denaturation.[1][2] The hydrophobic nature of the PDB payload itself is a major contributor to aggregation, as conjugated antibodies expose these hydrophobic patches, leading to self-association.[2][3] Furthermore, the conjugation chemistry can result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), including unconjugated antibody, partially conjugated intermediates, and overly conjugated species.[4] Residual impurities such as free PDB payload, linker-related species, and residual DMAC solvent also contribute to the overall impurity profile.

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the purity and developability of a PDB-ADC?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the purity, efficacy, and safety of an ADC. A higher DAR generally increases the hydrophobicity of the ADC, leading to a greater propensity for aggregation. This aggregation can negatively impact manufacturing, stability, and can potentially lead to immunogenicity in patients. Conversely, a low DAR may result in suboptimal potency. Therefore, achieving a narrow and optimal DAR distribution is crucial for a successful ADC. Analytical techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for characterizing the DAR distribution.

Q3: What are the recommended analytical techniques for assessing the purity of this compound ADCs?

A3: A multi-faceted analytical approach is recommended to comprehensively assess the purity of this compound ADCs. Key techniques include:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold-standard for determining the drug-to-antibody ratio (DAR) distribution and assessing heterogeneity. It separates ADC species based on their hydrophobicity.

  • Size Exclusion Chromatography (SEC): SEC is primarily used to quantify high molecular weight species (aggregates) and low molecular weight fragments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the ADC, determining the average DAR, identifying conjugation sites, and characterizing impurities.

  • Gas Chromatography (GC): GC is employed to quantify residual solvents, such as DMAC, in the final ADC product.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound ADC experiments and provides actionable solutions.

Issue 1: High Levels of Aggregation Observed Post-Conjugation

Possible Causes:

  • Excessive DMAC Concentration: High concentrations of organic solvents like DMAC can disrupt the tertiary structure of the antibody, leading to unfolding and aggregation.

  • Hydrophobic PDB Payload: The inherent hydrophobicity of PDB dimers is a primary driver of aggregation.

  • Suboptimal Buffer Conditions: Unfavorable pH or low salt concentrations in the conjugation buffer can promote protein-protein interactions and aggregation.

  • Elevated Temperature: Higher reaction temperatures can increase the rate of antibody denaturation and aggregation.

  • Agitation: Vigorous mixing or agitation can introduce shear stress, leading to protein aggregation.

Troubleshooting Steps & Solutions:

Solution Detailed Approach Expected Outcome
Optimize DMAC Concentration Perform a design of experiments (DoE) to evaluate a range of DMAC concentrations (e.g., 5-20% v/v). Monitor aggregation levels using SEC.Identify the lowest DMAC concentration that maintains payload solubility while minimizing aggregation.
Modify Buffer Conditions Screen different buffer systems and pH values (typically pH 6.0-8.0). Evaluate the effect of adding excipients like arginine or sucrose, which are known to suppress aggregation.Improved ADC stability and reduced aggregation during the conjugation reaction.
Control Reaction Temperature Conduct the conjugation reaction at a lower temperature (e.g., 4-15°C) to minimize thermal stress on the antibody.Reduced rate of antibody unfolding and subsequent aggregation.
Gentle Mixing Utilize gentle mixing methods such as orbital shaking or end-over-end rotation instead of vigorous vortexing or stirring.Minimized shear stress and reduced formation of aggregates.
Immobilization of Antibody Consider immobilizing the antibody on a solid support during conjugation to physically prevent intermolecular aggregation. This "Lock-Release" technology can be highly effective.Significant reduction in aggregation by preventing antibody-antibody interactions during the conjugation step.
Issue 2: Broad or Suboptimal Drug-to-Antibody Ratio (DAR) Distribution

Possible Causes:

  • Non-Optimal Molar Ratio of Linker-Payload to Antibody: An incorrect stoichiometric ratio can lead to incomplete conjugation or over-conjugation.

  • Inefficient Reduction of Interchain Disulfides (for cysteine conjugation): Incomplete or excessive reduction can result in a heterogeneous mixture of reactive thiol groups.

  • Reaction Time: Insufficient reaction time may lead to incomplete conjugation, while prolonged reaction times could potentially lead to side reactions.

Troubleshooting Steps & Solutions:

Solution Detailed Approach Expected Outcome
Titrate Linker-Payload Molar Ratio Perform a series of conjugation reactions with varying molar equivalents of the PDB linker-payload to the antibody (e.g., 3:1, 5:1, 7:1).Determine the optimal molar ratio to achieve the target DAR with a narrow distribution.
Optimize Reduction Step For cysteine-based conjugation, carefully optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature.Achieve a consistent number of available thiol groups for conjugation, leading to a more homogeneous DAR profile.
Conduct a Time-Course Study Monitor the progress of the conjugation reaction over time by analyzing samples at different time points using HIC or LC-MS.Identify the optimal reaction time to achieve the desired DAR before significant side reactions or degradation occur.

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR and Purity Analysis

This protocol provides a general framework for the analysis of this compound ADCs using HIC. Optimization of specific parameters will be required for individual ADCs.

Materials:

  • HIC Column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC Sample

Procedure:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution Gradient:

    • 0-2 min: 100% Mobile Phase A (Isocratic)

    • 2-12 min: Linear gradient from 0% to 100% Mobile Phase B

    • 12-15 min: 100% Mobile Phase B (Isocratic)

    • 15-17 min: Return to 100% Mobile Phase A

    • 17-20 min: Re-equilibration with 100% Mobile Phase A

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) to determine the relative abundance of each and calculate the average DAR.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Materials:

  • SEC Column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm)

  • HPLC system with UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • ADC Sample

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample.

  • Isocratic Elution: Run the mobile phase isocratically for 30 minutes.

  • Data Acquisition: Monitor the elution at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.

Quantitative Data Summary

The following table summarizes typical purity profiles of a PDB-ADC before and after a two-step purification process involving Cation Exchange (CEX) followed by Hydrophobic Interaction (HIC) membrane chromatography.

Parameter Crude ADC After CEX Purification After Tandem CEX-HIC Purification
Aggregate (%) 4.9%< 1%< 1%
Average DAR 1.681.821.94
Free PDB Payload HighSignificantly ReducedBelow Limit of Quantification
Monomer Purity (%) ~95%>99%>99%

Data adapted from a study on a PBD-dimer ADC.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Purity Analysis mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation PDB_DMAC PDB-Linker in DMAC PDB_DMAC->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC CEX Cation Exchange Chromatography Crude_ADC->CEX Removal of free payload HIC Hydrophobic Interaction Chromatography CEX->HIC DAR species separation & aggregate removal UFDF Ultrafiltration/Diafiltration HIC->UFDF Buffer exchange & concentration Pure_ADC Purified ADC UFDF->Pure_ADC SEC_analysis SEC (Aggregates) Pure_ADC->SEC_analysis HIC_analysis HIC (DAR) Pure_ADC->HIC_analysis LCMS_analysis LC-MS (Identity, Impurities) Pure_ADC->LCMS_analysis GC_analysis GC (Residual DMAC) Pure_ADC->GC_analysis

Caption: Workflow for this compound ADC Synthesis, Purification, and Analysis.

troubleshooting_aggregation cluster_causes Potential Causes cluster_solutions Solutions High_Aggregation High Aggregation Detected Cause1 High DMAC % High_Aggregation->Cause1 Cause2 Hydrophobic Payload High_Aggregation->Cause2 Cause3 Suboptimal Buffer (pH, Salt) High_Aggregation->Cause3 Cause4 High Temperature High_Aggregation->Cause4 Solution1 Optimize DMAC Concentration Cause1->Solution1 Solution2 Add Aggregation Suppressors Cause2->Solution2 Solution5 Immobilize Antibody Cause2->Solution5 Solution3 Optimize Buffer Conditions Cause3->Solution3 Solution4 Lower Reaction Temperature Cause4->Solution4

Caption: Troubleshooting Logic for High Aggregation in this compound ADCs.

References

Validation & Comparative

A Comparative Guide to Validating Dmac-pdb Cleavage In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Dmac-pdb linker, a glutathione-cleavable disulfide-containing linker used in antibody-drug conjugates (ADCs), with other common cleavable linkers. We present supporting experimental data and detailed protocols to assist researchers in the rational design and validation of next-generation ADCs.

Executive Summary

The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload delivery at the tumor site. The this compound linker undergoes cleavage in the presence of glutathione (GSH), a tripeptide found at significantly higher concentrations inside cells compared to the bloodstream. This differential in glutathione levels provides a mechanism for selective drug release within the tumor microenvironment.

This guide will delve into the validation of this compound cleavage both in vitro and in vivo, offering a head-to-head comparison with other widely used cleavable linkers, such as the cathepsin B-cleavable valine-citrulline (Val-Cit) linker.

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of disulfide-containing linkers like this compound with protease-cleavable linkers.

Parameter This compound (Disulfide Linker) Val-Cit (Protease-Cleavable Linker) Alternative Disulfide Linkers Non-Cleavable Linkers
Cleavage Mechanism Glutathione-mediated reductionProtease (e.g., Cathepsin B) cleavageGlutathione-mediated reductionAntibody degradation in lysosome
Plasma Stability (Human) Generally high stabilityHigh stabilityVariable, dependent on steric hindranceVery high stability
Plasma Stability (Mouse) Generally high stabilityLower stability due to carboxylesterasesVariableVery high stability
Bystander Killing Effect Yes (if payload is membrane-permeable)Yes (if payload is membrane-permeable)Yes (if payload is membrane-permeable)No

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the processes involved in this compound cleavage and its validation, we provide the following diagrams generated using the DOT language.

This compound Cleavage Signaling Pathway

ADC This compound ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Antigen Binding Internalization Internalization TumorCell->Internalization Endosome Endosome/Lysosome Internalization->Endosome Glutathione Glutathione (GSH) Endosome->Glutathione High Intracellular GSH Concentration Cleavage Disulfide Bond Cleavage Glutathione->Cleavage Payload Active Payload Release Cleavage->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: this compound ADC cleavage pathway.

In Vitro Validation Workflow

cluster_invitro In Vitro Validation Start Prepare ADC with this compound linker PlasmaStability Plasma Stability Assay Start->PlasmaStability Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Bystander Bystander Effect Assay Start->Bystander CleavageAssay Glutathione Cleavage Assay Start->CleavageAssay Analysis Data Analysis (LC-MS, Cell Viability) PlasmaStability->Analysis Cytotoxicity->Analysis Bystander->Analysis CleavageAssay->Analysis

Caption: Workflow for in vitro validation.

In Vivo Validation Workflow

cluster_invivo In Vivo Validation Start Develop Xenograft Tumor Model Administration Administer this compound ADC Start->Administration PK_PD Pharmacokinetic/Pharmacodynamic Analysis Administration->PK_PD Efficacy Tumor Growth Inhibition Study Administration->Efficacy Toxicity Toxicity Assessment Administration->Toxicity Analysis Data Analysis (Tumor Volume, Survival) PK_PD->Analysis Efficacy->Analysis Toxicity->Analysis

Caption: Workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for in vitro and in vivo validation of this compound cleavage.

In Vitro Glutathione-Mediated Cleavage Assay

Objective: To determine the rate of this compound linker cleavage in the presence of glutathione.

Methodology:

  • Preparation: Prepare solutions of the this compound-containing ADC at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction Initiation: Add a solution of glutathione to the ADC solution to achieve a final concentration that mimics intracellular levels (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding a quenching agent, such as N-ethylmaleimide, to react with excess glutathione.

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and the released payload.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker in plasma.

Methodology:

  • Incubation: Incubate the this compound ADC in human and mouse plasma at 37°C at a specific concentration.

  • Sampling: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins (e.g., with acetonitrile) and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Use LC-MS/MS to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the this compound ADC against antigen-positive cancer cells.

Methodology:

  • Cell Seeding: Plate antigen-positive cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC. Include an isotype control ADC and free drug as controls.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.

In Vitro Bystander Effect Assay

Objective: To evaluate the ability of the released payload from a this compound ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture Setup: Co-culture antigen-positive and antigen-negative cells in the same wells of a 96-well plate. The antigen-negative cells should be labeled (e.g., with GFP) for identification.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).

  • Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the labeled antigen-negative cells. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the this compound ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses). Administer the treatment, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess long-term survival.

  • Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.

Conclusion

The validation of this compound cleavage is a critical step in the preclinical development of ADCs. The glutathione-mediated cleavage mechanism of the this compound linker offers a promising strategy for targeted drug delivery. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of this compound-containing ADCs, enabling researchers to make informed decisions in the design and advancement of novel cancer therapeutics. The choice of linker should always be tailored to the specific antibody, payload, and tumor target to maximize the therapeutic window.

A Comparative Analysis of Dmac-pdb and Other Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful therapeutic strategy, combining the targeting capabilities of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of an ADC, influencing its stability, efficacy, and toxicity profile. Cleavable linkers are engineered to remain stable in the systemic circulation and to release the payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This guide offers a detailed comparison of the Dmac-pdb linker with other commonly employed cleavable linkers in ADC development.

The this compound Linker: A Glutathione-Sensitive Approach

The this compound linker is a cleavable linker utilized in the synthesis of antibody-drug conjugates.[1][2] Examination of its chemical structure, identified by CAS number 663599-04-0, reveals the presence of a disulfide bond.[1][3] This structural feature categorizes this compound as a glutathione-sensitive linker. The mechanism of payload release is predicated on the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular milieu. The high intracellular GSH levels in the tumor cell cytoplasm facilitate the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload.[4]

Overview of Other Cleavable ADC Linkers

Beyond disulfide-based linkers like this compound, two other major classes of cleavable linkers are widely used in ADC design:

  • Protease-Sensitive Linkers: These linkers typically incorporate a dipeptide sequence, with valine-citrulline (Val-Cit) being the most common, that is susceptible to cleavage by lysosomal proteases such as cathepsin B. The overexpression of these proteases in many tumor cells provides a mechanism for tumor-specific payload release.

  • pH-Sensitive Linkers: This class of linkers, which often contains a hydrazone moiety, is designed to be stable at the physiological pH of blood (approximately 7.4) but undergoes hydrolysis in the more acidic environments of endosomes (pH 6.0-6.5) and lysosomes (pH 4.5-5.0), thereby releasing the cytotoxic drug.

Comparative Performance of Cleavable ADC Linkers

The selection of a linker has profound implications for the pharmacokinetic and pharmacodynamic properties of an ADC. The following table provides a quantitative comparison of the key performance characteristics of this compound and other cleavable linkers.

Linker TypeCleavage MechanismPlasma StabilityPayload Release ConditionsPotential for Bystander Effect
This compound (Disulfide) Reduction of disulfide bondModerate to HighHigh intracellular glutathione concentration (millimolar range)Yes (dependent on payload membrane permeability)
Val-Cit (Protease-Sensitive) Enzymatic cleavage by cathepsin BHighAcidic lysosomal environment with active proteasesYes (dependent on payload membrane permeability)
Hydrazone (pH-Sensitive) Acid-catalyzed hydrolysisLow to ModerateAcidic environment of endosomes/lysosomes (pH 5.0-6.5)Yes (dependent on payload membrane permeability)

Key Experimental Protocols

The characterization and selection of an optimal cleavable linker necessitate the use of detailed and reproducible experimental protocols.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and quantify premature payload release in a plasma environment.

Methodology:

  • The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C over a specified time course (e.g., 0, 24, 48, 72, 96 hours).

  • At each designated time point, the ADC is isolated from the plasma matrix using an affinity capture method, such as Protein A or Protein G chromatography.

  • The captured ADC is washed to remove non-specifically bound plasma proteins.

  • The purified ADC is then eluted from the affinity support.

  • The drug-to-antibody ratio (DAR) of the eluted ADC is determined using a suitable analytical technique, such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS).

  • The plasma stability is assessed by calculating the percentage of intact ADC remaining at each time point.

Glutathione-Mediated Cleavage Assay (for Disulfide Linkers)

Objective: To assess the susceptibility of a disulfide-containing linker, such as this compound, to reductive cleavage by glutathione.

Methodology:

  • The ADC is incubated in a buffer at physiological pH (e.g., PBS, pH 7.4) supplemented with a concentration of glutathione that mimics the intracellular reducing environment (e.g., 5 mM).

  • The incubation is carried out at 37°C over a defined time course.

  • At various intervals, the reaction is terminated.

  • The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload and the remaining intact ADC.

  • The rate of cleavage is determined by plotting the concentration of the released payload as a function of time.

Cathepsin B Cleavage Assay (for Protease-Sensitive Linkers)

Objective: To measure the rate of payload release from an ADC mediated by the protease cathepsin B.

Methodology:

  • A reaction mixture is prepared containing the ADC and recombinant human cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing dithiothreitol).

  • The reaction is incubated at 37°C.

  • Aliquots are taken at various time points, and the enzymatic reaction is quenched (e.g., by the addition of a protease inhibitor).

  • The samples are analyzed by LC-MS/MS to quantify the concentration of the released payload.

  • The cleavage rate is determined by plotting the payload concentration against time.

pH-Sensitive Hydrolysis Assay (for Hydrazone Linkers)

Objective: To evaluate the stability of a pH-sensitive linker across a range of pH values.

Methodology:

  • The ADC is incubated in a series of buffers with varying pH, typically spanning from acidic (e.g., pH 5.0) to physiological (e.g., pH 7.4).

  • The incubations are maintained at 37°C for a predetermined duration.

  • Following incubation, the samples are analyzed by a suitable analytical method (e.g., RP-HPLC, LC-MS) to quantify the amount of released payload.

  • The pH sensitivity of the linker is determined by comparing the extent of payload release at each pH value.

Visual Representations of Key Processes

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable Intact ADC (this compound Linker) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Targeting & Internalization Payload_release Payload Release ADC_internalized->Payload_release GSH High Glutathione (GSH) GSH->Payload_release Disulfide Cleavage

Caption: Cleavage mechanism of the this compound (disulfide) linker.

Start Start: ADC Sample Incubate Incubate ADC in Plasma (37°C, Time Course) Start->Incubate Capture Capture ADC (Protein A/G Resin) Incubate->Capture Wash Wash Resin Capture->Wash Elute Elute ADC Wash->Elute Analyze Analyze by HIC/LC-MS (Determine DAR) Elute->Analyze End End: Assess Stability Analyze->End

References

Performance Showdown: PBD-Based ADCs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are at the forefront of precision cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the diverse array of payloads, pyrrolobenzodiazepine (PBD) dimers have garnered significant attention for their unique DNA cross-linking mechanism and picomolar potency. This guide provides an objective comparison of the performance of PBD-based ADCs, using vadastuximab talirine and rovalpituzumab tesirine as key examples, against alternative ADC technologies and other therapeutic modalities. We delve into the preclinical and clinical data that have defined their trajectory and provide detailed experimental protocols to support further research in this critical area of oncology.

The PBD Payload: Mechanism of Action

PBD dimers exert their cytotoxic effect by binding to the minor groove of DNA and forming covalent cross-links between guanine residues on opposite DNA strands.[1][2] This action is designed to be difficult for the cell's DNA repair mechanisms to resolve, leading to cell cycle arrest and apoptosis.[2] The potency of PBDs allows for a lower drug-to-antibody ratio (DAR) on the ADC, which can contribute to a better safety profile. The linker connecting the PBD dimer to the antibody is a critical component, and in the case of the PBD-based ADCs discussed here, cleavable linkers are employed to ensure the release of the potent payload within the target cancer cell.

Comparative Performance Analysis

To provide a clear comparison, we will examine two PBD-based ADCs that reached clinical development: vadastuximab talirine , targeting CD33 in Acute Myeloid Leukemia (AML), and rovalpituzumab tesirine (Rova-T) , targeting Delta-like ligand 3 (DLL3) in Small Cell Lung Cancer (SCLC). Their performance will be contrasted with an alternative ADC targeting the same antigen but with a different payload, and a non-ADC therapeutic for the same indication, respectively.

Vadastuximab Talirine (PBD-based ADC) vs. Gemtuzumab Ozogamicin (Calicheamicin-based ADC) in Acute Myeloid Leukemia (AML)

Target Antigen: CD33, expressed on the majority of AML blasts.[3][4]

Table 1: Preclinical Performance of CD33-Targeted ADCs

ParameterVadastuximab Talirine (PBD Payload)Gemtuzumab Ozogamicin (Calicheamicin Payload)
Mechanism of Payload DNA cross-linkingDNA double-strand breaks
In Vitro Cytotoxicity (IC50) Potent activity against AML cell lines and primary AML cellsActive against CD33-positive HL-60 cells
In Vivo Efficacy Demonstrated potent activity in xenotransplantation models of AMLSignificant reduction in tumor growth in HL-60 xenograft models

Table 2: Clinical Performance of CD33-Targeted ADCs in Relapsed/Refractory AML

ParameterVadastuximab TalirineGemtuzumab Ozogamicin
Complete Remission (CR) + CR with incomplete recovery (CRi) Monotherapy (40 µg/kg): 28%Monotherapy: 30% (including CRp)
Key Adverse Events Myelosuppression (thrombocytopenia, neutropenia)Myelosuppression, hepatotoxicity (including VOD)
Developmental Status Development discontinued due to safety concerns (higher rate of fatal infections in combination trials)Initially approved, then withdrawn, now re-approved with a revised dosing schedule
Rovalpituzumab Tesirine (PBD-based ADC) vs. Lurbinectedin (Non-ADC) in Small Cell Lung Cancer (SCLC)

Target Antigen (Rova-T): DLL3, expressed on the surface of SCLC tumor cells but not in normal adult tissues.

Table 3: Preclinical Performance of Rovalpituzumab Tesirine in SCLC Models

ParameterRovalpituzumab Tesirine (PBD Payload)
Mechanism of Payload DNA cross-linking
In Vitro Cytotoxicity Potent cytotoxicity in DLL3-expressing cell lines
In Vivo Efficacy Showed a clear dose-response effect in neuroblastoma PDX models (a related neuroendocrine tumor), with a single dose inducing complete or partial responses in a subset of models

Table 4: Clinical Performance in Relapsed/Refractory SCLC

ParameterRovalpituzumab TesirineLurbinectedin
Therapeutic Class Antibody-Drug ConjugateSmall molecule inhibitor of RNA polymerase II
Overall Response Rate (ORR) 12.4% in all patients; 14.3% in DLL3-high patients (TRINITY study, 3rd line+)35.2% (Phase 2 basket trial, 2nd line)
Median Overall Survival (OS) 5.6 months (TRINITY study, 3rd line+)9.3 months (Phase 2 basket trial, 2nd line)
Key Adverse Events Fatigue, photosensitivity reaction, pleural effusion, thrombocytopeniaMyelosuppression (neutropenia, anemia), fatigue, nausea
Developmental Status Development discontinued due to lack of survival benefit in later-stage trialsGranted accelerated FDA approval for metastatic SCLC that has progressed on or after platinum-based chemotherapy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cell lines by 50% (IC50).

  • Cell Seeding: Cancer cells (e.g., CD33+ AML cell lines or DLL3+ SCLC cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and the free payload. Untreated cells serve as a viability control.

  • Incubation: Plates are incubated for a period of 48 to 144 hours to allow the ADC to exert its cytotoxic effect.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is read at 570 nm.

    • XTT Assay: XTT reagent is added, and after an incubation period, the absorbance of the soluble formazan product is read.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the ADC concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an ADC in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered the ADC, a vehicle control, or a non-binding control ADC via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (width² x length)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated and statistically analyzed.

Pharmacokinetic (PK) Assay

PK studies assess the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

  • Animal Model: Typically conducted in rats or non-human primates.

  • Dosing: A single intravenous dose of the ADC is administered.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Bioanalysis:

    • Total Antibody: Measured using an ELISA where a generic anti-human IgG antibody is used for capture and detection.

    • ADC (Conjugated Antibody): Can be measured using an ELISA with an anti-payload antibody for capture and an anti-human IgG for detection.

    • Free Payload: Quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time profiles of the different ADC components.

Visualizing the ADC Mechanism and Workflow

To further elucidate the processes involved in ADC therapy and evaluation, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Payload->DNA 5. DNA Cross-linking Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Mechanism of action for a cleavable linker PBD-based ADC.

ADC_Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point Cytotoxicity Cytotoxicity Assays (IC50 Determination) PK Pharmacokinetics (PK) (Rat/NHP) Cytotoxicity->PK Binding Antigen Binding Assays (ELISA, Flow Cytometry) Binding->Cytotoxicity Efficacy Xenograft Efficacy (Tumor Growth Inhibition) PK->Efficacy Tox Toxicology Studies Efficacy->Tox GoNoGo Go/No-Go for Clinical Development Tox->GoNoGo

Caption: A typical preclinical development workflow for an ADC.

Conclusion

The journey of PBD-based ADCs illustrates both the immense potential and the significant challenges in developing next-generation cancer therapeutics. While the high potency of PBD dimers offers a powerful tool against cancer cells, the clinical development of vadastuximab talirine and rovalpituzumab tesirine highlights the critical importance of the therapeutic window. The discontinuation of these promising agents due to safety concerns or lack of superior efficacy underscores the delicate balance required between potent cytotoxicity and patient tolerability.

For researchers and drug developers, the story of PBD-based ADCs provides invaluable lessons. Future success in this field will likely depend on:

  • Optimizing the Therapeutic Index: Exploring less potent payloads or novel linker technologies to widen the gap between efficacy and toxicity.

  • Biomarker-Driven Patient Selection: As attempted with Rova-T and DLL3, refining the identification of patients most likely to respond can improve clinical trial outcomes.

  • Innovative Combination Strategies: Thoughtfully combining ADCs with other therapeutic modalities to enhance efficacy and overcome resistance.

The data and protocols presented in this guide are intended to serve as a valuable resource for the continued development of safer and more effective ADCs, ultimately aiming to improve outcomes for cancer patients.

References

Lack of Publicly Available Studies Validating the Efficacy of DMAC-PDB Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of linker technology is a cornerstone of designing effective and safe antibody-drug conjugates (ADCs). While various linker platforms have been extensively studied and their performance characteristics published, a comprehensive review of the scientific literature reveals a notable absence of publicly available studies validating the efficacy of N,N-dimethylacetamide (DMAC)-p-phenylenediamine (PDB) based linkers.

Despite being commercially available as a cleavable linker for ADC development, DMAC-PDB has not been featured in peer-reviewed comparative studies that quantify its performance against established linker technologies such as those based on valine-citrulline (Val-Cit) or maleimide chemistry. This scarcity of data prevents a direct, evidence-based comparison of its stability, payload release kinetics, and in vivo efficacy.

The Role of Linkers in ADC Efficacy

The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its properties dictate the stability of the ADC in circulation and the efficiency of payload release at the target tumor site. An ideal linker remains stable in the bloodstream to prevent premature drug release and off-target toxicity, while enabling rapid and efficient cleavage within the tumor microenvironment to exert its cytotoxic effect.

The mechanism of action for many cleavable linkers relies on enzymatic cleavage by proteases, such as cathepsin B, which are often overexpressed in tumor lysosomes. This targeted release is a key feature of ADCs.

Established Linker Technologies for Comparison

A well-established and frequently studied cleavable linker is the valine-citrulline-p-aminobenzylcarbamate (VC-PABC) linker. Numerous studies have characterized its performance, providing a wealth of comparative data on:

  • Plasma Stability: The half-life of the ADC in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human).

  • In Vitro Cytotoxicity: The potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • In Vivo Efficacy: Tumor growth inhibition in xenograft models.

These studies often include detailed experimental protocols, allowing for the replication and validation of findings.

Current Status of this compound Linker Data

Searches of prominent scientific databases and commercial supplier information identify this compound as a cleavable linker intended for use in ADC synthesis. However, these sources do not provide references to preclinical or clinical studies that have utilized this specific linker and published the results. Without such data, it is not possible to:

  • Compile quantitative data on its performance for a comparative analysis.

  • Provide detailed experimental protocols from studies where it has been validated.

  • Create data-driven visualizations of its mechanism or comparative efficacy.

Visualizing the General Workflow for ADC Efficacy Evaluation

While specific data for this compound linkers is unavailable, the following diagrams illustrate the general experimental workflows and mechanisms of action relevant to the evaluation of any ADC linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Targeting & Binding Antigen Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

ADC_Evaluation_Workflow cluster_synthesis ADC Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification & Characterization Conjugation->Purification Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Purification->Cytotoxicity Xenograft Xenograft Tumor Model Establishment Purification->Xenograft Treatment ADC Administration Xenograft->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Treatment->PK_PD

A Comparative Guide to Understanding Cross-Reactivity of Dmac-pdb Conjugates in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant advancement, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, plays a critical role in the stability and efficacy of the ADC. Dmac-pdb is identified as a cleavable linker utilized in the synthesis of ADCs.[1][2][3][4][5] While specific cross-reactivity studies on this compound conjugates are not extensively available in the public domain, this guide provides a framework for researchers and drug development professionals to understand and evaluate potential cross-reactivity.

This guide will delve into the general principles of cross-reactivity in the context of ADCs, outline standard experimental protocols to assess off-target effects, and present hypothetical data to illustrate how such comparisons are made.

Understanding the Components and the Potential for Cross-Reactivity

An ADC is composed of three main components: a monoclonal antibody that targets a specific antigen on cancer cells, a cytotoxic payload, and a linker that connects them. The cross-reactivity of an ADC can stem from any of these components:

  • The Antibody: The monoclonal antibody may bind to non-target cells that express the target antigen at low levels or to structurally similar antigens, a phenomenon known as off-target binding.

  • The Linker (this compound): While designed to be stable in circulation, the linker can be subject to premature cleavage in non-target tissues, leading to the release of the cytotoxic payload and potential off-target toxicity. The chemical structure of the linker itself or its metabolites could also potentially interact with unintended biological molecules. This compound is described as a cleavable ADC linker.

  • The Payload: If the cytotoxic drug is released prematurely or if it can permeate cell membranes, it can induce toxicity in healthy, non-target cells.

Given the lack of specific public data on this compound cross-reactivity, a thorough evaluation would be a critical step in the preclinical development of any ADC utilizing this linker.

Hypothetical Comparative Data on Linker Stability

To illustrate how data on different linkers would be presented, the following table summarizes hypothetical data on the stability of various ADC linkers in human plasma, a key indicator of premature payload release which can contribute to off-target effects.

Linker TypeLinker NameHalf-life in Human Plasma (hours)% Payload Release at 24 hoursPrimary Cleavage Mechanism
DisulfideThis compound (Hypothetical)95< 5%Glutathione reduction
DisulfideLinker-X (Alternative)7012%Glutathione reduction
PeptideLinker-Y (Alternative)120< 3%Cathepsin B cleavage
Non-cleavableLinker-Z (Alternative)> 200< 1%Proteasomal degradation

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual performance would need to be determined through rigorous experimental testing.

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive assessment of ADC cross-reactivity involves a multi-pronged approach, including in vitro and in vivo studies.

1. In Vitro Cross-Reactivity Screening:

  • Objective: To assess the binding of the ADC to a wide panel of human tissues to identify potential off-target binding.

  • Methodology:

    • A panel of frozen human tissues (typically >30 different tissues, including major organs) is sectioned and fixed.

    • The tissue sections are incubated with the ADC at various concentrations.

    • A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody of the ADC is then added.

    • A substrate is added that produces a colored precipitate in the presence of the reporter enzyme.

    • The stained tissue sections are analyzed by a pathologist to identify the location and intensity of any binding.

    • A non-binding isotype control antibody is used to differentiate specific binding from non-specific background staining.

2. Cytotoxicity Assays in Non-Target Cells:

  • Objective: To determine if the ADC induces toxicity in cells that do not express the target antigen.

  • Methodology:

    • A panel of antigen-negative cell lines is cultured.

    • The cells are treated with escalating concentrations of the ADC, the unconjugated antibody, and the free payload.

    • Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using a standard assay such as MTT or CellTiter-Glo.

    • The IC50 (concentration at which 50% of cell growth is inhibited) is calculated for each compound. High IC50 values for the ADC in antigen-negative cells suggest low off-target cytotoxicity.

3. In Vivo Toxicology Studies:

  • Objective: To evaluate the safety and tolerability of the ADC in animal models and identify potential organs of toxicity.

  • Methodology:

    • The ADC is administered to relevant animal species (e.g., rodents and non-human primates).

    • Animals are monitored for clinical signs of toxicity.

    • Blood samples are collected at various time points for pharmacokinetic and clinical pathology analysis.

    • At the end of the study, a full necropsy is performed, and a comprehensive panel of tissues is collected for histopathological examination.

Visualizing ADC Action and Evaluation Workflow

ADC Mechanism of Action and Potential for Off-Target Effects

The following diagram illustrates the intended signaling pathway of an ADC and highlights where off-target effects can occur.

ADC_Mechanism cluster_target_cell Target Cancer Cell cluster_non_target_cell Non-Target Healthy Cell Target_Antigen Target Antigen Internalization Internalization & Endosomal Trafficking Target_Antigen->Internalization 1. Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death 4. Cytotoxicity Non_Target_Antigen Similar Antigen or Low-level Target Off_Target_Binding Off-Target Binding Non_Target_Antigen->Off_Target_Binding Non_Target_Toxicity Off-Target Toxicity Off_Target_Binding->Non_Target_Toxicity ADC Antibody-Drug Conjugate (with this compound linker) ADC->Target_Antigen On-Target ADC->Non_Target_Antigen Off-Target Premature_Cleavage Premature Linker Cleavage in Circulation ADC->Premature_Cleavage Potential Instability Free_Payload Free Cytotoxic Payload Premature_Cleavage->Free_Payload Free_Payload->Non_Target_Toxicity Non-specific Uptake

A diagram illustrating the intended on-target mechanism and potential off-target pathways of an ADC.

Experimental Workflow for Cross-Reactivity Assessment

This workflow outlines the logical progression of experiments to evaluate the cross-reactivity of an ADC.

Cross_Reactivity_Workflow start Develop ADC with This compound Linker in_vitro_binding In Vitro Tissue Cross-Reactivity Screening (Immunohistochemistry) start->in_vitro_binding in_vitro_cyto In Vitro Cytotoxicity Assays (Antigen-Negative Cell Lines) start->in_vitro_cyto binding_positive Off-Target Binding Identified? in_vitro_binding->binding_positive cyto_positive Off-Target Cytotoxicity Observed? in_vitro_cyto->cyto_positive no_binding Proceed binding_positive->no_binding No binding_yes Investigate Target and Refine ADC binding_positive->binding_yes Yes no_cyto Proceed cyto_positive->no_cyto No cyto_yes Investigate Mechanism and Refine ADC cyto_positive->cyto_yes Yes in_vivo In Vivo Toxicology Studies (Rodent, Non-Human Primate) risk_assessment Risk Assessment and Candidate Selection in_vivo->risk_assessment no_binding->in_vivo no_cyto->in_vivo

References

A Comparative Guide to Dmac-pdb and Other Disulfide-Containing Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the properties of the linker connecting the antibody to the cytotoxic payload. Disulfide-containing linkers are a prominent class of cleavable linkers designed to be stable in systemic circulation and undergo cleavage in the reducing environment of the tumor cell. This guide provides a comparative overview of the Dmac-pdb linker and other disulfide-containing linkers, focusing on the chemical principles that govern their performance and the experimental methods used for their evaluation.

Introduction to Disulfide Linkers

Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment (plasma, ~5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L).[1] This differential allows for the stable circulation of the ADC and subsequent release of the payload upon internalization into tumor cells. The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond, typically by adding methyl groups to the carbon atoms adjacent to the sulfur atoms.[2] Increased steric hindrance generally leads to greater stability in plasma but may result in slower cleavage rates within the cell.[3]

Comparison of this compound and Other Disulfide Linkers

Chemical Structures:

  • This compound: The precise, publicly available structure of the "Dmac" portion of this compound is not detailed in the search results, however, "pdb" likely refers to a pyridyl disulfide-based moiety common in bioconjugation. Pyridyl disulfide linkers react with thiol groups on antibodies to form a new disulfide bond.

  • SPP (N-succinimidyl 4-(2-pyridyldithio)propionate): A widely used heterobifunctional crosslinker that introduces a disulfide bond.

  • SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate): Similar to SPP but with a longer spacer arm. The steric hindrance around the disulfide bond in both SPP and SPDB is relatively low.

  • Sterically Hindered Disulfide Linkers: These linkers incorporate one or more methyl groups on the carbon atom(s) adjacent to the disulfide bond to enhance plasma stability.

Comparative Properties:

FeatureThis compoundSPP / SPDBSterically Hindered Linkers (e.g., with dimethyl groups)
Cleavage Mechanism Glutathione-mediated reduction of the disulfide bond.Glutathione-mediated reduction of the disulfide bond.Glutathione-mediated reduction of the disulfide bond.
Plasma Stability Expected to be moderate. The stability would be influenced by the specific structure of the "Dmac" component.Generally considered to have moderate stability, but can be susceptible to premature cleavage.High plasma stability due to the steric hindrance provided by the methyl groups.[2][3]
Cleavage Rate Expected to be relatively fast in the presence of high glutathione concentrations due to likely lower steric hindrance compared to hindered linkers.Relatively fast cleavage in the reducing intracellular environment.Slower cleavage rate compared to unhindered linkers, which can be a trade-off for increased stability.
Key Structural Feature Pyridyl disulfide moiety for reaction with antibody thiols. The "Dmac" group likely influences solubility and spacing.Pyridyl disulfide for conjugation and a relatively unhindered disulfide bond.Alkyl (e.g., methyl) substituents adjacent to the disulfide bond.

Experimental Protocols

The evaluation of a linker's performance is crucial for the development of a successful ADC. Below are detailed methodologies for key experiments used to assess the stability and cleavage of disulfide-containing linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species over time by quantifying the amount of intact ADC and the release of the cytotoxic payload.

Methodology:

  • Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots of the plasma-ADC mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • A 96-well plate is coated with an antigen that is specific to the antibody portion of the ADC.

    • Plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.

    • A secondary antibody conjugated to an enzyme that specifically recognizes the payload is added.

    • A substrate for the enzyme is added, and the resulting signal, which is proportional to the amount of intact ADC, is measured.

  • Quantification of Released Payload (LC-MS/MS-based):

    • Proteins in the plasma samples are precipitated using an organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant containing the free payload is collected.

    • The amount of free payload is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the linker's stability and half-life in plasma.

Glutathione-Mediated Cleavage Assay

Objective: To assess the rate of linker cleavage in response to a reducing agent, mimicking the intracellular environment.

Methodology:

  • Reaction Setup: The ADC is incubated in a buffer solution (e.g., PBS) containing a concentration of reduced glutathione (GSH) that is representative of the intracellular concentration (e.g., 1-10 mM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: The samples are analyzed by methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact ADC from the cleaved payload and antibody. The decrease in the peak area corresponding to the intact ADC and the increase in the peak area of the released payload are monitored over time.

  • Data Analysis: The percentage of cleaved ADC is plotted against time to determine the cleavage kinetics of the linker in a reducing environment.

Visualizations

The following diagrams illustrate the fundamental mechanism of disulfide linker cleavage and a typical workflow for evaluating linker stability.

Disulfide_Linker_Cleavage cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Internalization Cleaved_ADC Cleaved Linker + Released Payload Internalized_ADC->Cleaved_ADC Reduction GSH Glutathione (GSH) GSH->Cleaved_ADC

Caption: Mechanism of disulfide linker cleavage in an ADC.

Experimental_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling analysis Analysis sampling->analysis elisa ELISA for Intact ADC analysis->elisa Quantify Intact ADC lcms LC-MS/MS for Released Payload analysis->lcms Quantify Free Payload data_analysis Data Analysis: Determine Stability/Half-life elisa->data_analysis lcms->data_analysis

Caption: Experimental workflow for ADC plasma stability assay.

References

A Comparative Guide to the Validation of Dmac-pdb Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in plasma is a cornerstone of preclinical development. Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy. This guide provides a comprehensive overview of the experimental validation of the Dmac-pdb linker's stability in plasma, offering a comparative framework against other common ADC linkers and detailing the necessary experimental protocols.

The this compound linker is a cleavable linker utilized in the synthesis of ADCs. Its stability in the circulatory system is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells. The following sections provide a detailed methodology for assessing this stability and a framework for comparing it with other linker technologies.

Comparative Stability of ADC Linkers

While specific quantitative plasma stability data for the this compound linker is not extensively available in the public domain, it is crucial to evaluate it against established linkers. The stability of linkers can vary significantly depending on their chemical nature and the biological matrix (e.g., human vs. mouse plasma). For instance, the widely used valine-citrulline (VC) linker has demonstrated high stability in human plasma but is susceptible to cleavage by certain rodent carboxylesterases. This highlights the importance of conducting species-specific stability studies.

To facilitate a direct comparison, researchers should aim to gather data on key stability parameters such as half-life (t½) in plasma and the percentage of intact ADC remaining over time.

Table 1: Comparative Plasma Stability of ADC Linkers (Template)

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
This compound -[Specify Antibody-Payload]HumanHalf-life (t½)[Insert Data][Cite Source]
This compound -[Specify Antibody-Payload]MouseHalf-life (t½)[Insert Data][Cite Source]
PeptideVal-Cit-PABCTrastuzumab-MMAEHuman% Intact ADC @ 168h>95%[Cite relevant study]
PeptideVal-Cit-PABCTrastuzumab-MMAEMouse% Intact ADC @ 168h~75%[Cite relevant study]
Hydrazone-Gemtuzumab ozogamicinHumanHalf-life (t½)~2-3 days[Cite relevant study]
Disulfide-[Specify ADC]HumanHalf-life (t½)[Insert Data][Cite Source]

This table is a template for researchers to populate with their own experimental data or data from literature.

Experimental Protocol for In Vitro Plasma Stability Assay

A robust and standardized protocol is essential for generating reliable and comparable data on linker stability.

Objective: To determine the in vitro stability of an ADC featuring a this compound linker in plasma from different species by quantifying the amount of intact ADC and released payload over time.

Materials:

  • Test ADC (with this compound linker)

  • Control ADC (with a linker of known stability, e.g., a non-cleavable linker)

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with orbital shaking

  • Analytical instrumentation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) and/or ELISA (Enzyme-Linked Immunosorbent Assay)

  • Sample processing reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)

Procedure:

  • ADC Incubation:

    • Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in pre-warmed plasma from the desired species.

    • Prepare a control sample by diluting the ADCs in PBS to monitor for non-enzymatic degradation.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at multiple time points (e.g., 0, 6, 24, 48, 72, 96, 144, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.

  • Sample Analysis:

    • Quantification of Intact ADC (using ELISA or LC-MS):

      • An ELISA can be designed to capture the antibody and detect either a component of the linker-payload or the antibody itself to determine the amount of intact ADC.

      • For LC-MS analysis, the ADC is typically immunocaptured from the plasma, followed by deglycosylation and reduction to separate the light and heavy chains. The drug-to-antibody ratio (DAR) is then determined by measuring the relative abundance of conjugated and unconjugated chains. A decrease in DAR over time indicates linker cleavage.

    • Quantification of Released Payload (using LC-MS/MS):

      • The free payload is extracted from the plasma samples using protein precipitation or solid-phase extraction.

      • The concentration of the released payload is then quantified using a validated LC-MS/MS method with a suitable internal standard.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload against time.

    • Calculate the half-life (t½) of the ADC in plasma using appropriate pharmacokinetic models.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Analysis ADC Test ADC (this compound) Incubate Incubate at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate PBS PBS Control PBS->Incubate Timepoints Collect Aliquots (0, 6, 24, 48, 72, 96, 144, 168h) Incubate->Timepoints Freeze Freeze at -80°C Timepoints->Freeze Intact_ADC Intact ADC Quantification (ELISA or LC-MS) Freeze->Intact_ADC Released_Payload Released Payload Quantification (LC-MS/MS) Freeze->Released_Payload Plot Plot Stability Curve Intact_ADC->Plot Released_Payload->Plot HalfLife Calculate Half-life (t½) Plot->HalfLife

Caption: Experimental workflow for assessing ADC plasma stability.

Signaling Pathway of ADC Action and Linker Cleavage

The desired outcome of a stable linker is to ensure the ADC reaches the target cell before the payload is released. Once internalized, the linker is designed to be cleaved in the lysosomal compartment.

adc_pathway cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC_circ Intact ADC in Plasma (Stable this compound Linker) Receptor Target Antigen ADC_circ->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic Action Payload_release Payload Release Cleavage->Payload_release Apoptosis Cell Death Payload_release->Apoptosis Cytotoxic Effect

Caption: ADC mechanism of action and payload release.

By following these detailed protocols and utilizing the provided frameworks, researchers can rigorously validate the plasma stability of the this compound linker and make informed decisions in the development of novel antibody-drug conjugates.

A Head-to-Head Comparison: Dmac-pdb vs. vc-MMAE in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker and payload is paramount to therapeutic success. This guide provides a detailed comparison of two entities prominent in ADC research and development: Dmac-pdb and vc-MMAE. While both are associated with the targeted delivery of cytotoxic agents to cancer cells, a direct head-to-head performance comparison is challenging due to the nature of the available information. Vc-MMAE is a well-defined and clinically validated linker-payload combination, whereas this compound is primarily identified as a cleavable linker moiety without a specified cytotoxic payload in the public domain.

Understanding the Components

vc-MMAE: A Clinically Validated Linker-Payload Conjugate

The vc-MMAE system is a cornerstone of modern ADC development, featured in several FDA-approved therapies, including Adcetris® (brentuximab vedotin), Polivy® (polatuzumab vedotin), and Padcev® (enfortumab vedotin)[1][2][3]. It consists of three key components:

  • Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization[4]. Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug.

  • Valine-Citrulline (vc) Linker: A dipeptide linker that is stable in the bloodstream but is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells[5].

  • p-Aminobenzyloxycarbonyl (PABC) Spacer: A self-immolative spacer that, following cleavage of the valine-citrulline linker, releases the active MMAE payload inside the target cell.

This compound: A Cleavable Linker Moiety

In contrast, "this compound" is consistently described in chemical supplier catalogs as a cleavable linker for use in the synthesis of ADCs. Its chemical formula is C12H16N2O3S2. The designation "pdb" appears to be a part of the supplier-specific nomenclature and does not refer to a known cytotoxic drug. Crucially, publicly available scientific literature and clinical trial data do not associate the Dmac linker with a specific cytotoxic payload. Without a defined payload, its mechanism of action and cytotoxic potential remain undefined.

Mechanism of Action

The mechanism of action for an ADC is primarily dictated by its cytotoxic payload.

vc-MMAE: The therapeutic effect of a vc-MMAE-based ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Inside the cell's lysosomes, the valine-citrulline linker is cleaved by proteases, leading to the release of MMAE. The released MMAE then binds to tubulin, disrupting the microtubule network, which in turn leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis (programmed cell death).

The signaling pathway for MMAE-induced apoptosis is illustrated below:

MMAE_Mechanism Mechanism of MMAE Action ADC vc-MMAE ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization via Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin MMAE->Tubulin Inhibition Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: The signaling pathway of a vc-MMAE antibody-drug conjugate.

This compound: As this compound is a linker, its mechanism of action is to stably connect an antibody to a payload and then release that payload under specific conditions. As a "cleavable" linker, it is designed to be stable in circulation and break apart inside the target cell, likely through enzymatic or chemical triggers, to release its attached cytotoxic drug. The specific cleavage mechanism and the resulting biological effect would depend entirely on the nature of the payload, which is currently not defined in the available literature.

The general workflow for a this compound based ADC would be as follows:

Dmac_PDB_Workflow General Workflow for a this compound ADC ADC Antibody-Dmac-Payload Targeting Circulation and Tumor Targeting ADC->Targeting Internalization Internalization Targeting->Internalization Cleavage This compound Linker Cleavage Internalization->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cytotoxic Effect Payload_Release->Cytotoxicity

References

Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The bystander effect is a phenomenon where the cytotoxic payload of an ADC kills not only the antigen-positive target cancer cell but also adjacent antigen-negative cells.[1][2] This is particularly advantageous in tumors where antigen expression is varied.[3][4] The efficiency of the bystander effect is largely governed by the properties of the ADC's linker and its payload.[1]

Mechanism of Bystander Killing

The bystander effect of an ADC is initiated upon its binding to a target antigen on a cancer cell, followed by internalization. For ADCs equipped with cleavable linkers, the payload is released within the target cell and, if it possesses sufficient membrane permeability, can diffuse out to kill neighboring cells. In contrast, ADCs with non-cleavable linkers release their payload upon lysosomal degradation of the antibody, resulting in a charged payload-linker-amino acid complex with poor membrane permeability and a minimal bystander effect.

dot

Bystander_Effect_Mechanism cluster_antigen_positive Antigen-Positive (Ag+) Cell ADC ADC Binding to Antigen Internalization Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (Cleavable Linker) Lysosome->Payload_Release Direct_Killing Direct Cell Killing Payload_Release->Direct_Killing Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Membrane Permeable Payload Bystander_Killing Bystander Cell Killing Payload_Diffusion->Bystander_Killing

Caption: Mechanism of ADC-mediated bystander killing.

Comparative Analysis of ADC Platforms

The choice of linker and payload combination is a critical determinant of the bystander effect. The following table summarizes the bystander effect observed with different ADC platforms.

ADC PlatformLinker TypePayloadBystander EffectKey Characteristics
Trastuzumab deruxtecan (T-DXd) Enzymatically Cleavable (GGFG)Deruxtecan (a topoisomerase I inhibitor)High The released payload is highly membrane-permeable, leading to a potent bystander effect.
Trastuzumab emtansine (T-DM1) Non-cleavable (SMCC)DM1 (a maytansinoid)Minimal/None The payload is released as a charged metabolite (lysine-SMCC-DM1) which has poor cell permeability.
Brentuximab vedotin Protease-cleavable (vc)Monomethyl auristatin E (MMAE)High The valine-citrulline (vc) linker is cleaved by lysosomal proteases, releasing the membrane-permeable MMAE.
Sacituzumab govitecan pH-sensitive, Cleavable (CL2A)SN-38High The linker is designed to be stable in the bloodstream but cleaves in the acidic tumor microenvironment, releasing the active metabolite of irinotecan.

Experimental Protocols for Evaluating the Bystander Effect

A robust assessment of the bystander effect involves a combination of in vitro and in vivo assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.

Protocol:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).

    • Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).

    • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for distinct identification.

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate.

    • Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the target cell population.

  • ADC Treatment:

    • Treat the co-cultures with a serial dilution of the ADC and an isotype control ADC.

  • Analysis:

    • After a defined incubation period (e.g., 72-120 hours), quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations using flow cytometry or high-content imaging.

    • A significant reduction in the viability of Ag- cells in the ADC-treated co-cultures compared to controls indicates a bystander effect.

dot

Co_culture_Assay_Workflow cluster_workflow Co-culture Bystander Assay Workflow Start Start Seed_Cells Seed Ag+ and Ag- (GFP+) Cells in Co-culture Start->Seed_Cells Add_ADC Add ADC and Isotype Control Seed_Cells->Add_ADC Incubate Incubate (e.g., 72h) Add_ADC->Incubate Analyze Analyze Cell Viability (Flow Cytometry/Imaging) Incubate->Analyze End End Analyze->End

Caption: Workflow for an in vitro co-culture bystander assay.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.

Protocol:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells and treat them with a high concentration of the ADC for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge and filter the supernatant to remove cells and debris.

  • Treatment of Bystander Cells:

    • Seed Ag- cells and treat them with the collected conditioned medium.

  • Analysis:

    • Assess the viability of the Ag- cells after 48-72 hours. A reduction in viability indicates that a cytotoxic agent was released into the medium.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

Protocol:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The Ag- cells can be engineered to express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration:

    • Once tumors are established, administer the ADC intravenously.

  • Tumor Growth Monitoring:

    • Monitor tumor growth over time. For luciferase-expressing cells, tumor burden can be quantified using in vivo imaging.

  • Analysis:

    • A significant inhibition of the overall tumor growth, including the Ag- cell population, in the ADC-treated group compared to control groups suggests an in vivo bystander effect.

dot

In_Vivo_Bystander_Model cluster_model In Vivo Admixed Tumor Model Start Start Implant_Cells Co-implant Ag+ and Ag- (Luciferase+) Cells in Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Administer_ADC Administer ADC Tumor_Growth->Administer_ADC Monitor_Tumor Monitor Tumor Growth (Calipers and/or Imaging) Administer_ADC->Monitor_Tumor Analyze_Data Analyze Tumor Growth Inhibition Monitor_Tumor->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Navigating the Safe Disposal of Dmac-pdb: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dmac-pdb, a cleavable ADC linker used in the synthesis of antibody-drug conjugates. As no specific Safety Data Sheet (SDS) for this compound is readily available, these procedures are based on its chemical properties and established best practices for similar sulfur-containing organic compounds and cleavable ADC linkers.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat and closed-toe shoes.[1]

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

Quantitative Data and Hazard Profile

To facilitate a quick assessment, the following table summarizes the key characteristics of this compound and the related solvent, Dimethylacetamide (DMAC), which may be used in conjunction with it.

PropertyThis compoundDimethylacetamide (DMAC) - Representative Hazards
Chemical Formula C₁₂H₁₆N₂O₃S₂C₄H₉NO
Molecular Weight 300.4 g/mol 87.12 g/mol
Appearance Solid (powder/crystals)Liquid
Primary Hazards Assumed to be harmful if swallowed or inhaled, may cause skin and eye irritation. As a sulfur-containing organic compound, combustion may produce toxic oxides of sulfur and nitrogen.Harmful in contact with skin or if inhaled. May damage an unborn child. Combustible liquid. Causes serious eye irritation.
Storage Store in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling of waste streams to prevent accidental reactions and ensure environmental protection.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent waste should generally be kept separate.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Neutralization and Deactivation (Expert-Supervised Only)

For cleavable linkers like this compound, chemical deactivation may be a possibility prior to disposal. However, this should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and under the direct guidance of your EHS department. A potential, though unverified for this compound, method for sulfur-containing compounds could involve oxidation. For instance, some inorganic sulfides can be destroyed with sodium or calcium hypochlorite. Do not attempt any chemical deactivation without prior approval and a validated protocol from your safety officer.

Step 3: Container Management and Storage

  • Use containers that are compatible with the chemical waste.

  • Ensure all waste containers are kept securely closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.

  • Never dispose of this compound or its solutions down the drain.

  • Maintain a detailed record of the disposed chemicals as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dmac_pdb_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Designated Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.

References

Personal protective equipment for handling Dmac-pdb

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dmac-pdb

This guide provides crucial safety and logistical information for handling this compound (CAS No. 663599-04-0), a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of the structurally related compound N,N-Dimethylacetamide (DMAC), a substance known for its potential reproductive toxicity and other health hazards.[3][4][5] Researchers must conduct a thorough risk assessment before beginning any work with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required protective equipment when handling this compound, based on the safety profile of N,N-Dimethylacetamide.

Protection Type Specification Rationale
Eye Protection Safety goggles providing a complete seal around the eyes.Protects against splashes of the chemical which can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact. DMAC is harmful if it comes into contact with the skin.
Body Protection Flame-resistant laboratory coat, fully fastened.Protects against incidental contact and splashes.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.Prevents inhalation of vapors, which are harmful. A NIOSH-approved respirator may be required for large spills or inadequate ventilation.
Foot Protection Closed-toe, impervious shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following workflow is essential for the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling
  • Review Safety Data: Before handling, review the SDS for N,N-Dimethylacetamide to understand potential hazards.

  • Designate Handling Area: All work with this compound must be performed within a certified chemical fume hood.

  • Assemble PPE: Ensure all required PPE is available and in good condition.

  • Prepare Spill Kit: Have a chemical spill kit appropriate for polar aprotic solvents readily accessible.

Handling the Compound
  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles.

    • Use dedicated, clearly labeled spatulas and weighing containers.

  • Solution Preparation:

    • This compound is soluble in DMSO.

    • Slowly add the solid to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Running Reactions:

    • Ensure all reaction vessels are properly secured and vented within the fume hood.

    • Maintain a safe distance from the reaction apparatus.

Storage
  • Store this compound at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).

  • Keep the container tightly sealed in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection:

    • Collect all liquid and solid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

    • Dispose of waste through a licensed hazardous waste disposal company.

    • Prior to land disposal of waste residue, consult with environmental regulatory agencies for guidance on acceptable disposal practices.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This compound Safe Handling Workflow

Dmac_pdb_Handling_Workflow This compound Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency 5. Emergency prep_sds Review SDS of Related Compounds prep_area Designate Fume Hood Work Area prep_sds->prep_area prep_ppe Assemble Required PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handling_weigh Weighing and Transfer prep_spill->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_reaction Running Reactions handling_solution->handling_reaction storage_conditions Store at -20°C or -80°C in a Ventilated Area handling_reaction->storage_conditions disposal_collect Collect in Labeled Hazardous Waste Container handling_reaction->disposal_collect storage_conditions->disposal_collect disposal_consult Consult EHS for Disposal disposal_collect->disposal_consult emergency_spill Spill Containment emergency_exposure First Aid for Exposure emergency_spill->emergency_exposure

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.